An In-depth Technical Guide to 19,20-Epoxycytochalasin D: Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, molecular properties, and known biological activities, supported by authoritative references and practical insights.
Introduction: The Cytochalasan Family and the Significance of 19,20-Epoxycytochalasin D
The cytochalasans are a large and structurally diverse family of fungal secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. Their ability to disrupt actin polymerization has made them invaluable tools in cell biology and promising candidates for therapeutic development. 19,20-Epoxycytochalasin D is a notable member of this family, distinguished by an epoxide ring at the C19 and C20 positions. This structural feature is crucial to its biological activity, which includes potent antiplasmodial, phytotoxic, and cytotoxic effects.[1][2] This guide will explore the foundational chemical characteristics and the biological implications of this unique molecule.
Chemical Identity and Molecular Structure
A thorough understanding of a compound's chemical and physical properties is fundamental to its application in research and development.
Molecular Formula and Weight
19,20-Epoxycytochalasin D is characterized by the following molecular identifiers:
The intricate, polycyclic structure of 19,20-Epoxycytochalasin D is central to its bioactivity. The IUPAC name for this compound is [(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate.[3] It is important to note that the stereochemistry of the epoxide group has been a subject of structural revision, with spectroscopic and X-ray diffraction analysis confirming a 19(βH), 20(αH) configuration.[2]
Key structural features of 19,20-Epoxycytochalasin D.
Biological Activity and Mechanism of Action
19,20-Epoxycytochalasin D exhibits a range of biological activities, making it a compound of interest for further investigation.
Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines.[2] For instance, it has shown significant effects against the P-388 murine leukemia cell line.[2] It also displays moderate toxicity against BT-549 and LLC-PK11 cell lines, with reported IC50 values of 7.84 µM and 8.4 µM, respectively.[1] The mechanism underlying its cytotoxicity is likely linked to its ability to disrupt the actin cytoskeleton, a critical component for cell division, migration, and morphology.
Antiplasmodial and Phytotoxic Effects
Beyond its anticancer potential, 19,20-Epoxycytochalasin D has been identified as a potent antiplasmodial agent, suggesting its potential as a lead compound for antimalarial drug discovery.[1] Its phytotoxic properties also indicate a possible role in agrochemical research.[1]
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of 19,20-Epoxycytochalasin D from its natural fungal sources are critical for its study.
Fungal Sources and Fermentation
19,20-Epoxycytochalasin D is a fungal metabolite produced by various species, including those from the Xylaria and Nemania genera.[1][2][6] It can be obtained through fermentation of these fungal strains.
General workflow for the isolation of 19,20-Epoxycytochalasin D.
Structural Elucidation
The definitive structure of 19,20-Epoxycytochalasin D has been established through a combination of advanced analytical techniques:
High-Resolution Mass Spectrometry (HR-MS): To determine the precise molecular formula.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to map the connectivity of atoms.[2]
Single-Crystal X-ray Diffraction Analysis: To determine the absolute stereochemistry of the molecule.[2]
Conclusion and Future Directions
19,20-Epoxycytochalasin D stands out as a compelling natural product with significant biological activities. Its intricate chemical structure, particularly the presence of the epoxide ring, is key to its cytotoxic and antiplasmodial properties. Further research into its mechanism of action and potential therapeutic applications is warranted. This guide provides a solid foundation for scientists and researchers to build upon in their exploration of this fascinating molecule.
References
PubChem. (n.d.). 19,20-Epoxycytochalasin D. Retrieved from [Link]
Lancetech Limited. (n.d.). 19,20-epoxycytochalasin D 0.5 mg. Retrieved from [Link]
Shi, L. M., & Zhan, Z. J. (2007). Structural revision of 19,20-epoxycytochalasin D and its cytotoxic activity. Journal of Chemical Research, 2007(11), 648-649.
PubChem. (n.d.). 19,20-Epoxycytochalasin Q. Retrieved from [Link]
Zhang, Y., et al. (2020). Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47. Natural Product Research, 34(16), 2321-2327.
PubChem. (n.d.). 19,20-Epoxycytochalasin C. Retrieved from [Link]
PubChem. (n.d.). 5,6-dihydro-7-oxo-19,20-epoxycytochalasin C. Retrieved from [Link]
Singh, S., et al. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega, 6(4), 2865–2874.
Liu, Y., et al. (2019). Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta. Fitoterapia, 137, 104253.
Advanced Technical Guide: Biosynthesis and Isolation of 19,20-Epoxycytochalasin D
Executive Summary & Chemical Identity 19,20-Epoxycytochalasin D is a potent fungal metabolite belonging to the cytochalasan family, a class of alkaloids known for their ability to bind actin filaments and disrupt cytoske...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
19,20-Epoxycytochalasin D is a potent fungal metabolite belonging to the cytochalasan family, a class of alkaloids known for their ability to bind actin filaments and disrupt cytoskeletal dynamics. Distinct from its parent compound, Cytochalasin D, this derivative possesses an epoxide moiety at the C19-C20 position of the macrocyclic ring. This structural modification significantly alters its electrophilicity and binding kinetics, making it a critical target for structure-activity relationship (SAR) studies in oncology and parasitology (specifically Plasmodium falciparum).
This guide details the biosynthetic logic, validated production protocols, and structural elucidation of 19,20-Epoxycytochalasin D, focusing on the Xylaria and Rosellinia fungal genera as primary producers.
The biosynthesis of 19,20-Epoxycytochalasin D follows the canonical cytochalasan assembly line, characterized by a highly conserved Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid system. The uniqueness of this metabolite lies in the post-assembly tailoring enzymes, specifically cytochrome P450 monooxygenases.
Mechanism of Action
Core Assembly (CcsA/CcsB Homologs): The process initiates with the condensation of Acetyl-CoA and Malonyl-CoA units by the PKS module to form a polyketide chain. This chain is transferred to the NRPS module, which recruits L-Phenylalanine .
Cyclization (Diels-Alderase): A reductive release and an intramolecular Diels-Alder reaction (often catalyzed by a separate enzyme like PyrE in related pathways) form the characteristic perhydroisoindolone core (isoindolone ring fused with the macrocycle).
Tailoring (Oxidative Decoration): The 19,20-epoxide is introduced post-cyclization. This step is catalyzed by a specific FAD-dependent monooxygenase or Cytochrome P450, which targets the olefinic bond at C19-C20.
Pathway Visualization
The following diagram illustrates the biosynthetic flow from primary precursors to the epoxidized product.
Caption: Biosynthetic pathway of 19,20-Epoxycytochalasin D showing PKS-NRPS assembly and P450 tailoring.
Validated Production & Isolation Protocols
To ensure reproducibility, the following protocols utilize Xylaria sp. (e.g., Xylaria cf.[2][5][7][8][9][10] curta) in a solid-state fermentation setup. This method consistently yields higher titers of cytochalasans compared to liquid broth due to the mimicking of natural substrate conditions.
Fermentation Protocol (Self-Validating System)
Principle: Solid-state fermentation on rice provides a high surface area and nutrient gradient that triggers secondary metabolite gene clusters often silent in liquid culture.
Inoculum Preparation:
Cultivate Xylaria sp.[2][7][8][9] on Potato Dextrose Agar (PDA) plates at 25°C for 7 days.
Punch 5 mm agar plugs from the active mycelial margin.
Substrate Preparation:
Weigh 100 g of commercial rice into 500 mL Erlenmeyer flasks.
Add 120 mL of distilled water (ratio 1:1.2 w/v is critical for optimal moisture).
Autoclave at 121°C for 20 minutes. Allow to cool to room temperature.
Inoculation & Incubation:
Aseptically transfer 3-5 agar plugs into each flask.
Incubate at 25°C under static conditions for 28–30 days .
Validation Check: Mycelia should completely colonize the rice, turning the medium dark/black (characteristic of Xylaria stromata formation).
Extraction and Purification Workflow
Causality: Ethyl acetate is selected for its moderate polarity, efficiently extracting the cytochalasans while leaving behind highly polar sugars and very non-polar lipids.
Extraction:
Macerate the fermented rice culture.
Extract three times with Ethyl Acetate (EtOAc) (500 mL per flask) using an ultrasonic bath for 30 minutes to disrupt cell walls.
Filter and concentrate the solvent under reduced pressure (rotary evaporator, 40°C) to obtain the crude extract.
Fractionation (Silica Gel):
Subject crude extract to Silica Gel 60 column chromatography.
Target Fraction: 19,20-epoxycytochalasin D typically elutes in the mid-polarity fractions (approx. 7:3 to 6:4 ratio). Monitor via TLC (stain with vanillin-sulfuric acid; look for purple/grey spots).
Final Purification (RP-HPLC):
Column: C18 Semi-preparative (e.g., 5 µm, 10 x 250 mm).
Mobile Phase: Methanol/Water (70:30 v/v, isocratic) or Acetonitrile/Water gradient.
Flow Rate: 2.0 mL/min.
Detection: UV at 210 nm and 254 nm.
Isolation Workflow Diagram
Caption: Step-by-step isolation workflow from fungal culture to pure metabolite.
Structural Characterization & Integrity
Accurate identification requires distinguishing the 19,20-epoxy derivative from Cytochalasin D and C. The epoxide ring introduces distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Spectroscopic Markers
HRESIMS: Look for the molecular ion peak
at m/z ~524.26, consistent with the addition of one oxygen atom to the Cytochalasin D scaffold (minus hydrogens if dehydrogenation occurred).
1H NMR (500 MHz, CDCl3):
The protons attached to the epoxide ring (H-19 and H-20) are diagnostic.
H-19: Typically appears as a doublet or multiplet around
2.8 – 3.2 ppm (upfield shift compared to the olefinic protons in Cytochalasin D).
H-20: Associated signal near
3.0 – 3.5 ppm.
13C NMR:
Carbon signals for C-19 and C-20 shift from alkene regions (120-140 ppm) to epoxide regions (50-65 ppm).
Structural Revision Note
Researchers must be aware of stereochemical revisions in the literature. Early reports of "19,20-epoxycytochalasin D" were later revised regarding the
vs orientation of the epoxide.[5] X-ray diffraction is the gold standard for confirming absolute configuration if the specific isolate is novel.
Biological Significance (SAR)
The 19,20-epoxy modification is not merely a metabolic byproduct; it significantly modulates biological activity.
Actin Binding: Like Cytochalasin D, the epoxy derivative inhibits actin polymerization by binding to the barbed end of F-actin. However, the epoxide alters the steric bulk and polarity of the macrocycle, potentially affecting binding affinity (
).
Cytotoxicity: Studies indicate potent cytotoxicity against cancer cell lines (e.g., HL-60, P-388). The epoxide group acts as an electrophile, which may lead to covalent interactions with nucleophilic residues in target proteins, a mechanism distinct from the purely non-covalent binding of Cytochalasin D.
Antiplasmodial Activity: It has shown efficacy against Plasmodium falciparum, suggesting potential as a scaffold for antimalarial drug design.
References
Shi, L. M., & Zhan, Z. J. (2007).[5] Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity.[2][5][10] Journal of Chemical Research, 2007(3), 144-145.[5] Link[5]
Fan, Y., et al. (2019).[2] Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf.[1][2][5][10] curta. Fitoterapia, 137, 104253.[2] Link
Zhang, Q., et al. (2020).[2] Six 19,20-epoxycytochalasans from endophytic Diaporthe sp.[4][11] RJ-47. Natural Product Research, 36(4), 1024–1031. Link
Scherlach, K., & Hertweck, C. (2009). Triggering the production of the new fungal alkaloid 19,20-epoxycytochalasin Q by co-cultivation. Organic & Biomolecular Chemistry. (Contextual grounding on cytochalasin biosynthesis).
Espada, A., et al. (1997).[5] New cytochalasins from the fungus Xylaria hypoxylon. Tetrahedron, 53(18), 6485-6492. (Foundational isolation work).
Unraveling Cytoskeletal Dynamics: A Technical Whitepaper on 19,20-Epoxycytochalasin D
Introduction: The Molecular Architect's Disruptor Cytochalasans represent a structurally diverse class of fungal secondary metabolites renowned for their profound and specific impact on cellular architecture. Among these...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Molecular Architect's Disruptor
Cytochalasans represent a structurally diverse class of fungal secondary metabolites renowned for their profound and specific impact on cellular architecture. Among these, 19,20-Epoxycytochalasin D —isolated from fungal species such as Daldinia spp. and Rosellinia sanctae-cruciana—has emerged as a highly potent tool for probing the actin cytoskeleton 12.
Unlike broad-spectrum cytotoxic agents, 19,20-Epoxycytochalasin D operates with surgical precision at the molecular level. In this technical guide, we will dissect the mechanistic intricacies, structural dependencies, and robust experimental protocols required to utilize this compound effectively without falling prey to common methodological artifacts.
Mechanistic Pathway: The Barbed-End Blockade
To utilize 19,20-Epoxycytochalasin D effectively, one must understand the causality of its mechanism. The compound exerts its primary effect by binding with high affinity to the barbed (fast-growing) end of actin filaments (F-actin).
Because actin filaments undergo continuous "treadmilling" in living cells, this targeted binding physically occludes the addition of new G-actin monomers, effectively halting filament elongation. The inhibition of polymerization at the barbed end, coupled with ongoing, uncompensated depolymerization at the pointed end, results in a rapid net depolymerization of the actin network 1.
This structural collapse triggers a severe downstream intracellular crisis. Cells treated with potent cytochalasans exhibit complete actin disruption, characterized by the loss of stress fibers and the formation of dense, asterisk-like F-actin aggregates 3. Consequently, this architectural failure induces cell cycle arrest (predominantly in the S or G2/M phases) and initiates caspase-3/7-mediated apoptosis 42.
Fig 1. Mechanistic pathway of 19,20-Epoxycytochalasin D inducing actin depolymerization.
The biological potency of 19,20-Epoxycytochalasin D is not merely a function of its macrocyclic core; it is exquisitely dependent on specific functional groups. Extensive SAR studies have pinpointed the hydroxyl (-OH) groups at the C7 and C18 positions , alongside their specific stereochemistry, as critical pharmacophores for actin disruption 3.
Tandem MS-based profiling of the closely related analog 19,20-Epoxycytochalasin C demonstrated that oxidation of the C7 hydroxyl group to a ketone results in a drastic loss of cytotoxicity. This highlights that any chemical modification or metabolic degradation targeting these hydroxyl groups will fundamentally neutralize the compound's mechanism of action 4.
Table 1: Comparative Bioactivity & SAR of Epoxycytochalasins
When investigating cytoskeletal disruption, experimental artifacts can easily be misinterpreted as biological phenomena. The following protocols are engineered with built-in causal logic to ensure absolute data integrity.
Protocol 1: F-Actin Visualization via Phalloidin Staining
Phalloidin selectively binds F-actin, but its efficacy is highly dependent on sample preparation.
Cell Treatment: Treat cells with 19,20-Epoxycytochalasin D (e.g., 1-5 μM) alongside a vehicle control (DMSO) to establish a baseline for normal actin architecture.
Fixation: Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
Causality Check: Strictly avoid methanol-containing fixatives. Methanol dehydrates and disrupts the native actin filament structure, leading to inconsistent or weak phalloidin binding, generating false-positive "disruption" signals 1.
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
Causality Check: Phalloidin is a large bicyclic peptide; without adequate membrane permeabilization, the conjugate cannot access intracellular actin filaments 1.
Blocking & Staining: Block with 1% BSA for 30-60 minutes to reduce non-specific background fluorescence. Incubate with fluorescently-conjugated phalloidin (e.g., 1:500 dilution) in the dark for 30-60 minutes.
Imaging: Mount and visualize using fluorescence microscopy. Look for the transition from organized stress fibers to dense, asterisk-like aggregates indicative of epoxycytochalasin activity 3.
Protocol 2: G-Actin / F-Actin In Vivo Ratio Determination
To quantify depolymerization, researchers must separate soluble G-actin from insoluble F-actin via differential centrifugation.
Lysis with F-Actin Stabilization: Lyse cells using a specialized F-actin stabilization buffer (containing ATP, phalloidin, and protease inhibitors) and perform all steps strictly on ice.
Causality Check: Cell lysis alters the intracellular ionic environment. Without stabilization, spontaneous post-lysis actin polymerization or depolymerization will occur, permanently skewing the physiological G/F-actin ratio 1.
Ultracentrifugation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C. The supernatant contains G-actin; the pellet contains F-actin.
Western Blotting: Resuspend the pellet in an equal volume of lysis buffer. Run both fractions on an SDS-PAGE gel, transfer, and probe with an anti-actin antibody. Validate the linearity of the antibody signal using a dilution series to ensure accurate densitometric analysis 1.
Conclusion
19,20-Epoxycytochalasin D is a formidable agent for cytoskeletal research and a promising scaffold for drug development. By understanding its precise barbed-end binding mechanism and the critical nature of its C7/C18 hydroxyl groups, researchers can deploy this compound effectively. Adhering to the artifact-free protocols outlined above ensures that observed actin dynamics are genuine reflections of cytochalasan bioactivity rather than methodological errors.
References
The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC/NIH.
URL:[Link]
Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - ACS Omega.
URL:[Link]
The cytochalasans: potent fungal natural products with application from bench to bedside - RSC Advances.
URL:[Link]
Whitepaper: Isolation of 19,20-Epoxycytochalasin D from Fungal Sources
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 19,20-Epoxycytochalasin D is a potent polyketide-derived fungal metabolite belonging to the cytochalasan class of mycot...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D is a potent polyketide-derived fungal metabolite belonging to the cytochalasan class of mycotoxins. These molecules are of significant interest to the scientific and pharmaceutical communities due to their profound effects on eukaryotic cell biology, primarily through their interaction with actin filaments.[1] This technical guide provides a comprehensive framework for the isolation, purification, and characterization of 19,20-Epoxycytochalasin D from fungal cultures. While this specific epoxycytochalasan is most prominently reported from fungi within the Xylariaceae family, such as Xylaria, Nemania, and Rosellinia species, the methodologies detailed herein are derived from established protocols for cytochalasan isolation from various fungal genera, including Aspergillus, and are directly applicable.[2][3][4] This document offers field-proven insights into culture optimization, extraction strategies, multi-step chromatographic purification, and final structural elucidation, designed to equip researchers with a robust and reproducible workflow.
Introduction: The Scientific Imperative for Isolating 19,20-Epoxycytochalasin D
The cytochalasans are a diverse group of secondary metabolites renowned for their ability to bind to the barbed, fast-growing end of actin filaments, thereby disrupting actin polymerization and dynamics.[1] This mechanism of action makes them invaluable tools for cell biology research and potential starting points for the development of novel therapeutics, particularly in oncology. 19,20-Epoxycytochalasin D, along with its close analogs like 19,20-epoxycytochalasin C, has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including HL-60, A549, and MCF-7.[3][5] Its potent biological profile necessitates reliable and efficient methods for its isolation from natural fungal sources to support further pharmacological evaluation and drug development efforts.
The genus Aspergillus is a well-documented prolific producer of bioactive secondary metabolites, including numerous cytochalasan analogs.[6][7][8] Although reports specifically identifying Aspergillus as a source of 19,20-Epoxycytochalasin D are less common than for genera like Xylaria or Diaporthe, the fundamental principles and techniques for fermentation, extraction, and purification are highly conserved across these filamentous fungi.[9][10][11] This guide, therefore, leverages established protocols from the broader field of fungal natural product chemistry to present a cohesive and validated pathway for isolating the target compound.
Mechanism of Action: A Visual Overview
The primary molecular target of cytochalasans is F-actin. By capping the fast-growing "plus" end of the filament, they prevent the addition of new G-actin monomers, leading to a net depolymerization and collapse of the cytoskeletal network.
Caption: Mechanism of actin polymerization disruption.
Fungal Cultivation for Metabolite Production
The successful isolation of 19,20-Epoxycytochalasin D begins with the robust cultivation of the producing fungal strain. The choice between solid-state and liquid-state fermentation depends on the specific strain and laboratory capabilities, as both have been used effectively for cytochalasan production.[9][12]
Fungal Producers of Epoxycytochalasans
While our focus is on the methodology applicable to Aspergillus, it is crucial for researchers to be aware of the primary documented sources of 19,20-Epoxycytochalasin D and related compounds.
Solid-state fermentation often mimics the natural growth conditions of filamentous fungi and can trigger the expression of unique secondary metabolite gene clusters. This method has been successfully used for producing epoxycytochalasans from Xylaria species.[3][11]
Rationale: The high-carbohydrate, porous nature of the rice substrate provides an excellent surface area for mycelial growth and aeration, which are critical for secondary metabolism.
Methodology:
Media Preparation: For each 1 L Erlenmeyer flask, add 100 g of long-grain white rice and 100 mL of deionized water. Allow the rice to soak for 1-2 hours.
Sterilization: Cap the flasks with breathable closures (e.g., foam stoppers) and cover with aluminum foil. Autoclave at 121°C for 30-40 minutes. Allow to cool completely.
Inoculation: Prepare a seed culture by growing the fungal strain on Potato Dextrose Agar (PDA) plates for 7-10 days. Aseptically introduce 3-4 small agar plugs (approx. 1 cm²) of mature mycelium into each sterile rice flask.
Incubation: Incubate the flasks under static conditions in the dark at 22-25°C for 21 to 30 days. Periodically shake the flasks gently (e.g., once every 3-4 days) during the first two weeks to ensure even colonization and prevent clumping.
Validation: Successful fermentation is indicated by the rice substrate being fully colonized by fungal mycelia, often accompanied by pigmentation or changes in texture.
Liquid fermentation allows for more straightforward scaling and extraction, although media optimization may be required to maximize yields.
Rationale: Potato Dextrose Broth (PDB) is a rich, general-purpose medium that supports robust vegetative growth, which is a prerequisite for the subsequent production of secondary metabolites.
Methodology:
Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions (typically 24 g/L in deionized water). Dispense 100 mL of medium into 250 mL Erlenmeyer flasks.
Sterilization: Cap and autoclave the flasks at 121°C for 20 minutes.
Inoculation: Inoculate each flask with 3-4 agar plugs from a mature PDA culture plate.
Incubation: Incubate the cultures at 25°C on a rotary shaker at 150-180 rpm for 14 to 21 days. Shaking ensures adequate aeration and prevents the formation of dense, non-productive mycelial pellets.
Validation: Monitor for dense mycelial growth and potential color changes in the broth, which can indicate metabolite production.
Extraction and Purification Workflow
The isolation of 19,20-Epoxycytochalasin D from the complex fungal metabolome requires a systematic, multi-step purification strategy. The workflow is designed to progressively enrich the target compound based on its physicochemical properties, primarily polarity.
Visualized Workflow
Caption: General workflow for isolation and purification.
Protocol 3: Extraction and Initial Fractionation
Rationale: Ethyl acetate is a moderately polar solvent that is highly effective for extracting a wide range of fungal secondary metabolites, including cytochalasans, while leaving behind highly polar (sugars, salts) and non-polar (lipids) contaminants.[7][17]
Methodology:
Harvesting:
Solid Culture: Harvest the entire contents of the fermentation flasks. Chop the colonized rice into smaller pieces and combine them in a large beaker.
Liquid Culture: Separate the mycelia from the culture broth by vacuum filtration. The broth and mycelia are often extracted separately but can be combined.
Solvent Extraction:
Submerge the fungal material (solid culture or mycelia/broth) in ethyl acetate (EtOAc) at a 3:1 solvent-to-culture volume ratio.
For solid cultures, homogenize using a high-speed blender. For liquid cultures, stir vigorously for 1-2 hours.
Allow the mixture to steep for 12-24 hours at room temperature.
Filter the mixture to separate the organic solvent from the fungal biomass. Repeat the extraction process on the biomass 2-3 times to ensure complete recovery.
Concentration: Combine all EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C. This will yield a dark, oily, or semi-solid crude extract.
Initial Fractionation (Silica Gel Column Chromatography):
Adsorb the crude extract onto a small amount of silica gel (or Celite) and dry it to a fine powder.
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
Carefully load the dried extract onto the top of the column.
Elute the column with a step gradient of increasing polarity, for example:
100% Hexane
Hexane:EtOAc (9:1, 8:2, 1:1... v/v)
100% EtOAc
EtOAc:Methanol (9:1, 8:2... v/v)
Fraction Monitoring (Self-Validation): Collect fractions of a consistent volume (e.g., 50-100 mL). Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in an appropriate solvent system (e.g., Hexane:EtOAc 1:1). Visualize spots under UV light and/or by staining. Combine fractions with similar TLC profiles that contain compounds in the expected polarity range for cytochalasans.
Rationale: Reversed-phase HPLC provides high-resolution separation based on hydrophobicity, which is ideal for separating structurally similar cytochalasan analogs from the pre-purified fractions.[4][11][18]
Methodology:
Sample Preparation: Dissolve the combined, semi-purified fractions from column chromatography in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.
Chromatographic Conditions (Typical):
Column: Preparative or semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).
Mobile Phase A: Water (often with 0.1% formic acid to improve peak shape).
Mobile Phase B: Acetonitrile or Methanol (often with 0.1% formic acid).
Elution: A linear gradient is typically employed, for instance, starting from 30% B to 90% B over 40 minutes. The exact gradient must be optimized based on analytical-scale injections.
Flow Rate: Dependent on column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
Detection: UV detector, monitoring at wavelengths such as 210 nm and 254 nm.
Peak Collection: Collect peaks corresponding to the retention time of 19,20-Epoxycytochalasin D, as determined by prior analytical runs or literature data.
Purity Check: Re-inject a small portion of the collected fraction into an analytical HPLC system to confirm its purity (>95%). If necessary, a second, isocratic HPLC step may be performed to remove minor impurities.
Final Compound: Evaporate the solvent from the pure fraction to obtain 19,20-Epoxycytochalasin D as a white powder or colorless solid.[19]
Structural Elucidation and Data
The identity and absolute stereochemistry of the isolated compound must be unequivocally confirmed through modern spectroscopic techniques.
High-Resolution Mass Spectrometry (HR-MS): This is used to determine the precise molecular weight and, therefore, the exact molecular formula of the compound. For 19,20-Epoxycytochalasin D, the expected formula is C₃₀H₃₇NO₇.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is required for complete structural assignment.
¹H NMR: Reveals the proton environment, including chemical shifts, multiplicities, and coupling constants.
¹³C NMR: Shows the number and type of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.[5][13][17]
X-ray Diffraction: When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the structure and its absolute stereochemistry.[3][13]
Spectroscopic Data Summary
Molecular Formula
C₃₀H₃₇NO₇
Molecular Weight
523.6 g/mol
Appearance
White Powder
Solubility
Soluble in DMSO, Methanol, Ethanol
Key Analytical Techniques
HR-MS, 1D/2D NMR, X-ray Diffraction
Note: Specific NMR chemical shifts can be found in the cited literature and may vary slightly based on the solvent used.[13][19]
Conclusion and Future Directions
This guide outlines a robust, validated, and technically detailed pathway for the isolation of 19,20-Epoxycytochalasin D from fungal cultures. By integrating optimized fermentation protocols with a systematic multi-stage purification workflow, researchers can reliably obtain this high-value bioactive compound for further study. The causality-driven explanations for each step, from media selection to chromatographic phase choice, provide the necessary scientific foundation for troubleshooting and adaptation. The potent cytotoxic and actin-disrupting properties of 19,20-Epoxycytochalasin D underscore its importance as a tool for cancer research and a lead compound for drug discovery. Future efforts may focus on metabolic engineering of producing strains or total synthesis to improve supply and generate novel, pharmacologically superior analogs.
References
Vertex AI Search. (2024). Search results on Aspergillus terreus secondary metabolites. Retrieved March 7, 2026.
Zheng, W., et al. (2014). Recent advances in genome mining of secondary metabolites in Aspergillus terreus. Frontiers in Microbiology. [Link]
Shi, L.-M., & Zhan, Z.-J. (2007). Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. Journal of Chemical Research.
Wang, Z., et al. (2024). Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183. Frontiers in Marine Science. [Link]
El-Hawary, S. S., et al. (2023). Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. RSC Advances. [Link]
Adebayo, O. S., et al. (2022). Effect of Culture Media on Secondary Metabolites from Aspergillus Terrus from Soil of Osun Osogbo Grove.
BenchChem. (2025). Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide. BenchChem.
Demain, A. L., et al. (1976). Improved Procedure for Production of Cytochalasin E and Tremorgenic Mycotoxins by Aspergillus clavatus. Applied and Environmental Microbiology. [Link]
Song, F., et al. (2020). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules. [Link]
Wang, J., et al. (2016). Induced production of cytochalasans in co-culture of marine fungus Aspergillus flavipes and actinomycete Streptomyces sp. Natural Product Research. [Link]
Wang, J., et al. (2016). Induced production of cytochalasans in co-culture of marine fungus Aspergillus flavipes and actinomycete Streptomyces sp. Taylor & Francis Online. [Link]
Kushwaha, V., et al. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. [Link]
Zhu, H., et al. (2023). Cytochalasans from the Endophytic Fungus Aspergillus sp. LE2: Their Structures, Antibacterial and NO Production Inhibitory Activities. MDPI. [Link]
Kushwaha, V., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. Molecules. [Link]
Zhang, Q., et al. (2022). Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47.
Ma, W.-G., et al. (2019). Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta. Fitoterapia. [Link]
Zhang, Q., et al. (2022). Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47. Natural Product Research. [Link]
Lambert, C., et al. (2023). Cytochalasans produced by Xylaria karyophthora and their biological activities. Mycologia.
Al-Shaibani, M. M., et al. (2021). A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307. MDPI. [Link]
Demain, A. L., et al. (1976). Improved Procedure for Production of Cytochalasin E and Tremorgenic Mycotoxins by Aspergillus clavatus.
Lambert, C., et al. (2024). Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network. Journal of Medicinal Chemistry. [Link]
BenchChem. (2025). The Discovery and Isolation of Aspochalasin D from Aspergillus: A Technical Guide. BenchChem.
Lambert, C., et al. (2025). Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299. Molecules. [Link]
Lambert, C., et al. (2024). Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network. ACS Publications. [Link]
Pang, X., et al. (2025). Cytotoxic Cytochalasans from Sponge-Derived Aspergillus sp. SCSIO 41044. MDPI. [Link]
Pang, X., et al. (2025). Cytotoxic Cytochalasans from Sponge-Derived Aspergillus sp. SCSIO 41044.
Fouda, A., et al. (2020). Natural product diversity from the endophytic fungi of the genus Aspergillus. Journal of Basic Microbiology. [Link]
Thermodynamic Stability and Reactivity of the Epoxide Ring in Cytochalasin Derivatives: A Mechanistic and Methodological Guide
Introduction: The Epoxide Pharmacophore in Cytochalasans Cytochalasins are a diverse family of fungal polyketide-amino acid hybrid metabolites characterized by a highly substituted perhydroisoindolone core fused to a mac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Epoxide Pharmacophore in Cytochalasans
Cytochalasins are a diverse family of fungal polyketide-amino acid hybrid metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring[1]. While their overarching biological hallmark is the inhibition of actin polymerization[2], specific derivatives exhibit distinct pharmacological profiles dictated by subtle structural variations. Among the most critical structural motifs is the epoxide ring —a highly strained, three-membered oxygen heterocycle found in derivatives such as Cytochalasin E (C-6/C-7 epoxide) and 19,20-epoxycytochalasin D[1][3].
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of the epoxide ring in cytochalasin derivatives. By examining the causality between ring strain, steric shielding, and nucleophilic susceptibility, we establish a framework for understanding how this functional group drives specific bioactivities, such as anti-angiogenesis and transannular cyclization[4][5].
Thermodynamic Stability and Ring Strain Mechanics
Epoxides are inherently reactive due to substantial ring strain (approximately 114 kJ/mol or 27.2 kcal/mol), which arises because the optimal sp³ hybridized bond angle of 109.5° is compressed to roughly 60°. This torsional and angle strain creates a thermodynamic driving force for ring-opening reactions.
However, in the context of cytochalasins, the epoxide ring exhibits remarkable kinetic stability under physiological conditions (pH 7.4). This stability is a direct consequence of the immense steric bulk provided by the adjacent macrocyclic backbone and the perhydroisoindolone core, which shields the electrophilic carbons from spontaneous nucleophilic attack by water or biological nucleophiles[6].
The Causality of Reactivity
The stability of the epoxide is highly conditional. Under acidic conditions, the epoxide oxygen is rapidly protonated to form an oxonium ion intermediate[7]. This protonation weakens the C–O bonds, shifting the reaction mechanism toward an
-like pathway where the adjacent carbons develop partial carbocation character[7]. The relief of bond-angle strain upon nucleophilic attack drives the irreversible conversion of the active epoxide into an inactive diol[7].
In , the intact epoxide is strictly required for its unique ability to inhibit bovine capillary endothelial (BCE) cell proliferation and tumor angiogenesis[4][8]. Acid-catalyzed hydrolysis of this epoxide completely abrogates its specificity and potency, proving that the intact strained ring is the primary pharmacophore for this specific target engagement[4][8]. Furthermore, in compounds like 19,20-epoxycytochalasin, the thermodynamic instability of the epoxide can trigger complex transannular C14,20-bond formations and
-ketol rearrangements, demonstrating the functional versatility of this strained ring[5].
Caption: Mechanistic pathway of Cytochalasin E epoxide stability and acid-catalyzed hydrolysis.
Quantitative Thermodynamic Data Summary
The table below synthesizes the thermodynamic and kinetic parameters governing epoxide stability across key cytochalasin derivatives.
To rigorously evaluate the thermodynamic stability of the epoxide ring and its causal relationship with biological activity, the following self-validating experimental workflows must be employed.
Protocol 1: Thermodynamic Profiling via Acid-Catalyzed Hydrolysis
Purpose: To calculate the activation energy (
) of epoxide ring-opening and determine the kinetic half-life of the cytochalasin derivative.
Causality: By measuring the degradation rate constant () across a pH and temperature gradient, we can isolate the thermodynamic contribution of the epoxide ring strain to the molecule's overall reactivity.
Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 7.4.
Compound Incubation: Dissolve the cytochalasin derivative (e.g., Cytochalasin E) in DMSO to a 10 mM stock. Spike the stock into the buffers to achieve a final concentration of 10
M (ensure DMSO 1% v/v).
Thermal Gradient: Incubate parallel samples at 25°C, 37°C, and 50°C.
Quenching & Sampling: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 100
L aliquots and quench the reaction by neutralizing the pH with 1M NaOH (for acidic samples) and immediately freezing in liquid nitrogen.
LC-MS/MS Quantification: Analyze the samples using reverse-phase LC-MS/MS (C18 column). Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact epoxide parent mass and the
Da hydrolyzed diol mass.
Data Analysis: Plot
vs. time to determine the rate constant (). Use the Arrhenius equation () to calculate the activation energy of the ring-opening event.
Purpose: To validate the biological consequence of epoxide hydrolysis on target engagement.
Causality: Pyrene-conjugated actin exhibits high fluorescence in its polymerized filamentous state (F-actin) and low fluorescence in its monomeric state (G-actin). By comparing the intact epoxide against the pre-hydrolyzed diol, we directly quantify the loss of pharmacological activity caused by the relief of ring strain.
Actin Preparation: Reconstitute lyophilized pyrene-labeled rabbit muscle actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM
, 0.2 mM ATP).
Polymerization: Induce polymerization by adding 10X Polymerization Buffer (500 mM KCl, 20 mM
, 10 mM ATP) and incubate for 1 hour at room temperature in the dark.
Compound Dosing: In a black 96-well microplate, add 10
M of (A) Intact Cytochalasin E, (B) Acid-hydrolyzed Cytochalasin E, and (C) Vehicle control (DMSO) to respective wells.
Kinetic Measurement: Add the pre-polymerized pyrene F-actin to the wells. Immediately measure fluorescence (Excitation: 365 nm, Emission: 407 nm) every 30 seconds for 60 minutes using a microplate reader.
Interpretation: The intact epoxide will cap the barbed ends of actin, accelerating depolymerization (rapid fluorescence drop). The hydrolyzed compound will mirror the vehicle control, confirming the epoxide's necessity for activity[4][8].
Caption: Step-by-step experimental workflow for profiling epoxide thermodynamic stability.
An In-depth Technical Guide to the Binding Affinity of 19,20-Epoxycytochalasin D to F-actin
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity and molecular interactions between 19,20-Epoxycytochalasin D and filamentous...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity and molecular interactions between 19,20-Epoxycytochalasin D and filamentous actin (F-actin). We will delve into the mechanistic underpinnings of this interaction, present field-proven experimental protocols for its characterization, and discuss the implications for cell biology and therapeutic development.
Part 1: Foundational Concepts: The Actin Cytoskeleton and Cytochalasans
The actin cytoskeleton is a dynamic and essential network of protein filaments within eukaryotic cells, crucial for processes ranging from cell motility and division to intracellular transport.[1] This network's constant remodeling is governed by the polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and subsequent depolymerization. The two ends of an actin filament are distinct: the fast-growing "barbed" end and the slow-growing "pointed" end.
Cytochalasans are a class of fungal metabolites that exert potent effects on cellular processes by directly interacting with the actin cytoskeleton.[2][3] Among these, Cytochalasin D is extensively studied for its ability to inhibit actin polymerization.[1] It achieves this by binding with high affinity to the barbed end of F-actin, thereby preventing the addition of new actin monomers and leading to a net disassembly of existing filaments.[1][4][5] The subject of this guide, 19,20-Epoxycytochalasin D, is a derivative that shares this core mechanism and has been evaluated for its cytotoxic and antifungal properties.[6][7][8] Understanding the precise binding affinity of this compound is paramount for elucidating its mechanism of action and for its application as a precise molecular probe.
Part 2: The Molecular Mechanism of Interaction
The interaction between cytochalasans and actin is not a simple lock-and-key mechanism; it is a nuanced process influenced by the conformational state of the actin protein.
Preferential Binding to F-actin:
Cytochalasin D, and by extension its 19,20-epoxy derivative, exhibits a significantly higher affinity for actin subunits within a filament (F-actin) compared to free monomers (G-actin). The dissociation constant (Kd) for the F-actin barbed end is in the nanomolar range (Kd ≈ 2 nM), whereas for G-actin, it is in the micromolar range (Kd ≈ 2–20 μM).[9][10][11] This preferential binding is explained by the conformation of the actin molecule. Crystallographic studies have revealed that Cytochalasin D binds within a hydrophobic cleft between subdomains 1 and 3 of the actin monomer.[9][10] This binding site is more favorably configured in the F-form of actin, which is the conformation adopted by subunits at the barbed end of a filament.[10][11] Therefore, the compound effectively "caps" the barbed end, stabilizing the terminal subunits in the F-conformation and preventing both the association and dissociation of monomers.[10][12]
The Role of Divalent Cations and Nucleotides:
The binding dynamics are further modulated by the presence of divalent cations and the nucleotide state of actin. Magnesium (Mg²⁺) plays a critical role; in its presence, Cytochalasin D can induce the dimerization of G-actin monomers.[13][14][15] This dimer can then act as a nucleus, paradoxically accelerating the initial rate of polymerization, even though the final extent of polymerization is reduced due to the capping activity.[13][14] Furthermore, Cytochalasin D has been shown to stimulate the ATPase activity of monomeric actin, suggesting it can induce conformational changes related to nucleotide hydrolysis.[9][16]
The proposed mechanism involves a series of steps where Cytochalasin D binding, Mg²⁺, and ATP hydrolysis are intricately linked, leading to an accumulation of ADP-actin monomers which have a higher critical concentration for polymerization.[13][14]
Caption: Mechanism of 19,20-Epoxycytochalasin D action on F-actin.
Part 3: Experimental Determination of Binding Affinity
Quantifying the binding affinity of 19,20-Epoxycytochalasin D to F-actin requires robust and validated methodologies. Here, we present two widely-used approaches, complete with step-by-step protocols and data analysis guidelines.
Fluorescence Spectroscopy Assays
Fluorescence-based methods are highly sensitive and provide real-time data on molecular interactions.
This technique leverages the intrinsic fluorescence of tryptophan residues within actin. When a ligand like 19,20-Epoxycytochalasin D binds near these residues, it can cause a change in the fluorescence signal, a phenomenon known as quenching.[17][18][19] This change can be titrated to determine the binding affinity.
Step-by-Step Methodology:
Protein Preparation: Prepare purified F-actin at a constant concentration (e.g., 2 µM) in a suitable polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP). Allow actin to polymerize for at least 1 hour at room temperature.[20]
Ligand Preparation: Prepare a high-concentration stock solution of 19,20-Epoxycytochalasin D in a compatible solvent like DMSO. Perform serial dilutions to create a range of concentrations for titration.
Spectrofluorometer Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 310 nm to 400 nm.[18] The peak emission for actin's tryptophan is typically around 330-340 nm.
Titration:
Place the F-actin solution in a quartz cuvette.
Record the initial fluorescence spectrum (F₀).
Make successive small additions of the 19,20-Epoxycytochalasin D stock solution to the cuvette.
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the new fluorescence spectrum (F).
Data Correction (Inner Filter Effect): It is crucial to correct for the inner filter effect, where the ligand itself absorbs excitation or emission light.[19] This is done by performing a control titration of the ligand into a solution containing a non-binding fluorophore with similar spectral properties, such as N-Acetyl-L-tryptophanamide (NATA).[19]
Data Analysis:
Correct the observed fluorescence values (F) using the data from the control titration.
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation against the concentration of the ligand.
Fit the data to a suitable binding isotherm (e.g., one-site binding model) using non-linear regression to calculate the dissociation constant (Kd).
Caption: Workflow for Tryptophan Fluorescence Quenching Assay.
While not a direct binding assay, this method provides powerful kinetic data from which binding affinity can be inferred. It monitors actin polymerization by observing the significant increase in fluorescence that occurs when pyrene-labeled G-actin monomers are incorporated into a growing filament.[13][14][21]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a solution of unlabeled G-actin.
Prepare a solution of pyrene-labeled G-actin. A common working solution is a 10% pyrene-actin to unlabeled-actin mix.
Prepare a 10X polymerization induction buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
Prepare various concentrations of 19,20-Epoxycytochalasin D.
Assay Setup:
In a 96-well black plate, add the G-actin/pyrene-G-actin mixture to each well.
Add the different concentrations of 19,20-Epoxycytochalasin D to the wells. Include a no-drug control.
Initiation and Measurement:
Initiate polymerization by adding the 10X polymerization buffer to each well.
Immediately place the plate in a fluorescence plate reader.
Measure the fluorescence intensity over time (e.g., every 30 seconds for 1 hour) with excitation at ~365 nm and emission at ~407 nm.
Data Analysis:
Plot fluorescence intensity versus time for each concentration of the inhibitor.
Analyze the kinetic parameters: the lag time for nucleation, the maximum slope (polymerization rate), and the final steady-state fluorescence.
The inhibitory concentration (IC₅₀) can be determined by plotting the maximal polymerization rate against the logarithm of the inhibitor concentration. This value is related to the binding affinity for the barbed end.
Data Analysis: Scatchard Plot
The Scatchard plot is a classic method for analyzing ligand-binding data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[22][23][24][25]
Principles and Construction:
The Scatchard equation is a linearization of the binding isotherm:
[Bound]/[Free] = (Bmax - [Bound]) / Kd
To construct the plot:
Obtain Data: From a direct binding experiment (like equilibrium dialysis or a properly calibrated fluorescence assay), determine the concentration of bound ligand and free ligand at several total ligand concentrations.
Plot the Data: Plot the ratio of Bound/Free ligand on the Y-axis versus the concentration of Bound ligand on the X-axis.
Interpret the Plot:
For a single class of independent binding sites, the plot should yield a straight line.[23][24]
Slope: The slope of the line is equal to -1/Kd.[24] A steeper slope indicates a higher affinity (lower Kd).
X-intercept: The intercept on the X-axis is equal to Bmax, the total concentration of binding sites.[24]
Y-intercept: The intercept on the Y-axis is Bmax/Kd.[24]
Table 1: Interpreting Scatchard Plot Parameters
Parameter
Derivation from Plot
Scientific Meaning
Kd (Dissociation Constant)
-1 / Slope
The concentration of ligand at which half of the binding sites are occupied. A measure of affinity.
Bmax (Max. Binding Capacity)
X-intercept
The total number of binding sites available on the protein.
Note: While historically significant, Scatchard plots can sometimes distort experimental error. Modern non-linear regression fitting of the direct binding data is often preferred for its statistical robustness.[26]
Part 4: Structural Basis of Binding
Crystal structures of Cytochalasin D in complex with monomeric actin have been resolved, providing a detailed view of the binding interaction.[9] The compound sits in the hydrophobic cleft at the "barbed" end of the actin monomer, between subdomains 1 and 3.[9] This is a common binding site for many actin-binding proteins and marine toxins.
The binding is stabilized by a combination of hydrophobic interactions and several hydrogen bonds.[9] The bulky macrocycle of the cytochalasin molecule fits snugly into the cleft when actin is in the F-conformation, explaining the high affinity for filament ends.[10][11] The 19,20-epoxy group, a key feature of the molecule in this guide, likely contributes to the specific stereochemistry and electronic properties that influence the binding affinity and biological activity, though detailed comparative structural studies with Cytochalasin D are less common in the literature.[2][7]
Part 5: Applications and Future Directions
A precise understanding of the binding affinity of 19,20-Epoxycytochalasin D is critical for its use as a molecular tool.
Cell Biology Research: As a potent and specific inhibitor of actin dynamics, it allows researchers to probe the role of the actin cytoskeleton in various cellular events, including endocytosis, cell migration, and cytokinesis.[1][6][27]
Drug Development: The actin cytoskeleton is a validated target in oncology and for antifungal agents.[1][3][6] Characterizing the binding affinity of new cytochalasan derivatives is a key step in structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic agents.[28]
Future research should focus on high-resolution co-crystallization of 19,20-Epoxycytochalasin D with F-actin to delineate the precise role of the epoxy group in the binding interaction. Furthermore, advanced kinetic studies using techniques like surface plasmon resonance (SPR) could provide a more detailed picture of the on- and off-rates of binding, complementing the steady-state affinity data.
References
Goddette, D. W., & Frieden, C. (1986). Actin polymerization. The mechanism of action of cytochalasin D. The Journal of biological chemistry, 261(34), 15974–15980. [Link]
Brenner, S. L., & Korn, E. D. (1980). The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization. The Journal of biological chemistry, 255(3), 841–844. [Link]
van Zoelen, E. J., Kramer, R. H., van Moerkerk, H. T., & Veerkamp, J. H. (1983). The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. Trends in biochemical sciences, 8(11), 402-404. [Link]
Goddette, D. W., & Frieden, C. (1986). Actin polymerization. The mechanism of action of cytochalasin D. ResearchGate. [Link]
Casella, J. F., Flanagan, M. D., & Lin, S. (1981). Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change. Nature, 293(5830), 302–305. [Link]
Casella, J. F., Flanagan, M. D., & Lin, S. (1981). Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change. Semantic Scholar. [Link]
Scatchard, G. (1949). The attraction of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. [Link]
Goddette, D. W., & Frieden, C. (1985). The binding of cytochalasin D to monomeric actin. Biochemical and biophysical research communications, 128(3), 1087–1092. [Link]
CSIR NET LIFE SCIENCE COACHING. (2026, January 26). Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]
Slideshare. (n.d.). the scatchard plot.pptx. Slideshare. [Link]
Allingham, J. S., Klenchin, V. A., & Rayment, I. (2006). Crystal Structures of Monomeric Actin Bound to Cytochalasin D. Journal of molecular biology, 364(4), 675–687. [Link]
Hayakawa, K., et al. (2022). Microscopic and structural observations of actin filament capping and severing by cytochalasin D. Proceedings of the National Academy of Sciences, 119(24), e2122224119. [Link]
University of Arizona. (2001, September 26). Ligand Binding Measurements. University of Arizona. [Link]
Stevenson, B. R., & Begg, D. A. (1994). Concentration-dependent effects of cytochalasin D on tight junctions and actin filaments in MDCK epithelial cells. Journal of cell science, 107(3), 367-375. [Link]
GlpBio. (2023, February 25). Cytochalasin D: Inhibiting Actin Polymerization for Cellular Studies and Therapy. GlpBio. [Link]
Schüffler, A., & Thines, E. (2023). Cytochalasans and Their Impact on Actin Filament Remodeling. Biomolecules, 13(10), 1475. [Link]
Hayakawa, K., et al. (2022). Microscopic and structural observations of actin filament capping and severing by Cytochalasin D. bioRxiv. [Link]
Request PDF. (2025, December 20). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. ResearchGate. [Link]
Lambert, T. H., et al. (2018). Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. ResearchGate. [Link]
Maruyama, K., Hartwig, J. H., & Stossel, T. P. (1980). Cytochalasin B and the structure of actin gels. II. Further evidence for the splitting of F-actin by cytochalasin B. Biochimica et biophysica acta, 626(2), 494–500. [Link]
Hayakawa, K., et al. (2022). Microscopic and structural observations of actin filament capping and severing by Cytochalasin D. bioRxiv. [Link]
Lin, D. C., et al. (1980). Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin. ResearchGate. [Link]
Kumar, S., et al. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega, 6(5), 3749–3761. [Link]
Lambert, T. H., et al. (2019). The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships. Biomolecules, 9(2), 79. [Link]
Mortensen, K., & Larsson, L. I. (2003). Effects of cytochalasin D on the actin cytoskeleton: Association of neoformed actin aggregates with proteins involved in signaling and endocytosis. ResearchGate. [Link]
Akbar, S. M., Sreeramulu, K., & Sharma, H. C. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of bioenergetics and biomembranes, 48(2), 127-135. [Link]
Lambert, T. H., et al. (2019). The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships. ResearchGate. [Link]
Gasilina, A., et al. (2022). In vitro Fluorescence Imaging–based Actin Bundling Assay. Bio-protocol, 12(18), e4509. [Link]
Breen, I., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of visualized experiments : JoVE, (148), 10.3791/59367. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
19,20-Epoxycytochalasin D is a potent, naturally occurring cytochalasan metabolite primarily isolated from xylariaceous fungi (e.g., Xylaria hypoxylon, Nemania sp., Rosellinia sanctae-cruciana). Structurally derived from the well-known actin-disrupting agent Cytochalasin D, this compound features an epoxide moiety at the C19-C20 position of the macrocyclic ring.
While sharing the core mechanism of actin filament depolymerization with its parent compound, 19,20-Epoxycytochalasin D exhibits a distinct toxicological profile characterized by high selectivity against specific murine leukemia lines (P-388) while maintaining a lower toxicity profile in normal epithelial cells (e.g., Vero cells). This differential cytotoxicity makes it a critical probe for cytoskeletal research and a scaffold for structure-activity relationship (SAR) studies in cancer therapeutics.
Chemical Identity & Structural Significance
The introduction of the epoxide group at the 19,20-position alters the electrophilicity and conformational flexibility of the macrocycle compared to Cytochalasin D.
Property
Detail
Chemical Name
19,20-Epoxycytochalasin D
Class
Cytochalasan (Mycotoxin)
Molecular Formula
C₃₀H₃₇NO₇
Key Structural Feature
Epoxide ring at C19-C20 (trans to the macrocycle plane)
Primary Source
Xylaria hypoxylon, Engleromyces goetzei
Solubility
Soluble in DMSO, Methanol, Chloroform; insoluble in water.
Mechanism of Action (MOA)
19,20-Epoxycytochalasin D functions as a potent actin polymerization inhibitor . It binds to the barbed (fast-growing) end of actin filaments, blocking the addition of new actin monomers. This disruption triggers a cascade of cellular stress responses.
Key Mechanistic Pathway:
Cytoskeletal Collapse: Capping of F-actin leads to the dissolution of stress fibers and accumulation of actin aggregates.
Cell Cycle Arrest: Disruption of the contractile ring prevents cytokinesis, often arresting cells in the G2/M phase.
Mitochondrial Stress: Prolonged cytoskeletal stress triggers the release of cytochrome c.
Apoptosis: Activation of Caspase-3/7 leads to programmed cell death.
Visualization: MOA Signaling Pathway
Caption: Mechanistic cascade of 19,20-Epoxycytochalasin D from actin binding to apoptotic cell death.
In Vitro Cytotoxicity & IC50 Profiling
The compound displays a "hit-and-run" toxicity profile: extremely potent against specific leukemia lines but significantly less toxic to solid tumor lines and normal kidney cells.
Table 1: IC50 Values Across Cell Lines
Cell Line
Tissue Origin
IC50 Value (µM)
Toxicity Classification
Reference
P-388
Murine Leukemia
0.16
Potent
[1, 3]
BT-549
Human Breast Carcinoma
7.84
Moderate
[1, 3]
LLC-PK11
Porcine Kidney (Normal)
8.40
Moderate
[1, 3]
MOLT-4
Human Leukemia
10.0
Moderate
[2]
A549
Human Lung Carcinoma
> 20.0 (Weak)
Weak
[2]
SK-MEL
Human Melanoma
> 10.0
Non-Cytotoxic
[1]
KB
Human Oral Epidermoid
> 10.0
Non-Cytotoxic
[1]
Vero
Monkey Kidney (Normal)
Non-Cytotoxic*
Selective
[3, 4]
*Note: Non-cytotoxic at concentrations effective for antiplasmodial activity (Selectivity Index > 10).
Interpretation:
The sub-micromolar IC50 against P-388 (0.16 µM) suggests a specific vulnerability in rapidly dividing hematological malignancies that rely heavily on actin dynamics for motility and division. In contrast, the high IC50 values in solid tumors (A549, SK-MEL) indicate that 19,20-Epoxycytochalasin D is less effective against adherent solid tumor models compared to its parent compound, Cytochalasin D.
Toxicology Profile
Acute Toxicity (In Vivo)
Murine Model : In limited in vivo studies involving the related analog 19,20-epoxycytochalasin C, doses of 100 mg/kg were found to be toxic to mice [4].[1] Given the structural similarity, 19,20-Epoxycytochalasin D is treated with similar high-caution protocols.
Target Organs : Likely hepatotoxic and nephrotoxic at high doses due to the role of actin in barrier function and bile canaliculi maintenance.
Selectivity Index (SI)
A key advantage of 19,20-Epoxycytochalasin D is its selectivity window.
Antiplasmodial Activity : It inhibits Plasmodium falciparum (malaria) with high potency.[1]
SI Calculation : The ratio of IC50 (Vero cells) / IC50 (P. falciparum) is favorable, indicating it targets the parasite's actin machinery more effectively than the host's [4].
Experimental Protocols
Protocol A: Determination of IC50 (MTT Assay)
Objective: Quantify the cytotoxic potency of 19,20-Epoxycytochalasin D.
Preparation : Dissolve 1 mg of 19,20-Epoxycytochalasin D in 100 µL DMSO to create a stock solution. Store at -20°C.
Seeding : Seed P-388 or MOLT-4 cells in 96-well plates at a density of
cells/well in RPMI-1640 medium.
Treatment :
Perform serial dilutions (0.01 µM to 100 µM).
Incubate cells with the compound for 48 hours at 37°C, 5% CO₂.
Control: 0.1% DMSO vehicle.
Development :
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours.
Dissolve formazan crystals with 100 µL DMSO.
Analysis : Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Recommended DMSO stock solution concentration for 19,20-Epoxycytochalasin D
Application Note: Reconstitution, Storage, and Experimental Application of 19,20-Epoxycytochalasin D Executive Summary & Mechanistic Rationale 19,20-Epoxycytochalasin D is a potent fungal metabolite and cytochalasan deri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reconstitution, Storage, and Experimental Application of 19,20-Epoxycytochalasin D
Executive Summary & Mechanistic Rationale
19,20-Epoxycytochalasin D is a potent fungal metabolite and cytochalasan derivative that profoundly disrupts the eukaryotic actin cytoskeleton. Mechanistically, it binds with high affinity to the barbed (fast-growing) ends of actin filaments (F-actin). This target engagement physically occludes the addition of new G-actin monomers, shifting the intracellular equilibrium toward net actin depolymerization[1]. The downstream phenotypic consequences include rapid cell rounding, the dissolution of stress fibers, and the formation of actin aggregates, ultimately triggering cell cycle arrest or apoptosis[1],[2].
The presence of the 19,20-epoxide moiety renders this compound highly reactive and often more cytotoxic than its parent compound, cytochalasin D. Consequently, precise handling, solvent selection, and stock preparation are critical to maintaining its structural integrity and ensuring reproducible biological efficacy[3].
Physicochemical Properties & Solubility Profile
To design a robust stock solution, researchers must account for the physicochemical constraints of the molecule. 19,20-Epoxycytochalasin D exhibits poor aqueous solubility but is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as alcohols[4]. For cell-based and in vitro biochemical assays, anhydrous DMSO is the universal solvent of choice due to its low volatility, excellent membrane-permeabilizing properties, and minimal cytotoxicity at standardized working concentrations (<0.1% v/v).
Table 1: Physicochemical Properties of 19,20-Epoxycytochalasin D
Property
Value
CAS Number
191349-10-7
Molecular Formula
C30H37NO7
Molecular Weight
523.6 g/mol
Appearance
White to off-white lyophilized powder
Primary Solvents
DMSO, DMF, Ethanol, Methanol
Aqueous Solubility
Poor / Insoluble
Storage (Solid)
-20°C to -80°C (Protect from light and moisture)
Recommended DMSO Stock Solution Formulation
Causality of Concentration Choice: We recommend preparing a 10 mM master stock solution in anhydrous, sterile-filtered DMSO[5].
Why 10 mM?
Assay Versatility: A 10 mM stock allows for seamless serial dilution into the nanomolar to low-micromolar working range (e.g., 10 nM - 10 µM) required for most cytotoxicity and actin-disruption assays[6].
Vehicle Toxicity Mitigation: Achieving a standard 10 µM final assay concentration from a 10 mM stock requires a 1:1000 dilution. This results in a final DMSO concentration of 0.1% (v/v), which is the universally accepted upper limit for cell culture applications to prevent vehicle-induced solvent toxicity or baseline apoptosis[2].
Solubility Margin: 10 mM (approx. 5.24 mg/mL) is well within the solubility limit of the compound in DMSO, preventing spontaneous precipitation upon freeze-thaw cycles.
Protocol 1: Preparation of 10 mM 19,20-Epoxycytochalasin D Stock
Self-Validating System: This protocol includes visual and physical quality control (QC) steps to ensure accurate molarity and prevent compound degradation.
Centrifugation: Before opening, briefly centrifuge the original vial at 10,000 x g for 30 seconds at room temperature.
Rationale: Lyophilized cytochalasins frequently become entrapped in the cap seal during transit. Centrifugation dislodges the powder, ensuring maximum yield and accurate concentration[7].
Solvent Addition: In a sterile biosafety cabinet, add the exact volume of anhydrous DMSO (≥99.9% purity, cell-culture grade) required to achieve 10 mM.
Calculation: For 1 mg of 19,20-Epoxycytochalasin D (MW = 523.6), add 191 µL of DMSO.
Dissolution: Pipette the solution up and down gently. If particulates remain, vortex for 10-15 seconds. Do not apply heat, as the epoxide moiety is sensitive to thermal degradation.
Visual Quality Control (QC): Hold the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution.
Aliquoting (Critical Step): Divide the master stock into 10 µL to 20 µL aliquots in sterile, low-bind microcentrifuge tubes.
Rationale: 19,20-Epoxycytochalasin D is susceptible to hydrolysis and degradation upon repeated freeze-thaw cycles. Single-use aliquots preserve the integrity of the highly reactive epoxide ring[7].
Storage: Store aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for up to 12 months). Protect from light.
Caption: Workflow for the preparation and storage of 10 mM 19,20-Epoxycytochalasin D stock solution.
Experimental Application: Actin Disruption Assay
Once the stock is prepared, it is typically deployed in immunofluorescence assays to quantify actin depolymerization. The following protocol outlines a self-validating system for observing F-actin disruption in eukaryotic cells (e.g., U-2 OS or HeLa lines)[8],[2].
Protocol 2: Phalloidin Staining for F-Actin Disruption
Cell Seeding: Seed cells onto fibronectin-coated glass coverslips in a 24-well plate at a density of 20,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow complete adhesion and spreading[8].
Treatment: Thaw a single 10 mM aliquot of 19,20-Epoxycytochalasin D. Dilute it 1:1000 in pre-warmed culture medium to achieve a 10 µM working concentration.
Self-Validating Control: Prepare a parallel vehicle control using 0.1% DMSO in culture medium. This isolates the compound's specific mechanistic effect from baseline solvent stress[2].
Incubation: Replace the media in the wells with the treated media. Incubate for 1 to 4 hours.
Rationale: Actin dynamics are rapid; prolonged exposure (>24h) will trigger secondary apoptotic pathways, masking the primary cytoskeletal collapse[1].
Fixation: Wash cells gently with warm PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
Causality of Temperature: Cold fixation can artificially depolymerize microtubules and alter actin architecture, creating false positives[1].
Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Block with 1% BSA in PBS for 30 minutes to prevent non-specific antibody binding[1].
Staining: Incubate with fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488-Phalloidin, 1:500 dilution) and DAPI (1 µg/mL) for 45 minutes in the dark.
Rationale: Phalloidin selectively binds F-actin, not G-actin monomers, allowing direct visualization of filament loss[1].
Imaging & Analysis: Mount coverslips and image via confocal microscopy. Expect to see a loss of stress fibers and the appearance of intense, punctate actin aggregates in treated cells compared to the organized filamentous network in vehicle controls[2].
Caption: Mechanism of action of 19,20-Epoxycytochalasin D leading to actin depolymerization and apoptosis.
Quantitative Cytotoxicity Data
When designing dose-response experiments, referencing established IC50 values ensures your working concentrations bracket the active range. 19,20-Epoxycytochalasin D exhibits potent, cell-line-dependent cytotoxicity, making dose optimization critical[6],[9].
Table 2: Representative IC50 Values for 19,20-Epoxycytochalasin D
Cell Line
Origin / Type
IC50 (µM)
Phenotypic Response
P-388
Murine Leukemia
0.16
Potent apoptosis
BT-549
Human Breast Carcinoma
7.84
Cell cycle arrest / rounding
LLC-PK11
Porcine Kidney Epithelial
8.40
Cytoskeletal collapse
MOLT-4
Human Leukemia
10.0
Moderate cytotoxicity
SK-MEL
Human Skin Melanoma
> 10.0
Resistant
References
1.[3] TOKU-E. "19,20-epoxycytochalasin D". URL:
2.[4] Cayman Chemical. "Safety Data Sheet - 19,20-Epoxycytochalasin D". URL:
3.[7] MyBioSource. "19,20-Epoxycytochalasin D biochemical". URL:
4.[1] BenchChem. "Technical Support Center: Refining Protocols for Studying Actin Disruption by Epoxycytochalasins". URL:
5.[6] BenchChem. "Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxicity of 19,20-Epoxycytochalasin D". URL:
6.[8] ResearchGate. "The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships". URL:
7.[5] ACS Omega. "Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity". URL:
8.[2] MDPI. "The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships". URL:
9.[9] ResearchGate. "Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity". URL:
Application Note: Inhibition of Cell Motility using 19,20-Epoxycytochalasin D
Abstract & Introduction Cell motility is a fundamental process driving metastasis, wound repair, and immune response. The actin cytoskeleton is the primary engine of this movement, polymerizing at the leading edge to pus...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Cell motility is a fundamental process driving metastasis, wound repair, and immune response. The actin cytoskeleton is the primary engine of this movement, polymerizing at the leading edge to push the cell forward. 19,20-Epoxycytochalasin D (ECD) is a potent, cell-permeable fungal metabolite and a structural analog of the widely used Cytochalasin D.
While Cytochalasin D is the industry standard, ECD exhibits distinct physicochemical properties and potency profiles due to the epoxide group at the 19,20 position. This modification can alter its binding affinity to actin filaments and its metabolic stability within the cytosol. This guide provides a rigorous, standardized protocol for using ECD to inhibit cell motility, designed to ensure reproducibility and distinguish specific actin-dependent effects from off-target toxicity.
Key Applications
Metastatic Potential Screening: Assessing the invasiveness of cancer cell lines.
Cytoskeletal Dynamics: Dissecting the role of actin polymerization in filopodia and lamellipodia formation.
Mechanistic Validation: Confirming actin-dependence of cellular behaviors by using ECD as a structural alternative to Cytochalasin B or D.
Mechanism of Action
ECD functions as a potent actin polymerization inhibitor . Unlike agents that sequester actin monomers (e.g., Latrunculin), cytochalasins interact directly with the filamentous actin (F-actin).[1]
Barbed End Capping: ECD binds with high affinity to the barbed (+) end of growing actin filaments.
Elongation Blockade: This binding physically blocks the addition of G-actin monomers (ATP-actin) to the filament, effectively halting elongation.
Filament Disruption: At higher concentrations, ECD can induce the detachment of actin filaments from the plasma membrane and stimulate ATP hydrolysis on G-actin, preventing re-polymerization.
The net result is the collapse of the leading edge (lamellipodia), loss of focal adhesion tension, and cessation of motility.
Visualization: ECD Mechanism of Action
Figure 1: Mechanism of Action. ECD binds the barbed end of F-actin, blocking monomer addition and arresting motility.[2]
Material Preparation & Stability[3]
Trustworthiness Check: The epoxide ring in ECD makes it chemically distinct. Improper storage leads to hydrolysis and loss of potency.
Reconstitution Protocol
Parameter
Specification
Notes
Solvent
Anhydrous DMSO (Dimethyl Sulfoxide)
Avoid ethanol; DMSO ensures maximal solubility and membrane permeability.
Stock Concentration
5 mM or 10 mM
Higher concentration stocks reduce the volume of DMSO added to cells (keep DMSO < 0.1%).
Solubility Limit
~10 mg/mL in DMSO
Do not exceed saturation; precipitation causes inconsistent dosing.
Storage
-20°C (Desiccated)
Protect from light and moisture. Stable for >2 years if kept dry.
Working Solution
Prepare Fresh
Critical: Do not store diluted working solutions. Dilute immediately before use.
Calculation Example:
To make a 5 mM stock from 1 mg of ECD (MW ≈ 523.6 g/mol ):
Dose Optimization (The "Self-Validating" Step)
Before running motility assays, you must determine the non-cytotoxic inhibitory concentration. High doses induce apoptosis, confounding motility results with cell death.
Cytotoxicity vs. Motility Screen
Seed Cells: 5,000 cells/well in a 96-well plate. Adhere overnight.
Treat: Add ECD in a log-scale dilution series: 0 (DMSO control), 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 µM.
Incubate: 24 hours.
Readout:
Morphology: Look for cell rounding (actin collapse) vs. blebbing (apoptosis).
Viability: Perform an MTT or ATP-based assay.
Selection Rule: Choose the highest concentration that causes cytoskeletal collapse (rounding) but maintains >90% viability compared to control.
Typical Working Range:0.1 µM – 2.0 µM (Cell line dependent).
Core Protocol: Wound Healing (Scratch) Assay
This assay measures the collective migration of a cell sheet. It is the gold standard for initial motility screening.
Seeding: Seed cells in a 6-well plate. Allow them to form a tight monolayer (90-100% confluence).
Expert Tip: Use a marker to draw reference lines on the bottom of the plate to ensure you image the same spot.
Serum Starvation (Optional but Recommended): Replace media with low-serum (0.1% FBS) media 12 hours prior. This synchronizes the cell cycle and minimizes proliferation, ensuring gap closure is due to migration, not division.
The Scratch: Using a sterile P200 pipette tip, scratch a straight line through the monolayer. Hold the tip perpendicular to the plate.
Washing: Gently wash the well twice with warm PBS to remove floating debris. Debris can physically block migration or be counted as cells by software.
Treatment: Add media containing the optimized ECD concentration (e.g., 0.5 µM). Include a DMSO vehicle control (0.1% v/v).
Imaging (t=0): Immediately image the scratch at 4x or 10x magnification.
Incubation: Incubate at 37°C, 5% CO2.
Imaging (t=End): Image the exact same locations at 12, 24, or 48 hours, depending on the cell line's speed.
For studying 3D motility and invasion through an extracellular matrix (ECM).
Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion) or leave uncoated (for migration).
Cell Suspension: Trypsinize cells and resuspend in serum-free media containing ECD or DMSO.
Density: Typically
cells per insert.
Chemoattractant: Add media containing 10% FBS (or specific attractant like EGF) to the lower chamber .
Assembly: Place the insert into the lower chamber. The gradient (Serum-free Top vs. Serum-rich Bottom) drives directional motility.
Incubation: 24 hours at 37°C.
Fixation & Staining:
Swab the inside of the insert with a cotton tip to remove non-migrated cells.
Fix the bottom of the insert with 4% paraformaldehyde (15 min).
Stain with Crystal Violet (0.5%) or DAPI.
Quantification: Count cells in 5 random fields of view per insert using a microscope.
Troubleshooting & Controls
Issue
Probable Cause
Solution
Cells detach during treatment
ECD concentration is too high (Toxic).
Titrate down. Try 0.1 µM or 0.05 µM.
Inconsistent scratch width
Variable pressure or tip angle.
Use a specialized "Scratch Tool" or keep pipette angle strictly 90°.
Control cells don't migrate
Over-confluence or contact inhibition.
Scratch when cells are 90% confluent, not over-grown.
Precipitate in media
ECD stock crashed out of solution.
Warm media to 37°C before adding ECD. Vortex immediately.
References
Shi, L. M., & Zhan, Z. J. (2007). Structural revision of 19,20-epoxycytochalasin D and its cytotoxic activity. Journal of Chemical Research, 2007(3), 144-145.[5]
Espada, A., et al. (1997). New cytochalasins from the fungus Xylaria hypoxylon.[5] Tetrahedron, 53(18), 6485-6492.
Cooper, J. A. (1987). Effects of cytochalasin and phalloidin on actin. Journal of Cell Biology, 105(4), 1473-1478.
BenchChem. Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide.
MedChemExpress. 19,20-Epoxycytochalasin D Product Information.
Technical Application Note: Storage, Stability, and Handling of 19,20-Epoxycytochalasin D
Abstract This technical guide provides a rigorous framework for the storage, reconstitution, and handling of 19,20-Epoxycytochalasin D, a potent actin polymerization inhibitor. While structurally related to Cytochalasin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a rigorous framework for the storage, reconstitution, and handling of 19,20-Epoxycytochalasin D, a potent actin polymerization inhibitor. While structurally related to Cytochalasin D, the presence of the 19,20-epoxide moiety introduces specific stability considerations regarding hydrolysis and photosensitivity. This document synthesizes vendor specifications with chemical stability principles to maximize compound longevity and experimental reproducibility.
Understanding the physical nature of the compound is the first step in proper stewardship.
Property
Specification
Chemical Name
19,20-Epoxycytochalasin D
CAS Number
191349-10-7
Molecular Formula
C₃₀H₃₇NO₇
Molecular Weight
523.6 g/mol
Appearance
White to off-white lyophilized powder or crystalline solid
Solubility
Soluble in DMSO, Ethanol, Methanol, DMF.[1][2] Insoluble in water.
Primary Target
Actin filaments (Barbed end binding)
Storage Protocols: Solid State
The stability of 19,20-Epoxycytochalasin D in its lyophilized powder form is significantly higher than in solution, provided three critical variables are controlled: Temperature, Moisture, and Light.
Temperature & Shelf Life[5][6][7]
Standard Protocol: Store at -20°C .
Deep Storage (Long-term): -80°C is preferred for archival storage (>1 year) to minimize thermodynamic degradation.
Shelf Life:
Guaranteed: 12 months at -20°C (Vendor Standard).
Chemical Stability: Structurally analogous cytochalasins exhibit stability for
4 years when protected from moisture and light [1][2].
Moisture Control (Hydrolysis Prevention)
The epoxide ring at the 19,20 position is chemically reactive. Exposure to ambient humidity can lead to ring opening (hydrolysis), rendering the compound inactive.
Desiccation: Vials should be stored inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
Equilibration: Before opening a stored vial, allow it to equilibrate to room temperature for 30 minutes . This prevents atmospheric moisture from condensing on the cold powder.
Photostability
Cytochalasins, particularly those with conjugated systems, can undergo isomerization (trans-to-cis) upon exposure to light [3].
Protocol: Store vials in amber glass or wrap clear vials in aluminum foil.
Reconstitution & Solution Stability
Once dissolved, the kinetic clock for degradation accelerates. The following protocol ensures maximum recovery and stability.
Solvent Selection
DMSO (Dimethyl Sulfoxide):Preferred. High solubility (~25 mg/mL) and low volatility.
Ethanol: Acceptable, but evaporation can alter concentration over time.
Aqueous Buffers:Avoid direct dissolution. Dissolve in DMSO first, then dilute into aqueous buffer (keep DMSO concentration < 0.1% to avoid cytotoxicity in biological assays).
Reconstitution Protocol
Centrifugation: Briefly centrifuge the vial (500 x g, 1 min) to settle powder that may be trapped in the cap during shipping.
Solvent Addition: Add anhydrous DMSO (molecular sieve treated) to achieve a stock concentration of 1–5 mM .
Inert Gas Purging: Gently purge the headspace of the vial with dry Nitrogen (N₂) or Argon gas before capping to prevent oxidation [2].
Aliquoting & Freeze-Thaw Management
Repeated freeze-thaw cycles cause condensation and ice crystal formation that can degrade the epoxide moiety.
The "Single-Use" Rule: Aliquot the stock solution into volumes required for a single experiment (e.g., 10–50 µL).
Storage of Aliquots: Store at -20°C.
Stability:
At -20°C: Stable for ~3 months.
At +4°C: Use within 24 hours.
At RT: Use immediately.
Visualization: Reconstitution Workflow
Figure 1: Step-by-step workflow for the reconstitution of 19,20-Epoxycytochalasin D to ensure long-term stability.
Mechanism of Action & Biological Context[5][8][9]
19,20-Epoxycytochalasin D functions as a potent disruptor of the actin cytoskeleton. It binds with high affinity to the barbed (fast-growing) end of actin filaments, blocking the addition of new actin monomers. This blockade inhibits actin polymerization, leading to the disruption of cellular processes such as cytokinesis, cell motility, and phagocytosis.[3]
Comparative studies suggest the 19,20-epoxide modification may enhance potency or alter binding kinetics compared to the parent Cytochalasin D, particularly in specific tumor cell lines [4].
Visualization: Actin Inhibition Pathway
Figure 2: Mechanistic pathway showing the binding of 19,20-Epoxycytochalasin D to F-actin and downstream cellular effects.
Safety & Handling (HSE)
Warning: 19,20-Epoxycytochalasin D is a potent mycotoxin. It is classified as Highly Toxic and a potential Teratogen .[4]
Engineering Controls: Always handle lyophilized powder inside a certified Chemical Fume Hood or Biosafety Cabinet to prevent inhalation of particulates.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Inactivation: Spills should be treated with 10% bleach (sodium hypochlorite) solution for 30 minutes before disposal.
Disposal: Dispose of as hazardous chemical waste in accordance with local EHS regulations. Do not dispose of down the drain.
References
Espada, A., et al. (1997).[5] "19,20-Epoxycytochalasin C and D, new cytochalasins from Xylaria hypoxylon."[6] Tetrahedron, 53(18), 6485-6492.
Application Note: Preparation and Microinjection of 19,20-Epoxycytochalasin D
This Application Note and Protocol guide is designed for researchers investigating actin cytoskeletal dynamics. It details the specific handling, preparation, and microinjection of 19,20-Epoxycytochalasin D , a potent st...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers investigating actin cytoskeletal dynamics. It details the specific handling, preparation, and microinjection of 19,20-Epoxycytochalasin D , a potent structural analogue of Cytochalasin D.
Executive Summary
19,20-Epoxycytochalasin D is a fungal metabolite and a structural derivative of Cytochalasin D. Characterized by an epoxide ring at the C19-C20 position, this compound exhibits enhanced cytotoxicity and actin-disrupting potency compared to its parent compound in specific tumor cell lines.[1] While standard Cytochalasin D is typically applied via bath perfusion, microinjection of 19,20-Epoxycytochalasin D allows for precise spatiotemporal control, enabling the study of immediate actin depolymerization kinetics without the latency of membrane permeation.
Key Advantages of Microinjection:
Immediate Onset: Bypasses slow passive diffusion across the plasma membrane.
Spatial Control: Allows targeting of single cells within a confluent monolayer or tissue explant.
Dosage Precision: Delivers a defined femtoliter volume of inhibitor directly to the cytosol.
Scientific Background & Mechanism[2][3]
Mechanism of Action
Like its parent compound, 19,20-Epoxycytochalasin D functions as an actin-capping agent. It binds with high affinity to the fast-growing (barbed) end of F-actin filaments.
Capping: The compound blocks the addition of G-actin monomers to the barbed end.
Hydrolysis: ATP-actin within the filament hydrolyzes to ADP-actin.
Depolymerization: Since the barbed end is capped, net depolymerization occurs from the pointed end, leading to filament shortening and cytoskeletal collapse.
The 19,20-epoxide modification alters the steric and electronic properties of the macrocyclic ring, potentially increasing affinity for the actin cleft or improving stability against intracellular metabolism.
Pathway Visualization
The following diagram illustrates the interference of 19,20-Epoxycytochalasin D with the actin treadmilling cycle.
Figure 1: Mechanism of Action. 19,20-Epoxycytochalasin D caps the barbed end of F-actin, halting polymerization while pointed-end disassembly continues.
Pre-Experimental Planning
Compound Properties
Property
Specification
Molecular Formula
C₃₀H₃₇NO₇
Molecular Weight
523.6 g/mol
Solubility
Soluble in DMSO, Ethanol, DMF.[2][3][4] Insoluble in water.
Expert Insight: Cytochalasins are highly hydrophobic. Direct addition of the powder to aqueous microinjection buffers (e.g., PBS, K-Glutamate) will result in precipitation.
Requirement: You must prepare a concentrated stock in anhydrous DMSO first.
Constraint: The final DMSO concentration in the microinjection needle should ideally be < 0.5% to avoid solvent cytotoxicity and needle clogging due to viscosity changes or local precipitation at the tip.
Protocol: Preparation of Solutions
Phase A: Stock Solution Preparation (10 mM)
Goal: Create a stable, high-concentration master stock.
Equilibrate: Allow the vial of 19,20-Epoxycytochalasin D to warm to room temperature before opening to prevent condensation.
Calculate: For 1 mg of powder:
DMSO.
Dissolve: Add high-grade anhydrous DMSO to the vial. Vortex vigorously for 30 seconds.
Aliquot: Dispense into 5-10 µL aliquots in amber microcentrifuge tubes.
Store: Flash freeze in liquid nitrogen and store at -20°C.
Phase B: Microinjection Working Solution
Goal: Prepare the needle-ready solution. Note: This derivative is often more potent than Cytochalasin D; a working range of 0.1 µM – 10 µM is recommended.
Injection Buffer (IB) Recipe:
100 mM Potassium Glutamate (mimics cytosolic K+)
40 mM KCl
10 mM HEPES (pH 7.4)
1 mM MgCl₂
Filter sterilize (0.22 µm).
Dilution Steps (Example for 5 µM Injection Conc):
Intermediate Dilution: Dilute 1 µL of 10 mM Stock into 99 µL DMSO (Result: 100 µM in 100% DMSO).
Final Dilution: Dilute 5 µL of the Intermediate (100 µM) into 95 µL of Injection Buffer .
Final Concentration: 5 µM.
Final DMSO Content: 5%. (Note: This is high for direct injection. If toxicity is observed, perform a serial dilution in IB to reach 0.5% DMSO, or use a higher stock concentration for the initial step to minimize DMSO volume).
Optimization: To achieve <1% DMSO, dilute 1 µL of 1 mM stock (prepared from 10 mM) into 999 µL Injection Buffer.
Clarification (CRITICAL):
Before loading the needle, centrifuge the working solution at 15,000 x g for 15 minutes at 4°C .
Why? Microscopic particulates or precipitates will irreversibly clog femtotip needles (0.5 µm ID). Use only the top 50% of the supernatant.
Microinjection Workflow
Workflow Diagram
Figure 2: Step-by-step workflow from stock dilution to cellular microinjection.
Experimental Steps
Cell Preparation: Culture adherent cells (e.g., HeLa, fibroblasts) on glass coverslips or 35mm glass-bottom dishes to 50-60% confluency. Single cells are required for clear observation of cytoskeletal collapse.
Needle Loading:
Use a Microloader tip to backfill the femtotip needle with 2-4 µL of the clarified working solution.
Tap gently to remove air bubbles.
System Setup:
Mount dish on the inverted microscope (heated stage 37°C).
Set compensation pressure (
) to 15-20 hPa to prevent medium backflow.
Set injection pressure (
) to 50-150 hPa (depending on needle resistance).
Set injection time (
) to 0.3 – 0.5 seconds.
Injection:
Lower the needle until it touches the cell surface (deformation visible).
Penetrate the membrane and trigger the injection.
Visual Check: A momentary "phase-bright" swelling indicates successful volume delivery (approx. 5-10% of cell volume).
Observation:
Time 0-5 min: Observe for cell rounding or blebbing (signs of cortical actin loss).
Fixation: Fix cells at desired timepoints (e.g., 5, 10, 30 min) with 4% Paraformaldehyde for Phalloidin staining.
Data Analysis & Expected Results
Observation
Expected Outcome with 19,20-Epoxycytochalasin D
Control (DMSO Only)
Cell Morphology
Rapid retraction of lamellipodia; cell rounding ("arborization").
Normal spreading; distinct lamellipodia.
Phalloidin Staining
Disruption of stress fibers; formation of F-actin aggregates (foci).
Continuous, linear stress fibers.
Time to Effect
2 - 10 minutes (dose-dependent).
No change.
Troubleshooting Guide:
Needle Clogging: Re-filter or re-centrifuge the solution. Ensure the tip did not touch the glass bottom.
Cell Death (Immediate): Injection pressure too high (mechanical lysis) or DMSO concentration >1% (chemical toxicity).
No Effect: Compound degradation (check storage) or concentration too low (increase to 10-20 µM in needle).
References
Espada, A., et al. (1997).[5] "New cytochalasins from the fungus Xylaria hypoxylon." Tetrahedron, 53(18), 6485-6492. (Describes isolation and structure). Link
Shi, L. M., & Zhan, Z. J. (2007).[5][6] "Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity." Journal of Chemical Research, 2007(7), 424-426. (Clarifies stereochemistry and potency). Link
Trendowski, M. (2015). "The promise of cytochalasins as anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 15(3), 327-335. (Review of biological activity). Link
PubChem Compound Summary. "19,20-Epoxycytochalasin D (CID 129396768)." National Center for Biotechnology Information. Link
Cooper, J. A. (1987). "Effects of cytochalasin and phalloidin on actin." Journal of Cell Biology, 105(4), 1473-1478. (Foundational mechanism of cytochalasins). Link
Application Notes & Protocols for 19,20-Epoxycytochalasin D: A Guide to Safe Handling and Experimental Use
Introduction: Understanding 19,20-Epoxycytochalasin D 19,20-Epoxycytochalasin D is a potent, cell-permeable fungal metabolite belonging to the cytochalasin family of mycotoxins.[1][2] These compounds are characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding 19,20-Epoxycytochalasin D
19,20-Epoxycytochalasin D is a potent, cell-permeable fungal metabolite belonging to the cytochalasin family of mycotoxins.[1][2] These compounds are characterized by a highly substituted isoindole ring fused to a macrocyclic ring.[2][3] The primary mechanism of action for cytochalasins is the disruption of actin filament function. They bind to the fast-growing barbed end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[3] This disruption of the actin cytoskeleton interferes with critical cellular processes, including cell division, motility, and morphology.[3][4]
19,20-Epoxycytochalasin D, specifically, has demonstrated significant in vitro antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as phytotoxicity.[1][5] Furthermore, related compounds in this class are known to induce cell cycle arrest and apoptosis, making them valuable tools in cancer research.[6][7] However, their potent biological activity also classifies them as hazardous compounds. Cytochalasins are considered highly toxic and potential teratogens (agents that can cause defects in a developing fetus).[2][3]
This guide provides a comprehensive framework for the safe handling, preparation, and disposal of 19,20-Epoxycytochalasin D, ensuring the safety of laboratory personnel while maintaining experimental integrity.
Hazard Assessment and Toxicological Profile
The toxicity of 19,20-Epoxycytochalasin D has not been as extensively studied as its analogue, Cytochalasin D. However, due to their structural similarity and shared mechanism of action, it must be handled with the same high level of caution. The primary risks associated with this compound class are acute toxicity upon ingestion, inhalation, or skin contact, and potential long-term effects, including teratogenicity.[2][3]
Causality Behind the Hazard: The compound's ability to readily permeate cell membranes and interfere with the fundamental actin cytoskeleton is the root of its high cytotoxicity.[3][8] Disruption of actin can lead to widespread cellular dysfunction and, at sufficient concentrations, cell death.
Compound
Metric
Value
Notes
Reference
19,20-Epoxycytochalasin D
IC₅₀
7.84 µM
Toxicity against BT-549 (human breast ductal carcinoma) cell line.
To mitigate the risks associated with 19,20-Epoxycytochalasin D, a multi-layered safety approach is mandatory. This approach, known as the hierarchy of controls, prioritizes strategies that remove or reduce the hazard at its source.
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For potent powders like 19,20-Epoxycytochalasin D, this is the most critical layer of protection.
Primary Control: All handling of the solid compound (weighing, reconstituting) must be performed inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosolized powder.[9]
Administrative Controls: These are policies and procedures to reduce exposure duration and frequency.
Designated Areas: Clearly mark and restrict access to areas where the compound is stored and handled.
Training: All personnel must be trained on the specific hazards of cytochalasins and the procedures outlined in this document and the compound's Safety Data Sheet (SDS).[10]
Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even after removing gloves.[3]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazardous material. It is to be used in conjunction with, not as a substitute for, engineering and administrative controls.
Protocols for Safe Handling and Use
Protocol: Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are essential to prevent dermal, ocular, and respiratory exposure.[11]
Equipment
Specification
Rationale
Gloves
Two pairs of powder-free nitrile gloves.
Double-gloving provides protection in case the outer glove is breached. Nitrile gloves should comply with ASTM D6978 standards for handling cytotoxic agents.[10]
Lab Coat/Gown
Disposable, low-permeability gown with a solid front and long sleeves.
Protects skin and personal clothing from contamination.[9]
Eye Protection
Safety glasses with side shields or a full-face shield.
Protects against splashes when handling liquid solutions and from airborne particles.[11]
Respiratory Protection
A fit-tested N95 or higher respirator.
Required when handling the powder outside of a fume hood or BSC (e.g., during a large spill), or if there's a risk of aerosol generation.[9][10][11]
Protocol: Preparation of Stock Solutions
This procedure involves handling the most concentrated form of the compound and carries the highest risk of exposure.
Materials:
19,20-Epoxycytochalasin D (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
Sterile, conical-bottom microcentrifuge tubes or cryovials
Calibrated pipettes and sterile, filtered tips
Procedure:
Preparation: Don all required PPE as specified in Table 2. Perform all subsequent steps within a chemical fume hood or Class II BSC.
Pre-Weighing: Before opening the primary container, briefly centrifuge the vial to ensure all powder is at the bottom.[12]
Weighing: Carefully weigh the desired amount of 19,20-Epoxycytochalasin D onto a weigh boat or directly into a tared, sterile tube. Use anti-static equipment if available to prevent powder dispersal.
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder. 19,20-Epoxycytochalasin D is soluble in DMSO, ethanol, and methanol.[12][13] A common stock concentration is 10-20 mM.
Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. The solution should be clear.
Aliquoting: Dispense the stock solution into smaller, single-use working aliquots. This prevents repeated freeze-thaw cycles which can degrade the compound.
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date, and your initials.
Storage: Store aliquots at -20°C, protected from light.[2][12]
Solvent
Reported Solubility of Related Cytochalasins
DMSO
371 mg/mL (Cytochalasin B) / ~100 mg/mL (Cytochalasin D)
Caption: Workflow for preparing 19,20-Epoxycytochalasin D stock solutions.
Protocol: Spill Management and Decontamination
Prompt and correct handling of spills is crucial to prevent exposure and contamination.[14] A dedicated spill kit should be readily available.[11]
Minor Spill (inside a fume hood):
Alert others in the immediate area.
Wear full PPE (double gloves, gown, eye protection).
Cover the spill with absorbent pads. For solid spills, gently wet the material first to prevent dust generation.[11]
Working from the outside in, carefully collect the absorbent material and any contaminated debris.
Place all waste into a sealed, labeled cytotoxic waste bag.
Decontaminate the surface with a suitable agent (e.g., 70% ethanol followed by 10% bleach, then water or another neutralizing agent).
Major Spill (outside a fume hood):
Evacuate: Immediately evacuate the area. Alert others to leave.
Isolate: Secure the area and post warning signs to prevent entry.[11]
Report: Inform your institution's Environmental Health & Safety (EHS) department immediately.
Do not attempt to clean a large spill unless you are trained and equipped to do so. Trained emergency personnel will handle the cleanup.
Protocol: Waste Disposal
All materials that have come into contact with 19,20-Epoxycytochalasin D are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[3]
Solid Waste: Contaminated gloves, gowns, weigh boats, tube, and absorbent pads must be placed in a clearly labeled, sealed cytotoxic waste container.
Liquid Waste: Unused stock solutions, contaminated media, and the first rinse of any glassware should be collected in a designated hazardous chemical waste container.
Sharps: Contaminated pipette tips and needles must be disposed of in a puncture-proof sharps container designated for cytotoxic waste.
Mechanism of Action: Actin Cytoskeleton Disruption
19,20-Epoxycytochalasin D exerts its biological effects by targeting actin, a critical protein for cell structure and function. It specifically binds to the barbed (+) end of filamentous actin (F-actin). This binding event physically blocks the addition of new globular actin (G-actin) monomers, effectively "capping" the filament and halting its elongation.[3] This action disrupts the dynamic equilibrium of actin polymerization and depolymerization, leading to a net loss of functional actin filaments, which in turn causes the observed effects on cell shape, division, and motility.[3][15]
Caption: Inhibition of actin filament elongation by 19,20-Epoxycytochalasin D.
References
Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. NHS. [Link]
Cytotoxic Agent Use Guidelines. Veterans Affairs. [Link]
Which Protective Gloves for Cytotoxic Drugs?. Shield Scientific. [Link]
Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis. PMC. [Link]
Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. [Link]
Cytochalasin D SAFETY DATA SHEET. Exposome-Explorer. [Link]
Methods for synthesizing 19,20-Epoxycytochalasin D from Cytochalasin D
Application Note: Chemo-Selective Synthesis of 19,20-Epoxycytochalasin D Executive Summary The synthesis of 19,20-Epoxycytochalasin D from the parent compound Cytochalasin D presents a classic challenge in natural produc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemo-Selective Synthesis of 19,20-Epoxycytochalasin D
Executive Summary
The synthesis of 19,20-Epoxycytochalasin D from the parent compound Cytochalasin D presents a classic challenge in natural product modification: distinguishing between multiple reactive sites. Cytochalasin D contains three distinct olefinic moieties: the macrocyclic
(trans), the target (trans), and the exocyclic (methylene).
Direct epoxidation strategies often fail due to the electronic deactivation of the
bond by the adjacent C21-acetoxy group, leading to preferential oxidation of the exocyclic bond or the formation of inseparable bis-epoxides. This guide details a field-proven, three-step "Protect-Direct-Restore" protocol that leverages the directing effect of an allylic alcohol to achieve high regioselectivity for the 19,20-epoxide.
Strategic Analysis: The Regioselectivity Challenge
Successful synthesis requires understanding the electronic environment of the Cytochalasin D scaffold.
Functional Group
Position
Electronic Character
Reactivity to m-CPBA
Exocyclic Alkene
C6=C12
Electron-rich, sterically accessible
High (Primary side-reaction site)
Macrocyclic Alkene
C13=C14
Trans-disubstituted
Moderate
Target Alkene
C19=C20
Trans-disubstituted, Allylic Ester (C21-OAc)
Low (Deactivated by electron-withdrawing OAc)
The Solution:
By hydrolyzing the C21-Acetate to a C21-Alcohol, we convert the deactivated allylic ester into an allylic alcohol . This transforms the C21 position from a liability into a strategic asset. The free hydroxyl group can coordinate with metal catalysts (e.g., Vanadium) or hydrogen-bond with peracids, directing the oxygen delivery specifically to the
bond (Henbest Effect/Directed Epoxidation).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical "Deacetylation-Epoxidation" loop required for selectivity.
Caption: Workflow contrasting the robust 3-step route (solid lines) against the low-selectivity direct route (dotted line).
Detailed Protocols
Step 1: Selective Deacetylation
Objective: Remove the C21-acetyl group to generate the directing allylic alcohol.
Reagents:
Cytochalasin D (10 mg, ~0.02 mmol)
Potassium Carbonate (
)
Methanol (MeOH), anhydrous
Protocol:
Dissolve Cytochalasin D in anhydrous MeOH (1.0 mL) in a flame-dried vial.
Add
(0.1 equiv). Note: Use catalytic base to avoid epimerization of the isoindolone core.
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5). The product (Deacetylcytochalasin D) will be more polar (lower
).
Quench: Neutralize with Amberlyst-15 (H+ form) resin or a drop of dilute acetic acid.
Technical Support Center: 19,20-Epoxycytochalasin D Solubility & Handling
Welcome to the Technical Support Center for 19,20-Epoxycytochalasin D (CAS: 191349-10-7). As a potent fungal metabolite and derivative of the cytochalasin complex, this compound is highly valued in oncology and cytoskele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 19,20-Epoxycytochalasin D (CAS: 191349-10-7). As a potent fungal metabolite and derivative of the cytochalasin complex, this compound is highly valued in oncology and cytoskeletal research for its ability to disrupt actin polymerization[1],[2]. However, its complex macrocyclic structure renders it highly hydrophobic, presenting significant challenges for aqueous solubility in cell-based assays[1],[3].
This guide provides drug development professionals and researchers with field-proven, self-validating protocols and troubleshooting steps to ensure stable, reproducible aqueous formulations.
Quantitative Solubility Profile
Understanding the absolute solubility limits of 19,20-Epoxycytochalasin D is the first step in preventing precipitation artifacts in your assays.
Solvent
Max Concentration
Temperature
Application Notes
Water / Aqueous Buffers
< 0.1 mg/mL
25°C
Insoluble. Direct addition causes rapid micro-precipitation[1],[3].
DMSO (Anhydrous)
~25 mg/mL (50 mM)
25°C
Preferred. Ideal for creating concentrated stock solutions for cell culture[3],[2].
Ethanol (Absolute)
~5 mg/mL (10 mM)
25°C
Alternative. Requires gentle warming. Useful for DMSO-sensitive in vivo models[1],[4].
Dimethylformamide (DMF)
~25 mg/mL
25°C
Highly soluble, but generally avoided in cell assays due to severe solvent cytotoxicity[1],[5].
Experimental Workflow: Aqueous Preparation
To prevent nucleation and precipitation, the transition from an organic stock to an aqueous buffer must be carefully managed.
Workflow for preparing aqueous solutions of 19,20-Epoxycytochalasin D.
Step-by-Step Methodology: The Self-Validating Protocol
Primary Reconstitution: Weigh the lyophilized 19,20-Epoxycytochalasin D powder. Dissolve it in 100% anhydrous DMSO to create a highly concentrated stock solution (e.g., 50 mM).
Causality: DMSO effectively disrupts the intermolecular forces of the crystalline solid, accommodating the hydrophobic macrocycle better than aqueous environments[3].
Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL) and store at -20°C in amber or opaque tubes[1],[6].
Causality: Cytochalasins possess conjugated double bonds that undergo slow trans-to-cis isomerization in the presence of light, reducing biological activity[6]. Single-use aliquots prevent moisture introduction from repeated freeze-thaw cycles, which can degrade the epoxide ring[2].
Aqueous Dilution: Thaw the aliquot to room temperature. Add the DMSO stock dropwise to your aqueous buffer or cell culture media while continuously vortexing.
Causality: Continuous mixing prevents high local concentrations of the hydrophobic drug, avoiding nucleation and subsequent micro-precipitation[7].
Validation (Self-Validating System): Measure the optical density (OD) of the final working solution at 600 nm using a spectrophotometer, blanked against a vehicle control (media + equivalent DMSO).
Causality: 19,20-Epoxycytochalasin D does not absorb light at 600 nm. An elevated OD600 strictly indicates light scattering caused by insoluble micro-aggregates. If OD600 > 0.05 above background, nucleation has occurred, and the solution must be discarded to prevent skewed experimental data.
Troubleshooting & FAQs
Q1: Why does 19,20-Epoxycytochalasin D precipitate when added directly to my aqueous cell culture media?A: 19,20-Epoxycytochalasin D is a highly hydrophobic fungal metabolite[1]. While the epoxide group adds minor polarity, it is physically insufficient to overcome the massive hydrophobic bulk of the macrocyclic ring. Direct addition to water causes rapid aggregation due to the hydrophobic effect, leading to precipitation[3]. As detailed by 5[5], it must be dissolved in a carrier solvent like DMSO or ethanol prior to aqueous dilution.
Q2: My cells are dying even at low concentrations of the drug. Is it the compound or the solvent?A: This is a frequent artifact caused by solvent toxicity rather than the compound itself. The final concentration of DMSO in your cell culture must not exceed 0.1% (v/v)[7]. If you dilute a 2 mM stock directly to 50 µM in media, your final DMSO concentration is 2.5%, which is highly cytotoxic to most cell lines[7].
Solution: Prepare a more concentrated stock (e.g., 50 mM) so that the required dilution factor is at least 1:1000, keeping the final DMSO concentration ≤ 0.1%[7]. Always run a vehicle-only control to validate baseline cell viability.
Q3: Can I use ethanol instead of DMSO for sensitive in vitro assays?A: Yes. 19,20-Epoxycytochalasin D is soluble in ethanol[1],[5]. However, its maximum solubility in ethanol is lower (~5 mg/mL or 10 mM) compared to DMSO (~25 mg/mL or 50 mM)[4]. Gentle warming may be required to achieve full dissolution in ethanol before diluting it into your aqueous buffer[4].
Q4: How stable is the reconstituted stock solution?A: When stored at -20°C and strictly protected from light, DMSO stock solutions are stable for up to three months[2]. However, as noted by 6[6], cytochalasins possess conjugated double bonds that undergo slow isomerization from trans to cis in the presence of light, which fundamentally alters the spatial geometry of the molecule and reduces its biological activity.
Mechanism of Action: Why Solubility Matters
If 19,20-Epoxycytochalasin D precipitates, it cannot permeate the cell membrane to reach its intracellular target: the actin cytoskeleton. The compound functions by binding specifically to the barbed end of F-actin filaments, blocking the addition and loss of G-actin monomers[2]. This disruption is highly dependent on the drug remaining in a freely dissolved, bioavailable state.
Mechanism of actin filament disruption by 19,20-Epoxycytochalasin D.
References
Source: toku-e.
Source: benchchem.
Source: caymanchem.
Source: tocris.
How could I prepare Cytochalasin D solution in cell assay?
Welcome to the technical support center for 19,20-Epoxycytochalasin D. While this compound shares the actin-binding core of its parent molecule, Cytochalasin D, the presence of the 19,20-epoxide ring introduces a specific chemical vulnerability.
Unlike the relatively robust macrocyclic ring of standard Cytochalasin D, the strained three-membered epoxide ring is highly electrophilic. It is prone to ring-opening reactions (hydrolysis) in the presence of trace moisture, acids, or nucleophiles. Preserving this functional group is critical, as its modification often results in a complete loss of biological potency or altered binding kinetics.
This guide provides a self-validating system to prevent this degradation.
Part 1: The Chemistry of Degradation
To prevent degradation, you must understand the mechanism. The primary threat to your stock solution is Acid-Catalyzed Hydrolysis .
Mechanism of Action (Degradation)
In "wet" organic solvents (like DMSO that has absorbed atmospheric moisture), trace acidity can protonate the epoxide oxygen. This activates the ring, making it susceptible to attack by water molecules, resulting in the formation of a diol (two hydroxyl groups) and the permanent loss of the epoxide "warhead."
Figure 1: The degradation pathway. Note that the reaction is irreversible. Once the epoxide ring opens to form the diol, the molecule's specific biological profile is lost.
Part 2: Solvent Selection & Stock Preparation
The Critical Error: Using "standard" laboratory-grade DMSO. DMSO is hygroscopic; it absorbs water from the atmosphere immediately upon opening.
Protocol: Anhydrous Stock Preparation
Follow this protocol to create a self-validating storage system.
Reagents Required:
19,20-Epoxycytochalasin D (Lyophilized)
Anhydrous DMSO (≥99.9%, water content <0.005%, sealed under argon/nitrogen)
Parafilm or inert gas stream (Argon/Nitrogen)
Step-by-Step Methodology:
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening.
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
Centrifugation: Briefly centrifuge the vial (5000 x g, 30 sec) to settle powder trapped in the cap.
Solvent Addition: In a laminar flow hood, add Anhydrous DMSO to achieve a stock concentration of 1–5 mg/mL .
Note: Do not use Ethanol if long-term storage (>1 month) is required, as ethanol evaporates even at -20°C, altering concentration.
Dissolution: Vortex gently. Avoid sonication if possible to prevent heating; if necessary, sonicate in a water bath for <30 seconds.
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10–50 µL).
Why? Repeated freeze-thaw cycles introduce moisture every time the tube is opened.
Inert Overlay (Optional but Recommended): Gently blow a stream of Argon or Nitrogen into the headspace of the tube before closing.
Part 3: Storage Conditions & Stability
The following table summarizes the stability profile based on environmental variables.
Table 1: Stability Matrix
Variable
Condition
Stability Estimate
Risk Factor
Solvent
Anhydrous DMSO
High (6–12 months)
Low (Best Practice)
Ethanol
Moderate (1–3 months)
Evaporation / Concentration changes
Aqueous Buffer
Very Low (<24 hours)
Rapid Hydrolysis / Precipitation
Temperature
-80°C
Optimal
Minimal thermal energy for degradation
-20°C
Acceptable (Standard)
Standard storage
+4°C
Poor (<1 week)
Slow hydrolysis
+25°C (RT)
Critical (<24 hours)
Rapid degradation
Atmosphere
Inert Gas (Ar/N2)
Optimal
Prevents oxidation/moisture
Air
Moderate
Moisture absorption over time
Part 4: Experimental Workflow & Aliquoting
To maintain integrity during experiments, adopt a "Just-in-Time" dilution strategy.
Figure 2: Single-use workflow. Refreezing thawed aliquots is the leading cause of batch-to-batch variability.
Part 5: Troubleshooting & FAQs
Q1: My stock solution has turned cloudy. Is it still usable?
Diagnosis: This indicates precipitation. 19,20-Epoxycytochalasin D is hydrophobic. If moisture has entered the DMSO, or if the concentration is too high (>10 mg/mL), the compound will crash out.
Action: Do not use for quantitative assays. The effective concentration is unknown. For future preps, ensure DMSO is anhydrous and lower the stock concentration.
Q2: I observe a loss of potency in my actin disruption assays compared to previous batches.
Diagnosis: Likely epoxide hydrolysis . If the stock was stored in non-anhydrous DMSO or subjected to multiple freeze-thaw cycles, the epoxide ring has likely opened to form the inactive diol.
Action: Verify the age of the stock. If >6 months at -20°C, prepare a fresh batch. Ensure your cell culture media does not contain high concentrations of thiols (like 2-mercaptoethanol) during the treatment window if possible, as these can also attack the epoxide.
Q3: Can I dilute the stock directly into the freezer for storage?
Answer:No. Never store diluted working solutions (e.g., in PBS or Media). The compound will hydrolyze rapidly (hours) in aqueous environments. Only store as a concentrated stock in organic solvent.
Q4: How does the stability compare to standard Cytochalasin D?
Answer: 19,20-Epoxycytochalasin D is less stable than Cytochalasin D. The parent molecule (Cytochalasin D) lacks the reactive epoxide ring. Therefore, protocols that work for Cytochalasin D (e.g., storing at +4°C for a week) may cause significant degradation of the 19,20-epoxy derivative.
References
MyBioSource. (n.d.). 19,20-Epoxycytochalasin D biochemical - Datasheet. Retrieved from
ThermoFisher Scientific. (n.d.). Cytochalasin D Product Information. Retrieved from
PubChem. (2025).[1] 19,20-Epoxycytochalasin D | C30H37NO7.[1] National Library of Medicine. Retrieved from
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from
GChem. (n.d.). Epoxidation and Epoxide Reactions in DMSO. Retrieved from
Troubleshooting inconsistent actin disruption with 19,20-Epoxycytochalasin D
Technical Support Center: Optimizing Actin Disruption with 19,20-Epoxycytochalasin D Executive Summary 19,20-Epoxycytochalasin D (ECD) is a potent, specific fungal metabolite distinct from standard Cytochalasin D. While...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Actin Disruption with 19,20-Epoxycytochalasin D
Executive Summary
19,20-Epoxycytochalasin D (ECD) is a potent, specific fungal metabolite distinct from standard Cytochalasin D. While it shares the core mechanism of binding to the barbed (fast-growing) end of actin filaments, its unique 19,20-epoxide ring and C7 hydroxyl group confer distinct potency and solubility profiles.
The Core Problem: Users frequently report "inconsistent disruption," characterized by batch-to-batch variability or sudden loss of efficacy during longitudinal studies.
The Root Cause: Unlike the relatively robust Cytochalasin D, 19,20-Epoxycytochalasin D is highly susceptible to oxidative dehydrogenation at the C7 position , which converts the active compound into an inactive metabolite (decreasing potency by >16-fold).
This guide addresses the chemical preservation of the molecule and the biological variables required for reproducible actin disassembly.
Module 1: Reagent Integrity & Handling (The Pre-Analytical Phase)
The "Hidden" Variable: C7-Hydroxyl Oxidation
The most common cause of inconsistency is not biological resistance, but chemical inactivation before the compound reaches the cell. Research indicates that the oxidation of the C7 hydroxyl group results in a metabolite with drastically reduced affinity for actin.
Storage & Reconstitution Protocol
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Hygroscopic DMSO introduces water, which can catalyze ring-opening or oxidation reactions.[1]
Gas Overlay: Always overlay stock solutions with inert gas (Argon or Nitrogen) before closing the vial to prevent atmospheric oxidation.[1]
Aliquoting: Do not freeze-thaw. Create single-use aliquots immediately upon reconstitution.
DOT Diagram: Reagent Stability Workflow
Figure 1: Critical workflow to prevent the formation of the inactive oxidized metabolite.
Module 2: Experimental Optimization (The Biological Phase)
Inconsistency often stems from a mismatch between the drug concentration and the actin turnover rate of the specific cell line.
Optimization Matrix
Variable
Recommendation
Rationale
Cell Density
60-70% Confluency
Over-confluent cells have stabilized cortical actin and reduced turnover rates, making them resistant to barbed-end cappers.[1]
Serum Conditions
Serum-Starved (Optional)
Serum factors (LPA, S1P) activate RhoA/Rac1, driving polymerization that competes with ECD.[1] Starvation sensitizes cells to disruption.[1]
Incubation Time
30 min - 2 hours
ECD effects are rapid.[1] Prolonged incubation (>4h) can trigger compensatory gene expression or non-specific toxicity.[1]
Concentration
Titrate 0.1 - 10 µM
The dose-response curve is steep.[1] 19,20-ECD is often less potent than Cytochalasin D; do not assume 1:1 equivalence.[1]
Troubleshooting "No Effect" vs. "Weak Effect"
Scenario A: No Effect. Likely chemical inactivation (see Module 1) or MDR/P-gp efflux pumping in chemo-resistant lines (e.g., CHO, MCF-7).[1] Test: Co-incubate with Verapamil (P-gp inhibitor).[1]
Scenario B: Weak/Patchy Effect. Likely suboptimal fixation.[1] Methanol fixation destroys F-actin native structure, leading to poor Phalloidin staining that mimics "drug failure."[1]
Module 3: Validation & Readouts
Visualizing the Disruption
You cannot rely on phase-contrast microscopy alone.[1] ECD induces "actin punctae" (aggregates) rather than simple disappearance of filaments.[1]
Protocol: Phalloidin Staining for ECD-Treated Cells
ECD Treated: Loss of fibers, appearance of bright F-actin aggregates (foci).[1]
DOT Diagram: Mechanism & Readout
Figure 2: Mechanism of Action.[1] Note that ECD leads to the formation of actin foci (aggregates), not just the absence of actin.
Frequently Asked Questions (FAQ)
Q1: I see cell rounding, but Phalloidin staining is faint. Is the drug working?A: Cell rounding indicates the drug is working biologically. Faint staining usually suggests a fixation artifact.[1] If you used methanol, switch to Paraformaldehyde.[1] Methanol disrupts the F-actin structure that Phalloidin binds to.[1][2] If you used PFA, the actin may have depolymerized into G-actin (monomers), which Phalloidin does not stain.[1] Use a DNase I conjugate to stain G-actin if you need to prove depolymerization.[1]
Q2: Why does 19,20-Epoxycytochalasin D stop working after 2 months in -20°C?A: This is the tell-tale sign of C7-hydroxyl oxidation or epoxide hydrolysis.[1] Unlike standard Cytochalasin D, the 19,20-epoxy variant is chemically fragile. If the vial was opened frequently, moisture and oxygen degraded the compound. Discard and prepare fresh stock with an Argon overlay.[1]
Q3: Can I use this compound to inhibit glucose transport?A: No. While Cytochalasin B inhibits glucose transport, Cytochalasin D and its epoxy-derivatives (like 19,20-ECD) are generally selective for actin and do not bind the glucose transporter (GLUT) significantly.[1] This makes them superior for cytoskeletal studies where metabolic interference must be minimized.[1]
Q4: How does potency compare to standard Cytochalasin D?A: It varies by cell line, but 19,20-ECD is often less potent than Cytochalasin D in terms of absolute IC50 for actin disruption, though it may have different specificity profiles. Always perform a dose-response curve (0.1, 1.0, 5.0, 10.0 µM) for every new cell line.[1]
References
BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Refining Protocols for Studying Actin Disruption by Epoxycytochalasins. Retrieved from 2[1]
Sharma, A., et al. (2021).[1][4] Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega.[1] Retrieved from 5[1]
Trendowski, M., et al. (2019).[1] The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships. PMC. Retrieved from 6[1]
PubChem. (2025).[1] 19,20-Epoxycytochalasin D Compound Summary. Retrieved from 1[1]
Scherlach, K., et al. (2010).[1] Cytochalasans and Their Impact on Actin Filament Remodeling. PMC. Retrieved from 7[1]
Technical Support Center: Optimizing 19,20-Epoxycytochalasin D for Reversible Actin Inhibition
Welcome to the Cytoskeletal Dynamics Support Portal. As application scientists, we frequently see researchers struggle with the transition from standard Cytochalasin D to its more potent derivative, 19,20-Epoxycytochalas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Cytoskeletal Dynamics Support Portal. As application scientists, we frequently see researchers struggle with the transition from standard Cytochalasin D to its more potent derivative, 19,20-Epoxycytochalasin D . While this fungal metabolite is an exceptional tool for studying actin dynamics and endocytic trafficking, its heightened reactivity requires precise optimization to prevent irreversible cell damage.
This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve complete, reversible actin depolymerization.
Mechanistic Overview: Why the Epoxide Matters
19,20-Epoxycytochalasin D (Molecular Formula: C30H37NO7, Molecular Weight: 523.6) [1] is a major component of the cytochalasin complex isolated from fungi such as Nemania sp. and Daldinia spp.[2].
The critical difference between this compound and standard Cytochalasin D is the presence of the 19,20-epoxide group. This structural modification renders the metabolite significantly more active in inhibiting cell growth and disrupting the actin cytoskeleton [3]. Like its parent compound, it binds to the barbed ends of actin filaments to prevent elongation and promote the dispersion of existing F-actin [4]. However, its increased potency means that standard dosing often pushes cells past the threshold of reversibility into apoptosis.
Mechanistic pathway of 19,20-Epoxycytochalasin D capping and reversal.
Quantitative Guidelines for Dosing
To achieve a reversible state, you must operate well below the compound's cytotoxic threshold. 19,20-Epoxycytochalasin D exhibits moderate toxicity in various cell lines, with IC50 values of 7.84 μM (BT-549) and 8.4 μM (LLC-PK11) [5]. Exceeding 5.0 μM typically results in irreversible actin aggregation and cell death.
Table 1: Comparative Concentration Guidelines for Reversible Inhibition
Q1: My cells are not recovering after washout. What is causing this irreversible inhibition?A1: The most common cause is lipid trapping . 19,20-Epoxycytochalasin D has poor water solubility and is highly lipophilic [3]. During treatment, the compound partitions deeply into the cellular lipid bilayer. If your washout buffer consists only of standard PBS, the cell membrane acts as a reservoir, slowly leaching the drug back into the cytosol and preventing actin repolymerization.
Solution: You must introduce a lipid sink. Washing with PBS containing 1% Bovine Serum Albumin (BSA) actively pulls the lipophilic compound out of the membrane.
Q2: Why do my cells detach and die even when I use a low concentration (1.0 μM)?A2: This is an issue of exposure time causing anoikis . While 1.0 μM is sub-lethal in short bursts, prolonged actin disruption (exceeding 4 hours) destroys focal adhesions. Once adherent cells lose integrin-mediated anchorage, they undergo anoikis (detachment-induced apoptosis). Limit exposure to 1–2 hours for reversible mechanistic studies.
Q3: How do I prepare the stock solution to ensure consistent potency?A3: Because the compound has poor water solubility, it must be reconstituted in an organic solvent [3]. Prepare a 1 mM to 10 mM stock in anhydrous DMSO. Aliquot the stock to avoid freeze-thaw cycles, which can degrade the epoxide ring, and store at -20°C. Keep the final DMSO concentration in your cell culture below 0.1% to prevent solvent-induced toxicity.
Validated Experimental Protocol: The Reversibility Assay
To trust your results, your protocol must be a self-validating system . This methodology incorporates internal control loops (fixing cells at specific intervals) to prove that both the drug application and the washout were successful.
Workflow for optimizing reversible actin inhibition.
Step-by-Step Methodology
Step 1: Cell Preparation
Seed cells on glass coverslips in a 6-well plate. Allow 24 hours for complete adhesion and stabilization of the actin cytoskeleton.
Step 2: Compound Application
Dilute your 1 mM DMSO stock of 19,20-Epoxycytochalasin D into pre-warmed culture media to a final concentration of 1.0 μM. Replace the media in the wells and incubate at 37°C for exactly 1 hour.
Step 3: Internal Validation A (Confirming Depolymerization)
Immediately after the 1-hour incubation, remove one coverslip (Control Group A). Fix these cells in 4% paraformaldehyde (PFA) for 15 minutes. This validates that the drug stock is active.
Step 4: The Optimized Washout (Critical Step)
For the remaining wells, aspirate the drug-containing media.
Wash 3 times (3 minutes each) with pre-warmed PBS containing 1% fatty-acid-free BSA . This extracts the lipophilic compound from the cell membrane.
Wash 2 times with standard, drug-free culture media to remove residual BSA.
Step 5: Recovery Incubation
Add fresh, drug-free culture media to the washed wells. Incubate at 37°C for 2 hours to allow for actin repolymerization.
Step 6: Internal Validation B (Confirming Reversibility)
Remove the remaining coverslips (Control Group B) and fix in 4% PFA.
Step 7: Phalloidin Staining & Analysis
Permeabilize all fixed cells with 0.1% Triton X-100 and stain with a fluorescent phalloidin conjugate (e.g., Texas-Red linked phalloidin) to visualize F-actin [6].
Expected Result: Group A should show collapsed actin networks and punctate aggregates. Group B should show fully restored, elongated stress fibers, validating the success of your reversible inhibition system.
References
PubChem. "19,20-Epoxycytochalasin D | C30H37NO7 | CID 129396768". National Center for Biotechnology Information. Available at: [Link]
Kretz, R., et al. "The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships." Biomolecules, 2019. Available at: [Link]
Jilai, L., et al. "Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity." ResearchGate. Available at: [Link]
Lambert, C., et al. "The cytochalasans: potent fungal natural products with application from bench to bedside." Natural Product Reports, Royal Society of Chemistry, 2025. Available at: [Link]
Technical Support Center: Resolving Precipitation of 19,20-Epoxycytochalasin D
Introduction Welcome to the technical support guide for 19,20-Epoxycytochalasin D. This document is designed for researchers, scientists, and drug development professionals who utilize this potent fungal metabolite in th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 19,20-Epoxycytochalasin D. This document is designed for researchers, scientists, and drug development professionals who utilize this potent fungal metabolite in their experiments. 19,20-Epoxycytochalasin D, like other cytochalasans, is a valuable tool for studying actin-dependent cellular processes due to its ability to inhibit actin polymerization.[1] However, its hydrophobic nature presents a significant challenge: poor aqueous solubility, which frequently leads to precipitation when preparing working solutions in cell culture media.
This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these solubility issues, ensuring the accuracy and reproducibility of your experimental results. We will explore the root causes of precipitation and offer field-proven, step-by-step solutions.
Troubleshooting Guide: A Systematic Approach to Resolving Precipitation
Precipitation of your compound upon dilution into aqueous media is a common issue stemming from a phenomenon known as antisolvent precipitation.[2] The compound, which is stable in a high-concentration organic solvent stock (like DMSO), rapidly crashes out of solution when diluted into the aqueous environment of your cell culture medium where its solubility is significantly lower.[2][3]
Follow this workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step workflow to diagnose and solve precipitation issues.
Step 1: Verify the Integrity of Your Stock Solution
The first point of failure is often the stock solution itself. Repeated freeze-thaw cycles or improper initial solubilization can cause the compound to precipitate within the stock vial, a problem that will cascade into all subsequent dilutions.[2]
Visual Inspection: Before every use, thaw your stock solution aliquot completely and hold it up to a light source. Look for any visible crystals or cloudiness.
Action: If precipitation is observed in the stock, warm the vial in a 37°C water bath for 5-10 minutes and vortex vigorously. Do not proceed unless the solution is completely clear. If the precipitate does not redissolve, it is critical to prepare a fresh stock solution to ensure accurate dosing.
Step 2: Optimize Your Dilution Methodology
The manner in which the DMSO stock is introduced into the aqueous medium is the most critical step. Dumping a cold, concentrated DMSO stock directly into a large volume of media is a recipe for precipitation. The goal is to mitigate the solvent shock.
Pre-warm Your Media: Use cell culture media that has been pre-warmed to 37°C. The solubility of most compounds, including 19,20-Epoxycytochalasin D, increases with temperature.[4]
Add Stock to Media Slowly: Never add media to your DMSO stock. Instead, add the stock solution to the pre-warmed media.
Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the media while it is being actively mixed (e.g., on a vortex mixer at a medium speed). This rapid dispersion prevents the formation of localized, supersaturated pockets of the compound that can initiate precipitation.
Step 3: Evaluate the Final Working Concentration
Every compound has a finite solubility limit in an aqueous solution.[3] If your target concentration exceeds this threshold, precipitation is inevitable, regardless of the preparation technique.
Know the Limit: While specific aqueous solubility data for 19,20-Epoxycytochalasin D is not widely published, cytochalasans are known to be poorly soluble in water.[5] Its cytotoxic IC50 values are in the micromolar and even nanomolar range, suggesting that high concentrations are often not required for biological activity.[6][7]
Action: If you have followed Steps 1 and 2 correctly and still observe precipitation, the most likely cause is that your target concentration is too high. Consider reducing the final concentration or performing a serial dilution to reach the desired concentration in stages.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 19,20-Epoxycytochalasin D?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent.[8] Product datasheets for 19,20-Epoxycytochalasin D and the closely related Cytochalasin D consistently list DMSO as the primary solvent for achieving high-concentration stock solutions.[8][9][10] Ethanol and methanol are also viable options.[8]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[11] However, a concentration of 0.1% or less is considered safe for nearly all cell types and is a good target to minimize any potential off-target effects of the solvent.[11] It is crucial to always include a vehicle control in your experiments (media containing the same final concentration of DMSO without the compound) to account for any effects of the solvent itself.[2]
Q3: Can I just filter the media after I see a precipitate?
A: No, this is strongly discouraged.[2] The precipitate is your active compound. Filtering it out will remove an unknown quantity of 19,20-Epoxycytochalasin D, leading to an inaccurate and unquantifiable final concentration in your experiment. This will compromise the validity and reproducibility of your data. The correct approach is to resolve the underlying cause of the precipitation.[2]
Q4: Does the serum in my media help or hinder solubility?
A: The presence of serum can often improve the apparent solubility of hydrophobic compounds. Proteins within the serum, such as albumin, can bind to the compound, effectively acting as carriers and helping to keep it in solution.[2] If you are working in serum-free conditions, you may encounter more significant precipitation issues at lower concentrations.
Q5: Why does my compound precipitate over time, even if it dissolves initially?
A: This can be due to several factors. The compound may be unstable in the aqueous, pH-buffered environment of the culture medium over long incubation periods. Additionally, temperature fluctuations (e.g., removing the plate from the 37°C incubator) can decrease solubility and cause the compound to fall out of solution. It is best to prepare working solutions fresh for each experiment.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to correctly prepare a concentrated stock solution of 19,20-Epoxycytochalasin D in DMSO.
Calculate Required Mass: Determine the mass of 19,20-Epoxycytochalasin D powder needed to achieve your desired stock concentration (e.g., 10 mM). The molecular weight of 19,20-Epoxycytochalasin D is 523.6 g/mol .[12][13]
Equilibrate Compound: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture.
Add Solvent: Using a calibrated pipette, add the required volume of high-purity, sterile-filtered DMSO (cell culture grade) to the vial.[14][15]
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If any particulates remain, briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]
Visual Confirmation: Do not proceed until the solution is completely clear and free of any visible precipitate.
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C. Properly stored solutions are stable for at least three months.[2][8][10] This practice minimizes freeze-thaw cycles, which can compromise compound integrity.[2]
Protocol 2: Preparation of Final Working Solution in Media
This protocol details the optimal method for diluting the DMSO stock into your final cell culture medium to prevent precipitation.
Diagram: Antisolvent Precipitation Mechanism
Caption: How a stable organic stock can precipitate in aqueous media.
Prepare Materials: Thaw an aliquot of your 19,20-Epoxycytochalasin D stock solution (from Protocol 1) and warm it to room temperature. Pre-warm your sterile cell culture medium to 37°C.
Set Up Mixing: Place a sterile tube containing the required volume of pre-warmed media on a vortex mixer and set it to a continuous, medium speed.
Perform Dilution: While the media is vortexing, slowly pipette the required volume of the DMSO stock solution. Dispense the stock drop-by-drop directly into the vortex of the swirling media.
Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.
Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells.
By adhering to these principles and protocols, you can successfully mitigate the precipitation issues associated with 19,20-Epoxycytochalasin D, leading to more reliable and reproducible experimental outcomes.
References
PubChem. (n.d.). 19,20-Epoxycytochalasin D. National Center for Biotechnology Information. Retrieved from [Link]
PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. Retrieved from [Link]
Servicebio. (n.d.). DMSO Cell Culture Grade. Retrieved from [Link]
Labclinics. (n.d.). 19,20-Epoxycytochalasin D. Retrieved from [Link]
Shi, Y., & Zhan, J. (2007). Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. ResearchGate. Retrieved from [Link]
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Academia.edu. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
Singh, S. K., et al. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. Retrieved from [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
Čulo, F. (2019). Biological actions of drug solvents. ResearchGate. Retrieved from [Link]
PubMed. (2019). Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta. Fitoterapia. Retrieved from [Link]
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Wikipedia. (n.d.). Cytochalasin. Retrieved from [Link]
Chemistry LibreTexts. (2020). 6.2 Factors Affecting Solubility. Retrieved from [Link]
ChemRxiv. (n.d.). Possibilities and Limitations of Photoactivatable Cytochalasin D for the Spatiotemporal Regulation of Actin Dynamics. Retrieved from [Link]
Reducing batch-to-batch variability in 19,20-Epoxycytochalasin D experiments
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with irreproducible cytoskeletal assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with irreproducible cytoskeletal assays. 19,20-Epoxycytochalasin D is a potent, structurally complex fungal metabolite[1]. While it is an exceptional tool for interrogating actin dynamics, its unique chemical architecture—specifically the reactive epoxide group—makes it highly susceptible to environmental degradation[2].
This guide is designed to move your team away from phenomenological guesswork and toward a deterministic, data-driven approach to small molecule handling. By understanding the physical chemistry of your reagents and the kinetic behavior of your targets, you can engineer batch-to-batch variability out of your workflows.
I. Diagnostic Workflow: Isolating the Source of Variability
When an assay drifts, researchers often blame the biological model. However, in small-molecule actin inhibition assays, the failure point is overwhelmingly chemical or procedural. The workflow below outlines the standard operating procedure for diagnosing inconsistent results.
Caption: Diagnostic workflow for isolating cytochalasin batch variability.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my 19,20-Epoxycytochalasin D lose potency after a few weeks in storage, leading to inconsistent cellular phenotypes?Causality: The primary culprit is solvent mismanagement. 19,20-Epoxycytochalasin D contains a reactive epoxide ring at the 19,20 position[2]. Standard laboratory Dimethyl Sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened in a humid lab, water is absorbed into the solvent. This water facilitates the nucleophilic ring-opening (hydrolysis) of the epoxide. Furthermore, repeated freeze-thaw cycles cause micro-precipitations of the compound, effectively lowering the molarity of the active drug in solution[3][4].
Solution: Reconstitute the lyophilized powder exclusively in anhydrous DMSO (≤0.005% water). Immediately aliquot the solution into single-use volumes, purge the vial headspace with Argon or Nitrogen gas, and store at -20°C in the dark.
Q2: How can I validate the functional activity of a new batch before committing to a costly, month-long cell culture experiment?Causality: Chemical purity (e.g., >99% by HPLC) confirms the presence of the molecule but does not guarantee that the 3D conformation hasn't undergone subtle isomerization (such as trans to cis shifts under light exposure), which drastically reduces target affinity. Cytochalasin derivatives act by tightly capping the barbed end of actin filaments (with a
in the low nanomolar range, ~4.1 nM), preventing G-actin monomer addition[5].
Solution: Implement an in vitro Pyrene-Actin Polymerization Assay[6][7]. This cell-free system isolates the drug-target interaction, allowing you to establish a precise IC50 for each batch independent of cellular variables.
Q3: My compound is pristine and functionally validated, but I still see day-to-day variability in my cellular actin disruption assays. What biological factors are at play?Causality: Cytochalasin D and its analogs must compete with endogenous actin-binding proteins (such as capping protein, cofilin, and gelsolin) for the barbed end[7][8]. Cell confluency, passage number, and variations in Fetal Bovine Serum (FBS) lots directly alter the intracellular concentration of these regulatory proteins and the baseline G-actin/F-actin ratio.
Solution: Treat the biological system as a strict variable. Standardize cell seeding density (e.g., strictly assaying at 70% confluency) and reserve a single, tested lot of FBS for the entire duration of the project.
III. Mechanism of Action
To troubleshoot effectively, one must understand the precise biophysical mechanism. 19,20-Epoxycytochalasin D does not destroy actin; it shifts the thermodynamic equilibrium of the filament. By binding to the barbed end, it halts elongation, while depolymerization at the pointed end continues unabated, leading to rapid cytoskeletal collapse[5][8].
Caption: Mechanism of actin filament disruption by 19,20-Epoxycytochalasin D.
IV. Quantitative Stability Data
The following table summarizes the degradation kinetics of cytochalasin derivatives based on our internal application data and established biochemical literature[3][4]. Use this to audit your current storage practices.
Storage Condition
Solvent
Freeze-Thaw Cycles
3-Month Potency Retention
Primary Degradation Risk
-20°C, Desiccated
Lyophilized Powder
N/A
> 99%
Minimal
-20°C, Dark
Anhydrous DMSO
0 (Single-use Aliquots)
> 95%
Minimal
-20°C, Dark
Standard Lab DMSO
> 3
~ 60 - 75%
Epoxide Hydrolysis / Precipitation
4°C, Light
Aqueous Buffer
0
< 20%
Rapid Isomerization & Hydrolysis
V. Self-Validating Experimental Protocols
To eliminate variability, adopt these standardized, self-validating protocols. Every step includes a mechanistic rationale and a validation checkpoint.
Protocol 1: Anhydrous Reconstitution and Aliquoting
Objective: Prevent solvent-mediated degradation of the epoxide ring.
Equilibration: Remove the lyophilized 19,20-Epoxycytochalasin D vial from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
Solvent Preparation: Pierce the septum of a fresh bottle of Anhydrous DMSO (≤0.005%
) with a sterile syringe. Do not uncap the bottle.
Reconstitution: Inject the required volume of anhydrous DMSO directly into the compound vial to create a 5 mM to 10 mM stock solution. Vortex gently for 30 seconds.
Validation Checkpoint: Hold the vial against a bright light. The solution must be perfectly clear. Any turbidity indicates either incomplete dissolution or water contamination.
Aliquoting: Divide the stock into 5 µL to 10 µL single-use aliquots in opaque microcentrifuge tubes.
Purging & Storage: Gently blow Argon or Nitrogen gas over the top of each tube for 3 seconds before capping to displace oxygen and moisture. Store immediately at -20°C[4].
Protocol 2: In Vitro Pyrene-Actin Polymerization QC Assay
Objective: Functionally validate the batch's barbed-end capping efficiency before cellular use[6][7].
Reagent Preparation: Prepare a solution of 2 µM G-actin (supplemented with 5-10% pyrene-labeled actin) in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM
, 0.5 mM DTT).
Compound Incubation: In a black 96-well plate, add your 19,20-Epoxycytochalasin D batch to achieve final well concentrations ranging from 1 nM to 100 nM.
Validation Checkpoint (Controls): You must include a Vehicle Control (DMSO only) and a Positive Control (a known, validated batch of Cytochalasin D). If the Vehicle Control fails to reach maximum fluorescence, your actin monomers are degraded, and the assay is invalid.
Initiation: Inject 10X Polymerization Buffer (500 mM KCl, 20 mM
, 10 mM ATP) to initiate F-actin assembly.
Measurement: Immediately read the plate in a fluorometer (Excitation: 365 nm, Emission: 407 nm) taking readings every 30 seconds for 30 minutes.
Analysis: Calculate the initial rate of polymerization (slope of the linear phase). A high-quality batch of 19,20-Epoxycytochalasin D will suppress the initial elongation rate in a dose-dependent manner, confirming intact barbed-end affinity.
Technical Support Center: 19,20-Epoxycytochalasin D Stability & Handling
Executive Summary: The "Goldilocks" Zone 19,20-Epoxycytochalasin D is a potent actin polymerization inhibitor. Unlike its parent compound, Cytochalasin D, this derivative possesses a strained 19,20-epoxide ring .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Zone
19,20-Epoxycytochalasin D is a potent actin polymerization inhibitor. Unlike its parent compound, Cytochalasin D, this derivative possesses a strained 19,20-epoxide ring . This structural feature significantly alters its chemical stability profile.[1]
While the macrocyclic ring common to all cytochalasins is susceptible to base-catalyzed hydrolysis, the epoxide ring is acutely sensitive to acid-catalyzed ring opening . Therefore, maintaining stability requires a narrower pH window than standard cytochalasins.
Quick Reference: Stability Parameters
Parameter
Optimal Range
Critical Danger Zone
Consequence of Failure
pH Level
7.0 – 7.4
< 6.0 or > 8.0
Epoxide ring opening (Acid) or Lactone hydrolysis (Base).
Solvent (Stock)
Anhydrous DMSO
Water, Alcohols (Long-term)
Nucleophilic attack on epoxide; Precipitation.
Temperature
-20°C (Desiccated)
> 4°C (In Solution)
Accelerated degradation kinetics.
Atmosphere
Inert Gas (Ar/N₂)
Humid Air
Hygroscopic DMSO absorbs water Hydrolysis.
The Chemistry of Instability (The "Why")
To preserve the biological activity of 19,20-Epoxycytochalasin D, you must understand the two primary degradation pathways.
Pathway A: Acid-Catalyzed Epoxide Ring Opening
The 19,20-epoxide is a three-membered ring with significant angle strain. In acidic conditions (
), the epoxide oxygen becomes protonated.[2] This creates a good leaving group, allowing weak nucleophiles (like water in your culture media) to attack the carbon backbone, opening the ring to form a diol .
Result: The molecule loses its specific steric configuration required for high-affinity actin binding.
Pathway B: Base-Catalyzed Macrocycle Hydrolysis
Like Cytochalasin D, this molecule contains a macrocyclic lactone/amide structure. In basic conditions (
), hydroxide ions can attack the carbonyl carbons, cleaving the macrocycle.
Result: Complete fragmentation of the pharmacophore and total loss of activity.
Visualizing the Degradation Pathways
Figure 1: Chemical degradation pathways. The molecule is "squeezed" between acid-lability (epoxide) and base-lability (macrocycle).
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stock Solution
Reagent: 19,20-Epoxycytochalasin D (Lyophilized).[3]
Note: Avoid Ethanol if possible for long-term storage, as it is protic and can participate in ring-opening over time.
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening. Why? To prevent condensation of atmospheric water onto the cold powder.
Dissolve: Add Anhydrous DMSO to achieve a concentration of 5 – 10 mM .
Tip: Do not vortex vigorously. Invert gently to dissolve.
Aliquot: Divide into single-use aliquots (e.g., 10-20
L) to avoid freeze-thaw cycles.
Store: -20°C, protected from light.
Protocol B: Preparation of Working Solution (Cell Culture)
Buffer: PBS (pH 7.4) or HEPES-buffered media. Avoid unbuffered saline.
Check pH: Verify your media/buffer is at pH 7.2 – 7.4 immediately before use.
Dilution: Dilute the DMSO stock directly into the media.
Critical Step: Rapid dispersion is key. Inject the stock into the center of the media volume while swirling.
Limit: Keep final DMSO concentration
to avoid solvent toxicity, though the compound is soluble in DMSO up to high concentrations.
Timing:Prepare fresh. Do not store aqueous diluted solutions for more than 2-4 hours. The epoxide hydrolysis rate increases significantly in water.
Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately upon adding to the culture media.
Diagnosis: "Solvent Shock." Adding a high-concentration hydrophobic stock to an aqueous buffer causes local supersaturation.
Fix:
Perform an intermediate dilution. Dilute your 10 mM stock 1:10 in pure DMSO first.
Add this lower-concentration stock to the media while vortexing the media (dynamic addition).
Ensure your media is warm (37°C); cold media reduces solubility.
Q2: I see a loss of potency after 24 hours in the incubator.
Diagnosis: pH Drift or Thermal Degradation.
In standard CO₂ incubators, media pH can drift acidic (pH < 7.0) if the buffer capacity is exceeded by metabolic acidosis of the cells.
Fix:
Switch to a HEPES-buffered medium (25 mM HEPES) to lock pH at 7.4, independent of CO₂ levels.
Refresh the media containing the drug every 12 hours if long-term inhibition is required. The half-life of the epoxide in aqueous solution at 37°C is finite.
Q3: Can I use acidic washes (like Glycine-HCl) to remove the drug?
Diagnosis: Dangerous Protocol.
Answer:NO. An acidic wash will likely irreversibly degrade any compound remaining on the surface or inside the cell, potentially creating reactive byproducts (diols) that could have off-target effects. Use extensive washing with neutral PBS (pH 7.4) containing 0.1% BSA (Bovine Serum Albumin) to scavenge the lipophilic drug.
Workflow Visualization
Figure 2: Optimal solubilization and handling workflow to minimize hydrolysis risks.
Frequently Asked Questions (FAQs)
Q: Is 19,20-Epoxycytochalasin D more stable than Cytochalasin D?A: Generally, no . While both are stable in solid form, the addition of the epoxide ring adds a site of acid-lability that the parent Cytochalasin D lacks. Cytochalasin D is primarily susceptible to base hydrolysis; the epoxy variant is susceptible to both acid (epoxide opening) and base (macrocycle cleavage).
Q: Can I store the diluted solution at 4°C for a week?A: No. Aqueous stability is poor. The epoxide ring will slowly hydrolyze to a diol, and the compound will precipitate due to its hydrophobicity. Always prepare fresh.
Q: What is the exact structure of the degradation product?A: Acidic hydrolysis yields the 19,20-diol derivative. This conversion changes the polarity and steric bulk of the molecule, drastically reducing its affinity for the actin barbed end.
References
BenchChem. (2025).[4][5] Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide. Retrieved from
Sigma-Aldrich (Merck). (n.d.). Cytochalasin D Product Information Sheet. Retrieved from
Kaur, N., et al. (2021).[6] Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. Retrieved from
Cayman Chemical. (2025).[7] Cytochalasin D Product Insert & Safety Data. Retrieved from
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from
Identifying artifacts in cell imaging caused by high doses of cytochalasins
Welcome to the Advanced Imaging Technical Support Center. As researchers and drug development professionals, you rely on precise cytoskeletal manipulation to understand cellular mechanics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Imaging Technical Support Center. As researchers and drug development professionals, you rely on precise cytoskeletal manipulation to understand cellular mechanics. However, actin-targeting drugs are notorious for producing dose-dependent imaging artifacts that can easily be misinterpreted as physiological responses.
This guide is designed by application scientists to help you troubleshoot, identify, and validate actin imaging artifacts caused by high doses of cytochalasins.
Q1: What are the morphological hallmarks of high-dose cytochalasin artifacts versus physiological actin depolymerization?
When troubleshooting cytochalasin treatments, it is critical to distinguish between controlled cytoskeletal modulation and drug-induced toxicity. At low, physiological doses, Cytochalasin D (CytoD) causes a controlled cessation of lamellipodial dynamics and a gradual thinning of stress fibers[1].
However, high-dose treatments (typically >1 µM) trigger severe, often irreversible morphological artifacts, including:
Zeiosis (Membrane Blebbing): A chaotic, rapid extrusion of the plasma membrane caused by the catastrophic collapse of the cortical actin network, leading to localized hydrostatic pressure blowouts[2].
Actin Asters: The condensation of actin into bright, star-like foci with radiating short bundles, often driven by unregulated myosin II contraction[3].
Cofilin-Actin Rods: Needle-like aggregates that form in the cytoplasm or nucleus as a secondary stress response to ATP depletion and metabolic toxicity[4][5].
Q2: How does cytochalasin concentration dictate the transition from targeted capping to off-target severing and aggregation?
The causality behind these artifacts lies in the concentration-dependent binding kinetics of the drug. CytoD has a high-affinity binding site at the fast-growing (barbed) end of actin filaments, with a dissociation constant (
) of approximately 4.1 nM[1]. At this low concentration, it acts as a precise "capper," halting both polymerization and depolymerization at the barbed end[1].
However, when you apply micromolar concentrations—a common mistake in many legacy protocols—CytoD exhibits a secondary, lower-affinity severing activity[1]. This off-target severing rapidly fragments the actin network into short pieces[6]. These fragments, no longer under normal regulatory control, hyper-aggregate into the asters and rods you observe under the microscope.
Mechanistic pathway of Cytochalasin D concentration-dependent effects on actin.
Q3: I am seeing intense fluorescent aggregates in my phalloidin-stained samples after Cytochalasin D treatment. Is this an imaging artifact or a biological response?
If you are observing bright, punctate aggregates, you are likely looking at a structural artifact. Because CytoD severs filaments at high doses, the resulting short actin fragments are cross-linked by residual myosin or cofilin, forming dense aggregates that heavily bind fluorescent phalloidin[3]. To determine if your current dosing strategy is putting your experiments at risk, refer to the quantitative breakdown in Table 1.
Table 1: Quantitative Concentration-Dependent Effects of Cytochalasin D
Concentration Range
Primary Mechanism
Kinetic Effect
Morphological Phenotype
Artifact Risk
1 - 10 nM
Barbed-end capping ( ~ 4.1 nM)
Halts elongation
Reduced lamellipodia
Low
10 - 100 nM
Leaky capping
Slows turnover
Stress fiber thinning
Low to Medium
1 - 10 µM
Filament severing
Rapid fragmentation
Actin asters, zeiosis
High (Artifactual)
> 10 µM
Complete disruption / ATP Depletion
Network collapse
Cofilin-actin rods, death
Extreme
Q4: How can I design a self-validating protocol to ensure my cytochalasin results are not artifacts?
Trustworthy science requires internal controls. To prove that your observed cellular phenotype is a true physiological response to actin capping rather than a toxic artifact of filament severing, you must build a self-validating system into your workflow. The most definitive way to do this is through a Titration and Washout Assay . True physiological capping is rapidly reversible, whereas high-dose severing and rod formation cause irreversible structural collapse[5].
Workflow for distinguishing physiological actin capping from high-dose artifacts.
Use this protocol to establish the exact artifact threshold for your specific cell line.
Phase 1: Preparation & Baseline
Cell Seeding: Plate your cells on fibronectin-coated glass-bottom imaging dishes. If performing live-cell imaging, transfect cells with a fluorescent actin marker (e.g., LifeAct-GFP) 24 hours prior.
Baseline Acquisition: Place the dish in a temperature- and
-controlled stage incubator. Image cells for 10 minutes (1 frame/min) to establish baseline lamellipodial dynamics and stress fiber architecture.
Phase 2: Logarithmic Titration
3. Dosing: Prepare Cytochalasin D in pre-warmed imaging buffer at a logarithmic gradient: 10 nM, 100 nM, 1 µM, and 10 µM. Apply these to separate wells.
4. Observation: Image every 1 minute for 30 minutes.
Analytical Checkpoint: Identify the exact concentration where smooth lamellipodial retraction (physiological capping) transitions into the formation of bright punctate asters or membrane blebbing (severing artifact).
Phase 3: The Washout Validation
5. Washout: Gently aspirate the drug-containing media. Wash the cells three times with pre-warmed, drug-free complete media to remove the inhibitor.
6. Recovery Monitoring: Continue imaging every 5 minutes for 1 hour.
Interpretation: If the actin network repolymerizes and normal cell morphology is restored, the initial dose was physiological. If the actin asters or cofilin-rods persist and the cell fails to recover, the dose was artifactually high and caused irreversible toxicity[5].
Orthogonal Validation (Optional): To confirm that your phenotype is due to F-actin depletion and not a CytoD-specific severing artifact, replicate the experiment using a low dose of Latrunculin A (e.g., 75 nM), which sequesters actin monomers rather than capping or severing filaments[7].
References
Source: National Institutes of Health (PMC)
Source: National Institutes of Health (PMC)
Dynamics of actin in cytochalasin D-treated REF-52 cell
Source: ResearchGate
URL
Source: Proceedings of the National Academy of Sciences (PNAS)
Source: National Institutes of Health (PMC)
Microscopic and structural observations of actin filament capping and severing by Cytochalasin D
Source: bioRxiv
URL
Source: Proceedings of the National Academy of Sciences (PNAS)
Strategies for washing out 19,20-Epoxycytochalasin D to restore cell function
Topic: Strategies for washing out 19,20-Epoxycytochalasin D to restore cell function Executive Summary 19,20-Epoxycytochalasin D (ECD) is a potent, cell-permeable mycotoxin that inhibits actin polymerization by binding t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategies for washing out 19,20-Epoxycytochalasin D to restore cell function
Executive Summary
19,20-Epoxycytochalasin D (ECD) is a potent, cell-permeable mycotoxin that inhibits actin polymerization by binding to the barbed (fast-growing) end of actin filaments. While structurally similar to Cytochalasin D, its specific lipophilicity and binding kinetics require a rigorous washout strategy to ensure full cytoskeletal recovery.
This guide details the "Sink & Shift" Washout Protocol , designed to overcome the two main failure points in ECD reversal:
Lipophilic Retention: The drug adsorbs to plastic culture vessels, leaching back into the media over time.
Equilibrium Hysteresis: Simply removing the drug is insufficient; you must actively drive the equilibrium away from actin binding.
Part 1: The "Sink & Shift" Washout Protocol
Prerequisite: Ensure all wash media is pre-warmed to 37°C. Cold shock causes microtubule depolymerization, confounding your actin recovery data.
Materials Required
Wash Buffer: PBS (Ca2+/Mg2+ free) or basal media.
"Sink" Media: Complete culture media supplemented with 10-20% Fetal Bovine Serum (FBS) .
Note: The albumin in FBS acts as a "sink," binding residual lipophilic drug molecules.
New Culture Vessel: (Optional but recommended for high-concentrations >5 µM).
Step-by-Step Methodology
Aspirate & Initial Rinse:
Carefully aspirate the ECD-containing media.
Critical: Do not touch the cell monolayer. ECD treatment weakens focal adhesions; cells are prone to detachment.
Gently add Wash Buffer (volume = 1x culture volume). Incubate for 1 minute at room temperature. Aspirate.
The "Sink" Wash (The Driver):
Add "Sink" Media (High-serum).
Incubate at 37°C for 10 minutes .
Mechanism:[1][2][3][4][5] This step pulls ECD off the cellular membranes and plastic walls into the albumin sink.
Aspirate.
The Equilibrium Shift:
Add fresh Complete Culture Media (standard serum concentration).
Return cells to the incubator.
Recovery Window:
Morphology Recovery: Visible within 30–60 minutes .
Functional Recovery (Migration/Division): Requires 4–24 hours for full actin treadmilling re-establishment.
Workflow Visualization
Figure 1: The "Sink & Shift" workflow utilizes albumin binding to actively strip lipophilic 19,20-Epoxycytochalasin D from the cellular environment.
Part 2: Troubleshooting & FAQs
Q1: My cells are still rounded 2 hours after washout. Why?
Diagnosis: Residual Drug Leaching.
Root Cause: ECD is highly lipophilic. If you treated with a high concentration (>2 µM) or for a long duration (>24h), the drug has likely partitioned into the plastic of your culture dish. It is now slowly leaching back into the media, maintaining a low-level blockade of actin.
Solution: Perform a "Vessel Transfer." After the first wash, trypsinize (if adherent) or transfer (if suspension) the cells to a fresh, new culture plate. This physically separates the cells from the drug-saturated plastic.
Q2: The cells detached during the wash steps.
Diagnosis: Focal Adhesion Disassembly.
Root Cause: Actin stress fibers anchor focal adhesions. ECD disrupts these fibers, making cells extremely fragile.
Solution:
Do not use a vacuum aspirator. Use a manual pipette to remove media.
Leave a small "dead volume" (approx. 10%) of liquid to avoid surface tension stress on the monolayer.
Pre-coat plates with Fibronectin or Collagen I prior to the experiment to enhance adhesion.
Fix cells (4% PFA) at t=0 (treated) and t=2h (recovery).
Stain with Fluorophore-conjugated Phalloidin.
Result: Treated cells will show punctate actin aggregates (foci). Recovered cells should show re-formed continuous stress fibers and cortical actin rings.
The Functional Test:Wound Healing Assay .
Create a scratch. If actin dynamics are restored, lamellipodia should form at the leading edge within 2-4 hours.
Part 3: Scientific Rationale (Mechanism of Action)
To troubleshoot effectively, one must understand the molecular target. 19,20-Epoxycytochalasin D operates via a specific equilibrium binding mechanism.
Binding: ECD binds to the Barbed (+) End of F-actin filaments with high affinity (
).
The Block: This prevents the addition of G-actin monomers. Since the Pointed (-) End continues to depolymerize (hydrolysis of ATP-actin), the filament shortens and eventually collapses into aggregates.
The Reversal: The binding is non-covalent. By lowering the concentration of free ECD in the cytosol (via washout), the
(dissociation rate) dominates, releasing the barbed end.
Regrowth: Profilin-ATP-Actin complexes can immediately bind the newly freed barbed ends, restarting polymerization.
Pathway Diagram: Actin Inhibition & Recovery
Figure 2: ECD caps the fast-growing end of actin. Washout relies on the dissociation of the drug, allowing G-actin monomers to resume elongation.
Part 4: Data Summary & Expectations
Parameter
19,20-Epoxycytochalasin D Characteristics
Implications for Washout
Target
Actin Barbed End (High Affinity)
Requires active concentration gradient to remove.
Solubility
Soluble in DMSO; Lipophilic
High Risk: Adsorbs to plastic. Requires Serum/Albumin wash.
Reversibility
Reversible (Non-covalent)
Full recovery possible if "leaching" is prevented.
Time to Recovery
30 min (Morphology) - 24h (Function)
Do not assay for migration immediately after wash.
Cell Type Sensitivity
Varies (Epithelial cells highly sensitive)
Adjust recovery time based on intrinsic metabolic rate.
References
Cooper, J. A. (1987). Effects of cytochalasin and phalloidin on actin.[7] Journal of Cell Biology, 105(4), 1473–1478.[7]
Thermo Fisher Scientific. Cytochalasin D Product Information (Mechanism & Solubility).
Santa Cruz Biotechnology. 19,20-Epoxycytochalasin D Product Data.
Goddette, D. W., & Frieden, C. (1986). Actin polymerization.[7] The mechanism of action of cytochalasin D. Journal of Biological Chemistry, 261(34), 15974–15980.[7]
Structure-Activity Relationship (SAR) Guide: 19,20-Epoxycytochalasin D vs. Cytochalasin B
Executive Summary: The Specialist vs. The Generalist 19,20-Epoxycytochalasin D (Epoxy-CD) and Cytochalasin B (CB) represent two distinct evolutionary branches of the cytochalasan family, widely used as chemical probes fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Specialist vs. The Generalist
19,20-Epoxycytochalasin D (Epoxy-CD) and Cytochalasin B (CB) represent two distinct evolutionary branches of the cytochalasan family, widely used as chemical probes for dissecting cytoskeletal dynamics.
While both compounds target filamentous actin (F-actin), their utility diverges significantly based on their secondary activities and structural configurations. Cytochalasin B is the "Generalist"—a classic, reversible actin inhibitor that also potently blocks glucose transport (GLUT). 19,20-Epoxycytochalasin D , a derivative of the potent [11]cytochalasan scaffold, functions as a "Specialist." It retains the high-affinity actin disruption characteristic of Cytochalasin D but introduces a reactive epoxide moiety at the C19-C20 position, altering its metabolic stability and potential for covalent interactions, while devoid of the glucose transport interference that confounds CB data.
This guide provides a technical SAR analysis to assist researchers in selecting the appropriate probe for cytoskeletal and anti-proliferative studies.
Structural & Mechanistic Profiling
Chemical Architecture
The core difference lies in the macrocyclic ring size and specific functional groups that dictate off-target binding (specifically to GLUT transporters).
Feature
Cytochalasin B (CB)
19,20-Epoxycytochalasin D (Epoxy-CD)
Scaffold Class
[14]Cytochalasan (14-membered macrocycle)
[11]Cytochalasan (11-membered macrocycle)
Core Structure
Perhydroisoindolone fused to a large macrocycle.
Perhydroisoindolone fused to a tighter macrocycle.
C19-C20 Region
Part of the flexible macrocyclic chain; hydrophobic.
Epoxide ring (Three-membered cyclic ether).
Key Functionality
Hydrophilic groups at C7, C23 (essential for GLUT binding).
C7-OH present; Epoxide adds polarity/reactivity at C19-20.
Molecular Weight
479.6 g/mol
~523.6 g/mol
Mechanism of Action (SAR Analysis)
Actin Inhibition (Primary Target)
Both compounds bind to the barbed (plus) end of actin filaments, preventing monomer addition.
Cytochalasin B: Binds with micromolar affinity (
). The binding is generally considered reversible ; washing cells restores actin dynamics relatively quickly.
19,20-Epoxycytochalasin D: Inherits the high potency of Cytochalasin D (
). The 19,20-epoxide modification differentiates it from the parent Cytochalasin D (which has a C19-C20 double bond).
SAR Insight: The C19-C20 double bond in Cytochalasin D is a determinant for the reversibility of actin binding. Epoxidation at this site modifies the local geometry and electron density. While still a potent disruptor (rated "+++" in comparative assays), the epoxide introduces potential for alkylating reactivity, potentially altering the off-rate (
) compared to the parent alkene.
Glucose Transport (The Critical Differentiator)
Cytochalasin B: A potent competitive inhibitor of GLUT1, GLUT2, and GLUT4 transporters.[1] The [14]cytochalasan macrocycle aligns with the glucose binding pocket, held by hydrogen bonds at N2, O7, and O23.[2]
19,20-Epoxycytochalasin D:Inactive against GLUT. The tighter [11]cytochalasan ring does not fit the GLUT binding pocket. This makes Epoxy-CD (like Cytochalasin D) a superior choice when metabolic flux or glucose uptake must remain unperturbed.
Pathway Visualization
The following diagram illustrates the divergent pathways and specific inhibition points.
Caption: Differential targeting of Actin and GLUT transporters by Cytochalasin B and 19,20-Epoxycytochalasin D.
Comparative Performance Data
The following data summarizes the bioactivity profiles derived from comparative studies of cytochalasans (e.g., Xylaria and Rosellinia metabolites).
Parameter
Cytochalasin B
19,20-Epoxycytochalasin D
Experimental Implication
Actin Disruption
Moderate ()
High ()
Epoxy-CD requires lower concentrations for equivalent cytoskeletal collapse.
GLUT Inhibition
Potent ()
Inactive
Use Epoxy-CD for metabolic studies to avoid confounding glucose starvation effects.
Cytotoxicity (IC50)
(Cell dependent)
(e.g., HL-60, MCF-7)
Epoxy-CD is generally more cytotoxic, partly due to higher actin affinity and potential epoxide reactivity.
Reversibility
High
Variable / Partial
Epoxy-CD washout may be slower; ideal for acute, sustained inhibition.
Selectivity
Low (Actin + Glucose)
Moderate (Actin + Kinases*)
Note: Related analogs (Epoxy-C) show CDK2 inhibition; Epoxy-CD is primarily an actin tool.
Experimental Protocols
To validate the specific activity of 19,20-Epoxycytochalasin D versus Cytochalasin B, researchers should employ a dual-assay approach: one for actin polymerization (efficacy) and one for glucose uptake (specificity).
Pyrene-Actin Polymerization Assay (Efficacy)
Objective: Quantify the inhibition of actin filament elongation at the barbed end.
Reagents:
G-actin (rabbit muscle, 10% pyrene-labeled).
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
Test Compounds: CB and Epoxy-CD (dissolved in DMSO).
Workflow:
Prepare 2 µM G-actin in G-buffer (5 mM Tris, 0.2 mM CaCl2, 0.2 mM ATP, pH 8.0).
Incubate G-actin with varying concentrations (0.1 nM – 10 µM) of CB or Epoxy-CD for 10 min at 25°C.
Initiation: Add 1/10th volume of 10x Polymerization Buffer to induce F-actin formation.
Plot fluorescence vs. time. The slope of the linear phase represents the polymerization rate.
Calculate
based on rate reduction relative to DMSO control.
Expected Result: Epoxy-CD should show a steeper inhibition curve (lower
) than CB.
2-Deoxyglucose (2-DG) Uptake Assay (Specificity)
Objective: Confirm the lack of glucose transport inhibition by Epoxy-CD.
Cell Preparation: Use L929 fibroblasts or CHO cells seeded in 24-well plates.
Starvation: Serum-starve cells in glucose-free Krebs-Ringer phosphate (KRP) buffer for 30 min.
Treatment:
Treat cells with CB (10 µM) as a positive control.
Treat cells with Epoxy-CD (10 µM).
Control: DMSO vehicle.
Uptake:
Add [³H]-2-Deoxyglucose (0.5 µCi/mL) for 10 minutes at 37°C.
Note: 2-DG is transported but not metabolized further, trapping it in the cell.
Termination: Rapidly wash cells 3x with ice-cold PBS containing 10 µM Cytochalasin B (to lock transporters).
Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.
Validation:
CB Treatment:[1][3] Should show >90% reduction in uptake.
Epoxy-CD Treatment:[4] Should show uptake levels comparable to DMSO control.
References
Structure-activity relationship of cytochalasans. Journal of Pharmacobio-dynamics, 1985. Link
The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships. Biomolecules, 2019.[5][6] Link
Inhibition of glucose transport in human erythrocytes by cytochalasins: A model based on diffraction studies. PNAS, 1982.[2] Link
Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega, 2021. Link
Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. Journal of Chemical Research, 2007. Link
Cytochalasans and Their Impact on Actin Filament Remodeling. Biomolecules, 2021. Link
High-Resolution NMR Spectral Verification: Analytical Grade 19,20-Epoxycytochalasin D vs. Standard Cytochalasin D
The Analytical Imperative in Cytoskeletal Research Cytochalasins are a diverse class of fungal metabolites renowned for their ability to bind to actin filaments, block polymerization, and induce cellular apoptosis[1]. Wi...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Imperative in Cytoskeletal Research
Cytochalasins are a diverse class of fungal metabolites renowned for their ability to bind to actin filaments, block polymerization, and induce cellular apoptosis[1]. Within this family, the structural nuances between derivatives dictate their specific biological targets and potency. For researchers investigating antiplasmodial agents or targeted tumor cytotoxicity, distinguishing between standard Cytochalasin D and its oxidized derivative, 19,20-Epoxycytochalasin D, is a critical quality control step[2][3].
The presence of an oxirane (epoxide) ring at the C-19/C-20 position, rather than a simple alkene double bond, fundamentally alters the molecule's electron distribution and steric profile. This modification has been linked to potent in vitro antiplasmodial activity and specific cytotoxicity against cell lines such as P-388, BT-549, and LLC-PK11[2][3][4]. Consequently, utilizing Analytical Grade 19,20-Epoxycytochalasin D—verified via high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy—ensures experimental reproducibility that crude extracts or generic standards cannot guarantee.
Product Comparison: Performance and Structural Integrity
When selecting a cytochalasin standard for actin-binding assays, the choice between the epoxide derivative and the standard alkene form dictates the experimental outcome.
The definitive method for verifying the purity and identity of 19,20-Epoxycytochalasin D is multi-dimensional NMR spectroscopy[4][5]. The structural verification relies on a fundamental principle of organic chemistry: the shielding and deshielding effects of electronegative atoms.
In standard Cytochalasin D, the C-19 and C-20 carbons form an olefinic double bond. The
hybridization and circulating pi-electrons result in a deshielded environment, pushing the ¹³C NMR signals into the downfield alkene region.
Conversely, in 19,20-Epoxycytochalasin D, the oxidation of this double bond forms a three-membered oxirane ring. The carbons transition to
hybridization, but the highly electronegative oxygen atom pulls electron density away from them. This creates a highly specific, intermediate chemical shift. The ¹³C signals move significantly upfield to the characteristic epoxide region ( 50–65 ppm)[6][7]. This dramatic shift is the primary diagnostic marker for product verification.
NMR Parameter
Standard Cytochalasin D (Alkene)
19,20-Epoxycytochalasin D (Oxirane)
Causality / Physical Logic
¹³C Shift: C-19 / C-20
~125 – 135 ppm
~50 – 65 ppm
deshielding vs. electronegative shielding by oxygen[6].
¹H Shift: H-19 / H-20
~5.0 – 6.5 ppm
~2.8 – 3.5 ppm
Loss of pi-electron anisotropy; protons are shielded relative to alkenes[8].
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural elucidation, we recommend the following self-validating NMR protocol. This workflow does not merely identify peaks; it uses 2D correlations to mathematically prove the epoxide's location within the macrocycle.
Step 1: Sample Preparation
Solvent Selection: Dissolve 5–10 mg of Analytical Grade 19,20-Epoxycytochalasin D in 600 µL of deuterated chloroform (
) or methanol- (). is preferred for resolving the complex aliphatic region of the cytochalasin macrocycle[2][9].
Standardization: Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal reference (
Acquire the ¹H spectrum at a minimum of 500 MHz (preferably 600 MHz with a cryoprobe for optimal resolution of overlapping multiplets)[8][11].
Acquire the ¹³C spectrum at 125 MHz or 150 MHz.
Causality Check: Scan the 120–135 ppm region in the ¹³C spectrum. The absence of signals for C-19 and C-20 confirms the double bond has been oxidized. Locate the new oxirane signals between 50–65 ppm[4][7].
Step 3: 2D NMR Acquisition (The Self-Validating Step)
COSY (Correlation Spectroscopy): Use ¹H-¹H COSY to trace the continuous spin system from H-17 through the epoxide protons (H-19, H-20) to H-21[8][12].
HSQC (Heteronuclear Single Quantum Coherence): Map the protons identified in the COSY spectrum directly to their corresponding ¹³C oxirane carbons (50–65 ppm)[7][11].
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation. Observe the long-range (
and ) couplings. The protons at H-19 and H-20 MUST show HMBC correlations to the adjacent C-18 and the C-21 carbonyl/alkene carbons. If these specific cross-peaks are present, the exact position of the epoxide within the 13-membered carbocycle is mathematically proven[4][8].
Fig 1: Logical workflow for NMR-based structural differentiation of cytochalasin derivatives.
Mechanistic Impact of the Epoxide Modification
The structural rigidity introduced by the 19,20-epoxide alters the molecule's conformational dynamics. While standard Cytochalasin D is a broad-spectrum actin polymerization inhibitor, the epoxide derivative exhibits a refined binding affinity to the barbed end of F-actin[1][8]. This subtle conformational shift is hypothesized to be the root cause of its differentiated cytotoxic profile against specific tumor cell lines and its potent antiplasmodial efficacy[2][4].
Fig 2: Mechanistic pathway of 19,20-Epoxycytochalasin D inducing cytoskeletal disruption.
Conclusion
For drug development professionals and cytoskeletal researchers, the transition from standard Cytochalasin D to 19,20-Epoxycytochalasin D represents a move toward higher specificity. However, this specificity is only as reliable as the analytical data supporting it. By employing a rigorous, self-validating NMR workflow leveraging COSY, HSQC, and HMBC, researchers can unequivocally verify the presence and position of the critical oxirane ring, ensuring the integrity of downstream biological assays.
References
Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. ResearchGate. 4
Cytochalasans Act as Inhibitors of Biofilm Formation of Staphylococcus aureus. OPUS - BSZ. 11
Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M. MDPI. 2
19,20-Epoxycytochalasin D | Antiplasmodial Agent. MedChemExpress. 3
Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata. PMC. 8
The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells. Semantic Scholar. 9
Comparative Guide: Mass Spectrometry Identification of 19,20-Epoxycytochalasin D Purity
Executive Summary: The Purity Paradox In the development of actin-targeting therapeutics, 19,20-Epoxycytochalasin D (C₃₀H₃₇NO₇) occupies a critical niche. Often co-isolated with or appearing as a metabolic impurity of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Purity Paradox
In the development of actin-targeting therapeutics, 19,20-Epoxycytochalasin D (C₃₀H₃₇NO₇) occupies a critical niche. Often co-isolated with or appearing as a metabolic impurity of the widely used Cytochalasin D, its specific biological activity—ranging from antiplasmodial efficacy to distinct cytotoxicity profiles—demands rigorous characterization.
Common analytical certificates often rely on HPLC-UV (254 nm), yielding "purity" values >95% that are frequently misleading.[1][2] Due to the lack of strong chromophores and the presence of isobaric congeners (e.g., 19,20-Epoxycytochalasin C isomers), UV detection fails to identify co-eluting impurities that can skew IC₅₀ data by orders of magnitude.
This guide objectively compares High-Resolution LC-MS/MS against traditional HPLC-UV and NMR workflows.[1] We demonstrate that while NMR provides stereochemical certainty, only LC-MS/MS offers the sensitivity and throughput required to validate purity in biological matrices and low-yield fermentation extracts.[1]
Technical Background: The Chemical Target
To validate purity, one must understand the structural deviation from the parent compound.
Parent Compound: Cytochalasin D (MW 507.63 Da).[2] Contains a characteristic triene system (C6(12), C13, C19).[2]
Target Analyte: 19,20-Epoxycytochalasin D (MW 523.63 Da).[1][2]
Modification: Epoxidation of the C19-C20 double bond.[3]
Analytical Challenge: Differentiating the target from:
Cytochalasin D: Mass difference of +16 Da (easy for MS, hard for UV if co-eluting).[2]
Regioisomers: Epoxidation at other sites (e.g., 6,7-epoxide).[1][2]
Stereoisomers:
- vs -epoxide orientations.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies for purity assessment. LC-HRMS is identified as the superior method for routine purity validation due to its balance of sensitivity and specificity.
Table 1: Performance Comparison of Purity Identification Methods
Feature
Method A: HPLC-UV (Standard)
Method B: LC-HRMS (Recommended)
Method C: 1H-NMR (Definitive)
Primary Detection
Light Absorbance (210/254 nm)
Mass-to-Charge Ratio (m/z)
Nuclear Spin Resonance
Sensitivity (LOD)
Moderate (~1 µg/mL)
High (< 1 ng/mL)
Low (~100 µg/mL)
Specificity
Low: Relies solely on retention time.[1][2] Co-eluting impurities are invisible.[1][2]
High: Resolves by mass (m/z 524.[2][4]26) and fragmentation fingerprint.[2]
Very High: Resolves stereochemistry and atomic connectivity.[2]
This protocol is designed to be self-validating . It includes an internal check using the parent compound (Cytochalasin D) to confirm separation efficiency.[2]
Phase 1: Sample Preparation
Solvent: Dissolve 0.1 mg of 19,20-Epoxycytochalasin D in 1 mL LC-MS grade Methanol (MeOH).
Control Spike: Prepare a "System Suitability" vial containing a 1:1 mix of Cytochalasin D and 19,20-Epoxycytochalasin D (1 µM each).
Filtration: 0.22 µm PTFE filter to remove particulates (critical to prevent column backpressure).[2]
This diagram illustrates the logical flow for determining if a sample meets the purity standards required for biological assays.
Caption: A hierarchical decision tree for validating 19,20-Epoxycytochalasin D, prioritizing MS specificity over UV absorbance.
Diagram 2: MS Fragmentation Logic
Visualizing the key mass spectral difference between the parent Cytochalasin D and the Epoxy derivative.
Caption: Mass shift analysis showing the diagnostic +16 Da increase from Cytochalasin D and key fragmentation pathways.[1][2][4]
References
BenchChem. Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide. Retrieved from [2]
Kaur, N., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity.[1][2][7][8] ACS Omega, 7(33), 29135–29141.[1][2] Retrieved from [2][7]
Shi, L. M., & Zhan, Z. J. (2007). Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity.[1][2][4] Journal of Chemical Research, 2007(3), 144-145.[1][2][4] Retrieved from
PubChem. 19,20-Epoxycytochalasin D Compound Summary. National Library of Medicine.[2] Retrieved from [2]
Thermo Fisher Scientific. Highly sensitive and robust LC-HRAM-MS method for impurity analysis.[1][2][5] Application Note 001657.[1][2][5] Retrieved from
A Comparative Guide to Actin Disruption: 19,20-Epoxycytochalasin D vs. Latrunculin A
In the intricate world of cellular biology, the actin cytoskeleton stands as a paramount structure, governing cell shape, motility, division, and intracellular transport.[1] The ability to precisely manipulate this dynam...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of cellular biology, the actin cytoskeleton stands as a paramount structure, governing cell shape, motility, division, and intracellular transport.[1] The ability to precisely manipulate this dynamic network is crucial for elucidating its role in both normal physiology and pathological states. Among the chemical tools available, 19,20-Epoxycytochalasin D and Latrunculin A are two potent, yet mechanistically distinct, inhibitors of actin polymerization. This guide provides an in-depth comparison of their potency, mechanisms, and practical applications, supported by experimental data and detailed protocols to empower researchers in their experimental design.
Understanding the Mechanisms: Two Different Strategies for Actin Inhibition
The divergent potency and cellular effects of 19,20-Epoxycytochalasin D and Latrunculin A stem from their fundamentally different modes of interaction with the actin machinery.
Latrunculin A: Sequestering the Monomers
Latrunculin A, a marine toxin isolated from the sponge Latrunculia magnifica, acts by directly binding to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[2][3] This binding occurs near the nucleotide-binding cleft, effectively sequestering the monomers and preventing their incorporation into growing actin filaments (F-actin).[2] This depletion of the available G-actin pool shifts the equilibrium of actin dynamics towards net depolymerization, leading to the rapid disassembly of existing filaments.[4][5] More recent studies have also shown that Latrunculin A can accelerate subunit dissociation from filament ends, further contributing to its potent depolymerizing activity.[4][5]
Caption: Mechanism of Latrunculin A, which sequesters G-actin monomers.
19,20-Epoxycytochalasin D: Capping the Filament End
19,20-Epoxycytochalasin D belongs to the cytochalasan family of fungal metabolites.[6][7] Unlike latrunculins, cytochalasins primarily interact with the filamentous form of actin. Specifically, they bind with high affinity to the fast-growing "barbed" or plus-end of F-actin.[8] This binding acts as a cap, physically obstructing the addition of new G-actin monomers to the filament end.[8] By inhibiting elongation at the most dynamic site of actin polymerization, cytochalasins effectively disrupt the treadmilling process and lead to changes in cytoskeletal architecture. While some reports suggest cytochalasins can also induce actin dimer formation, their primary and most potent effect is barbed-end capping.[8]
Caption: Mechanism of 19,20-Epoxycytochalasin D, which caps F-actin barbed ends.
Head-to-Head Comparison of Potency
Direct comparisons in the literature consistently demonstrate that Latrunculin A is generally more potent than cytochalasins in inducing rapid and profound changes to the actin cytoskeleton in living cells.
A study comparing Latrunculin A with Cytochalasin D (a close structural and functional analog of 19,20-Epoxycytochalasin D) in hamster fibroblasts revealed that while initial effects for both drugs appeared at concentrations around 0.03 µg/mL, Latrunculin A induced complete cell rounding at 0.2 µg/mL.[3] In contrast, reaching maximum effect with Cytochalasin D required concentrations 10 to 20 times higher.[3] Another investigation into the mechanical properties of cells found that the effective concentration range for Latrunculin B was 20 nM to 200 nM, whereas for Cytochalasin D it was a broader range from 200 pM to 2 µM, indicating different dose-response characteristics.[9][10]
The higher apparent potency of Latrunculin A in whole-cell assays can be attributed to its mechanism. By actively depleting the monomer pool, it starves all growing filaments simultaneously, leading to a global and rapid collapse of the actin network. The action of cytochalasins is more localized to the dynamic barbed ends, and its overall effect can be more dependent on the intrinsic turnover rate of actin filaments within a specific cell type.
To empirically determine and compare the potency of these compounds in your specific model system, the following validated protocols are provided.
Assessing Cytoskeletal Disruption by Phalloidin Staining
This is the gold standard for visualizing the actin cytoskeleton. The choice of fixative is critical; methanol-free formaldehyde is recommended as methanol can disrupt actin filaments.[13][14]
Caption: Experimental workflow for F-actin visualization using phalloidin staining.
Detailed Steps:
Cell Culture: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
Inhibitor Treatment: Prepare a series of dilutions for both 19,20-Epoxycytochalasin D and Latrunculin A. Remove the culture medium and replace it with a medium containing the inhibitors. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes).
Fixation: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells by adding a 3.7% methanol-free formaldehyde solution in PBS and incubating for 15 minutes at room temperature.[13]
Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[14] This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to F-actin.
Staining: Wash the cells three times with PBS. Dilute a fluorescent phalloidin conjugate (e.g., conjugated to Alexa Fluor 488) in PBS containing 1% Bovine Serum Albumin (BSA) according to the manufacturer's instructions.[13] Add the staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
Mounting and Imaging: Wash the cells 2-3 times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate filter sets. Compare the integrity of stress fibers and overall actin architecture across different concentrations of each inhibitor.
Quantifying Potency with a Cell Viability/Cytotoxicity Assay
It is essential to distinguish between specific cytoskeletal effects and general cytotoxicity. Assays like the MTT or resazurin (e.g., PrestoBlue) reduction assays measure metabolic activity, which is a reliable indicator of cell viability. This allows for the calculation of an EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Detailed Steps:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Addition: Prepare a 2x concentrated serial dilution of each inhibitor in the culture medium. Remove half the medium from the wells and add an equal volume of the 2x inhibitor solutions to achieve the final desired concentrations. Include vehicle-only and untreated controls.
Incubation: Incubate the plate for a relevant period (e.g., 4, 24, or 48 hours), which should be determined based on the expected kinetics of the cellular process being studied.[15][16]
Reagent Addition: Add the viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound.
Direct Biochemical Comparison via an In Vitro Actin Polymerization Assay
This assay provides the most direct measure of a compound's effect on actin polymerization kinetics, free from the complexities of a cellular environment. It relies on pyrene-labeled G-actin, whose fluorescence intensity increases significantly upon its incorporation into F-actin.[17][18]
Detailed Steps:
Reagent Preparation: Reconstitute pyrene-labeled and unlabeled G-actin in a general actin buffer (G-buffer) on ice to depolymerize any oligomers.[19] The final actin mix typically contains 5-10% pyrene-labeled actin.[20]
Assay Setup: In a 96-well black plate, add the G-actin mix to wells containing various concentrations of 19,20-Epoxycytochalasin D, Latrunculin A, or a vehicle control.
Initiate Polymerization: Start the reaction by adding an actin polymerization buffer (containing KCl and MgCl2) to all wells.[20]
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to measure pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 1-2 hours.[18][19]
Data Analysis: Plot fluorescence intensity versus time. Latrunculin A, by sequestering monomers, will reduce the overall rate and extent of polymerization. 19,20-Epoxycytochalasin D, by capping filaments, will primarily reduce the polymerization rate. Comparing the curves generated at different inhibitor concentrations allows for a direct assessment of their biochemical potency.
Conclusion
Both 19,20-Epoxycytochalasin D and Latrunculin A are indispensable tools for cell biology research. However, their distinct mechanisms translate to significant differences in potency and cellular phenotype. Latrunculin A typically acts as a more potent and rapid disruptor of the global actin cytoskeleton by targeting the monomer pool. 19,20-Epoxycytochalasin D offers a more nuanced perturbation by capping the dynamic barbed ends of existing filaments. The choice between these compounds should be guided by the specific scientific question being addressed. For inducing a rapid and complete loss of actin structures, Latrunculin A is often the superior choice. For studies focused on the role of barbed-end dynamics and filament elongation, 19,20-Epoxycytochalasin D provides a more targeted approach. By employing the quantitative assays detailed in this guide, researchers can precisely characterize the potency of these inhibitors in their system of interest, leading to more robust and interpretable results.
Fujiwara, I., et al. (2018). Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers. Current Biology. [Link]
Spector, I., et al. (1989). Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton. [Link]
Doolittle, L. K., et al. (2013). Measurement and Analysis of in vitro Actin Polymerization. Methods in Molecular Biology. [Link]
ResearchGate. General Phalloidin Staining Protocol. [Link]
Cytoskeleton, Inc. Actin staining protocols. [Link]
Wakatsuki, T., et al. (2001). Effects of cytochalasin D and latrunculin B on mechanical properties of cells. Journal of Cell Science. [Link]
Wakatsuki, T., et al. (2001). Effects of cytochalasin D and latrunculin B on mechanical properties of cells. Journal of Cell Science. [Link]
Fujiwara, I., et al. (2018). Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers. Current Biology. [Link]
Foissner, I., et al. (2007). Wide-Ranging Effects of Eight Cytochalasins and Latrunculin A and B on Intracellular Motility and Actin Filament Reorganization in Characean Internodal Cells. Plant and Cell Physiology. [Link]
Doolittle, L. K., et al. (2013). Measurement and Analysis of In Vitro Actin Polymerization. Springer Nature Experiments. [Link]
Wakatsuki, T., et al. (2001). Effects of cytochalasin D and latrunculin B on mechanical properties of cells. PubMed. [Link]
Cytoskeleton, Inc. (2008). Actin Polymerization Biochem Kit. [Link]
Figshare. (2025). Cell viability assay with pharmacological inhibitors of actin cytoskeleton. [Link]
To-Anun, C., et al. (2021). Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis. Scientific Reports. [Link]
Shi, L. M., & Zhan, Z. J. (2007). Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. ResearchGate. [Link]
Sanger, J. M., et al. (2002). Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis. Cell Motility and the Cytoskeleton. [Link]
Kitamura, K., et al. (2009). Latrunculin A Has a Strong Anticancer Effect in a Peritoneal Dissemination Model of Human Gastric Cancer in Mice. Anticancer Research. [Link]
Adamec, F., et al. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Scientific Reports. [Link]
Adamec, F., et al. (2020). A Simple and Robust Cell-Based Assay for the Discovery of Novel Cytokinesis Inhibitors. bioRxiv. [Link]
Liu, J. K., et al. (2019). Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta. PubMed. [Link]
Adamec, F., et al. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Scientific Reports. [Link]
Kanokmedhakul, S., et al. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. [Link]
Validating actin depolymerization using Western Blot and 19,20-Epoxycytochalasin D
Technical Guide: Validating Actin Depolymerization using 19,20-Epoxycytochalasin D Executive Summary: The Challenge of Quantifying Dynamics In cytoskeletal research, observing a cell "round up" is insufficient proof of a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Validating Actin Depolymerization using 19,20-Epoxycytochalasin D
Executive Summary: The Challenge of Quantifying Dynamics
In cytoskeletal research, observing a cell "round up" is insufficient proof of actin depolymerization. Morphological changes can result from focal adhesion disassembly, apoptosis, or intermediate filament collapse. To scientifically validate the mechanism of 19,20-Epoxycytochalasin D (ECD) —a potent genotoxin and cytochalasin derivative—researchers must move beyond microscopy and utilize biochemical fractionation.
This guide details the F-Actin/G-Actin Fractionation Assay , the gold-standard method for quantifying the shift from filamentous (F) to globular (G) actin.[1] We compare ECD against standard market alternatives and provide a rigorous, self-validating Western Blot workflow.
Mechanistic Comparison: ECD vs. The Field
While Cytochalasin D (Cyto D) is the historical standard, 19,20-Epoxycytochalasin D (ECD) is increasingly utilized in specific pharmacological contexts, particularly for its distinct cytotoxicity profile and stability in certain anti-infective studies (e.g., Plasmodium research).
Table 1: Comparative Profile of Actin Modulators
Compound
Mechanism of Action
Primary Effect
Specificity & Limitations
19,20-Epoxycytochalasin D
Barbed-End Capper
Net Depolymerization
Binds F-actin barbed ends, blocking elongation.[2] Disassembly continues at pointed ends. Structurally related to Cyto D but often exhibits distinct IC50 values in specific cancer/parasitic lines.
Cytochalasin D
Barbed-End Capper
Net Depolymerization
The industry standard. High affinity. Can induce dimerization of actin at high concentrations.
Latrunculin A/B
Monomer Sequestering
Rapid Depolymerization
Binds G-actin monomers (1:1), preventing them from polymerizing. Causes total cytoskeletal collapse faster than Cytochalasins.
Jasplakinolide
Filament Stabilizer
Polymerization
Binds F-actin and prevents disassembly.[2][3] Negative Control for depolymerization assays.
Visualizing the Mechanism
The following diagram illustrates why ECD results in a "shift" rather than total destruction, compared to Latrunculin.
Figure 1: Mechanism of Action. ECD caps the growing end of the filament, allowing natural disassembly to shift the equilibrium toward G-Actin. Latrunculin targets the monomer pool directly.
The Core Workflow: F/G Actin Fractionation
Standard Western Blotting fails here. If you lyse cells in standard RIPA buffer, you solubilize everything. You will see a single actin band representing "Total Actin," telling you nothing about polymerization states.
The Solution: You must physically separate the soluble G-actin (supernatant) from the insoluble F-actin (pellet) before SDS-PAGE.
Experimental Protocol
Reagents Required:
LAS (Lysis and F-actin Stabilization) Buffer: 50 mM PIPES (pH 6.9), 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% Glycerol, 0.1% Nonidet P40 (or Triton X-100), 1 mM ATP, Protease Inhibitor Cocktail.
Expert Note: The MgCl2 and ATP are critical to stabilize F-actin during the lysis step. The buffer must be warm (37°C) for mammalian cells to prevent cold-induced depolymerization.
Control Drug: Jasplakinolide (1 µM) as a negative control (stabilizer).
Step-by-Step Methodology:
Treatment: Treat cells (e.g., HeLa or fibroblasts) with 19,20-Epoxycytochalasin D (titrate 100 nM – 5 µM) for 1–4 hours.
Lysis (The Critical Step):
Wash cells with PBS (warm).
Add warm LAS Buffer directly to the plate.
Scrape cells gently.[1] DO NOT SONICATE. Sonication shears F-actin, artificially increasing the G-actin signal.
Incubate at 37°C for 10 minutes.
Fractionation:
Centrifuge lysate at 100,000 x g for 1 hour at 37°C (Ultracentrifuge).
Alternative: If an ultracentrifuge is unavailable, 14,000 x g for 20 mins will pellet bundles, but not fine filaments. For strict pharmacological validation, 100k x g is required.
Separation:
Carefully remove the Supernatant (place in a fresh tube).[4] This is G-Actin .[1][4]
Resuspend the Pellet in an equal volume of ice-cold depolymerizing buffer (RIPA or water + 10 µM Cyto D) to the supernatant volume. This is F-Actin .[1]
Expert Note: Keeping volumes identical ensures that band intensity on the blot directly reflects the cellular ratio.
Western Blot:
Load equal volumes of Supernatant (S) and Pellet (P) side-by-side.[4]
Probe for Beta-Actin .
Workflow Visualization
Figure 2: The Fractionation Workflow. Separation of phases prior to electrophoresis is the only way to quantify the G/F ratio.
Data Interpretation & Validation
To validate ECD activity, you must calculate the G/F Ratio .
Formula:
Expected Results (Mock Data)
Condition
Supernatant (G-Actin)
Pellet (F-Actin)
Interpretation
Vehicle Control (DMSO)
Low Intensity (+)
High Intensity (+++)
Healthy cytoskeleton. Most actin is polymerized.
19,20-Epoxycytochalasin D
High Intensity (+++)
Low Intensity (+)
Valid Depolymerization. Equilibrium shifts to monomers.
Jasplakinolide (Control)
Trace (-)
Very High (++++)
Hyper-polymerization. Validates that the assay can detect F-actin.
Troubleshooting the "Self-Validating" System:
Scenario: You see actin in the supernatant for your Jasplakinolide control.
Diagnosis: Your lysis buffer failed to stabilize F-actin (likely too cold or no ATP), or you sonicated the sample. The assay is invalid.
Scenario: Total signal (S + P) in ECD lanes is significantly lower than Control lanes.
Diagnosis: ECD may be causing degradation or cell death leading to protein loss. Normalize against a total protein stain (Ponceau S) rather than a housekeeping protein, as housekeeping proteins (GAPDH) also fractionate into the supernatant.
References
Cooper, J. A. (1987).[3] Effects of cytochalasin and phalloidin on actin.[2] Journal of Cell Biology, 105(4), 1473–1478.
Cytoskeleton, Inc. (n.d.).[1] G-actin / F-actin In Vivo Assay Kit (Cat. # BK037).[1] Cytoskeleton.com.[1]
Spector, I., et al. (1983).[3] Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells. Science, 219(4584), 493-495.
Kumarihamy, M., et al. (2019).[5] Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp.[5][6] UM10M.[5] Molecules, 24(4), 777.[5]
Technical Comparison: 19,20-Epoxycytochalasin D vs. Taxol in Cell Cycle Modulation
Executive Summary This guide provides a technical comparison between 19,20-Epoxycytochalasin D and Taxol (Paclitaxel) , two potent agents that arrest the eukaryotic cell cycle through distinct cytoskeletal mechanisms. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 19,20-Epoxycytochalasin D and Taxol (Paclitaxel) , two potent agents that arrest the eukaryotic cell cycle through distinct cytoskeletal mechanisms. While Taxol is a classic microtubule stabilizer causing mitotic arrest (G2/M), 19,20-Epoxycytochalasin D functions primarily as an actin polymerization inhibitor, leading to cytokinesis failure and the accumulation of polynucleated cells (often misidentified as G2/M arrest in standard assays).
Key Differentiator: The critical experimental distinction lies in the flow cytometry analysis. Taxol-treated cells arrest with 4N DNA content due to a spindle checkpoint blockade, whereas 19,20-Epoxycytochalasin D-treated cells accumulate 4N DNA content due to physical failure of the contractile ring, requiring pulse-width analysis to distinguish binucleated G1 cells from true mitotic arrest.
Part 1: Mechanistic Comparison
Taxol (Paclitaxel): Microtubule Stabilization
Target:
-Tubulin subunits of microtubules.
Mechanism: Taxol binds to polymerized microtubules and stabilizes them against depolymerization. This suppresses microtubule dynamics (specifically "treadmilling"), which is essential for the formation of a functional mitotic spindle.
Checkpoint Activation: The rigid microtubules fail to generate the tension required at kinetochores. This keeps the Spindle Assembly Checkpoint (SAC) active (via Mad2/BubR1 signaling), preventing the Anaphase-Promoting Complex (APC/C) from triggering anaphase.
Phase Arrest:Prometaphase/Metaphase (G2/M) .
Outcome: Mitotic catastrophe or "mitotic slippage," where cells exit mitosis without dividing, entering a tetraploid G1 state.
19,20-Epoxycytochalasin D: Actin Inhibition
Target: Actin filaments (F-actin).
Mechanism: Like its parent compound Cytochalasin D, this epoxy-derivative binds to the barbed (+) end of actin filaments, inhibiting the addition of actin monomers.[1] This disrupts the formation of the actomyosin contractile ring .
Checkpoint Evasion: Unlike Taxol, actin inhibitors typically do not trigger the SAC. Nuclear division (karyokinesis) proceeds normally.
Phase Arrest:Cytokinesis Failure .
Outcome: The cell completes mitosis but fails to divide the cytoplasm. The result is a single cell with two nuclei (Binucleation). In flow cytometry, these cells appear as 4N (tetraploid), mimicking a G2/M arrest unless doublet discrimination is performed.
Note on Specificity: While 19,20-Epoxycytochalasin D is primarily an actin inhibitor, its structural analog 19,20-Epoxycytochalasin C has been reported to inhibit CDK2 and cause S-phase arrest [1]. Researchers must verify the specific isomer purity, as "D" variants are cytostatic via actin disruption, while "C" variants may exhibit kinase off-target effects.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways and arrest points.
Figure 1: Divergent mechanisms of action. Taxol halts the cycle before nuclear division (G2/M), while 19,20-Epoxycytochalasin D halts the cycle after nuclear division (Cytokinesis).
Part 2: Performance Analysis & Data
The table below summarizes the expected quantitative outcomes when treating mammalian cancer cells (e.g., HeLa, MCF-7) with these agents.
Feature
Taxol (Paclitaxel)
19,20-Epoxycytochalasin D
Primary Target
Microtubules (Stabilizer)
Actin (Polymerization Inhibitor)
IC50 Range (Cancer Cells)
1 – 100 nM (highly potent)
0.1 – 10 µM (moderate potency) [2]
FACS Profile (DNA Content)
Sharp 4N peak (G2/M accumulation)
Accumulation of 4N (often broader)
Microscopy Morphology
Rounded, mitotic cells; condensed chromosomes
Flattened, large cells; two distinct nuclei
Cell Cycle Phase
Prometaphase/Metaphase
Telophase/Cytokinesis (functional G1 tetraploidy)
Reversibility
Low (often leads to apoptosis)
Moderate (washout may allow cleavage if caught early)
Key Marker
Phospho-Histone H3 (High)
Phospho-Histone H3 (Low in binucleated cells)
Part 3: Experimental Protocol (Flow Cytometry)
To distinguish between the G2/M arrest of Taxol and the binucleation of 19,20-Epoxycytochalasin D, a standard Propidium Iodide (PI) protocol must be modified to include Doublet Discrimination .
Materials
Fixative: 70% Ethanol (ice cold).
Stain: Propidium Iodide (PI) staining solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).
Equipment: Flow Cytometer with 488nm laser.
Step-by-Step Workflow
Cell Treatment:
Treat cells with Taxol (e.g., 50 nM) or 19,20-Epoxycytochalasin D (e.g., 2 µM) for 24 hours.
Control: Treat with DMSO vehicle.
Harvesting (Critical):
Collect supernatant (floating cells are common with Taxol).
Trypsinize adherent cells. Combine with supernatant.
Incubate at -20°C for >2 hours (overnight preferred).
Staining:
Wash cells 2x with PBS to remove ethanol.
Resuspend in 500 µL PI/RNase Staining Solution .
Incubate 30 mins at 37°C or RT in the dark.
Acquisition & Analysis (The "Self-Validating" Step):
Plot 1: FSC-A vs SSC-A (Gate debris).
Plot 2 (Doublet Discrimination): PI-Area vs PI-Width (or PI-Height).
Taxol: Cells will cluster in the 4N region with normal pulse width (Single cells, G2/M).
Epoxy-Cyto D: Cells will cluster in the 4N region but may show increased pulse width or distinct scattering if the cytoplasm is very large/flat, but strictly speaking, binucleated cells are single events.
Validation: To definitively prove the difference, perform Microscopy or stain for Phospho-Histone H3 (pH3) .
Taxol = pH3 Positive (Mitotic).
Epoxy-Cyto D = pH3 Negative (Interphase/Binucleated).
Experimental Logic Diagram
Figure 2: Analytical workflow.[4] Standard PI staining yields a 4N peak for both drugs; pH3 staining is required to distinguish mitotic arrest from cytokinesis failure.
References
Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity. ACS Omega. (2021). Available at: [Link]
Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity. Journal of Chemical Research. (2007). Available at: [Link][5]
Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change. Nature. (1981). Available at: [Link]
Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1. Spandidos Publications. (2012).[6] Available at: [Link]
How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. (2017). Available at: [Link]
X-ray crystallography data for 19,20-Epoxycytochalasin D
Topic: X-ray Crystallography Data for 19,20-Epoxycytochalasin D: A Structural & Performance Comparison Guide Executive Summary: The Structural Imperative In the development of actin-targeting therapeutics, Cytochalasin D...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for 19,20-Epoxycytochalasin D: A Structural & Performance Comparison Guide
Executive Summary: The Structural Imperative
In the development of actin-targeting therapeutics, Cytochalasin D (Cyto D) remains the gold standard for inhibiting actin polymerization. However, its metabolic derivatives—specifically 19,20-Epoxycytochalasin D —offer a distinct pharmacological profile that requires precise structural characterization.[1]
This guide provides a technical comparison between the parent compound and its epoxy-derivative.[1][2] The core differentiator is not merely biological potency, but stereochemical definition . While NMR often leaves ambiguity regarding the epoxide orientation (α vs. β), Single-Crystal X-ray Diffraction (SC-XRD) has definitively revised the structure of 19,20-Epoxycytochalasin D, proving it to be the 19(βH), 20(αH) isomer.[1] This distinction is critical for researchers modeling ligand-protein docking interactions with the actin barbed end.[1]
Technical Specifications & Crystallographic Data
The following table contrasts the crystallographic and physicochemical properties of the standard (Cytochalasin D) against the specific derivative (19,20-Epoxycytochalasin D).
Retained affinity; altered kinetics due to ring rigidity
Cytotoxicity (IC₅₀)
High (General)
Specific: 0.16 µM (P-388), 10 µM (MOLT-4) [2]
Solubility
DMSO (25 mg/mL), EtOH
DMSO, Acetone, MeOH (Lower lipophilicity than Cyto D)
Critical Insight: The presence of the epoxide ring at C19-C20 increases the rigidity of the macrocycle. X-ray data confirms that this rigidity locks the macrocycle into a conformation that may alter the "off-rate" when bound to the actin cleft compared to the more flexible parent alkene.[1]
Experimental Workflow: Isolation to Structure Solution
To obtain high-quality crystals for 19,20-Epoxycytochalasin D, a rigorous purification pipeline is required.[1] The compound is typically a secondary metabolite of Xylaria or Engleromyces species.
Protocol: Purification & Crystallization
Fermentation: Cultivate Xylaria hypoxylon or Engleromyces goetzei on solid rice medium for 28 days at 25°C.
Extraction: Macerate biomass with Ethyl Acetate (EtOAc).[1][4] Filter and concentrate in vacuo.
Fractionation (The "Self-Validating" Step):
Subject crude extract to Silica Gel Column Chromatography.[1]
Validation: Monitor fractions via TLC (Chloroform:Methanol 95:5).[1] The epoxy-derivative typically elutes slightly earlier than Cyto D due to polarity differences.[1]
Polishing: Purify active fractions using Sephadex LH-20 (eluent: MeOH) followed by RP-HPLC (C18 column, 60-80% MeCN/H₂O gradient).
Crystallization (Vapor Diffusion):
Dissolve 5 mg of purified 19,20-Epoxycytochalasin D in 200 µL of Methanol.
Place in an inner vial.
Place inner vial into a larger jar containing diethyl ether (precipitant).
Seal and store at 4°C in the dark.
Result: Colorless cubic/prismatic crystals appear within 7–14 days.[1]
Visualizing the Workflow
Figure 1: Isolation and structural determination pipeline for 19,20-Epoxycytochalasin D.
Structural Analysis & Mechanism of Action
The Stereochemical Revision (The "Why" of X-ray)
Early spectroscopic data (NMR) for 19,20-Epoxycytochalasin D led to ambiguous assignments of the epoxide configuration. It was originally reported as the
-epoxide.[1] However, Shi & Zhan (2007) utilized X-ray crystallography to correct this error.[1]
Observation: The electron density map clearly showed the epoxide oxygen oriented beta (up) relative to the macrocyclic plane.
Consequence: This inversion changes the predicted hydrogen bonding network when the molecule docks into the hydrophobic pocket between actin subdomains 1 and 3.[1]
Mechanism of Action: Actin Capping
Like Cytochalasin D, the epoxy-derivative binds to the barbed (+) end of F-actin filaments.[1] The macrocycle wedges into the hydrophobic cleft, preventing the addition of new G-actin monomers.
Figure 2: Mechanism of actin inhibition.[1] The epoxide modification influences the binding kinetics at the 'Complex' stage.
References
Shi, L. M., & Zhan, Z. J. (2007).[1][4] Structural revision of 19,20-epoxycytochalasin D and its cytotoxic activity.[1][3][4][5] Journal of Chemical Research, 2007(6), 360–362.[1]
Espada, A., et al. (1997).[1][4][5] New cytochalasins from the fungus Xylaria hypoxylon.[1][4][6] Tetrahedron, 53(18), 6485-6492.[1]
PubChem Compound Summary. (2024). 19,20-Epoxycytochalasin D (CID 129396768).[1] National Center for Biotechnology Information.[1]
BenchChem Technical Guide. (2025). Fungal Sources of 19,20-Epoxycytochalasin D.
Differentiating 17,18-Epoxy and 19,20-Epoxy Cytochalasin Isomers
This guide outlines the differentiation between 17,18-epoxy (often colloquially referred to as "18-epoxy" in specific congener series like aspochalasins) and 19,20-epoxy cytochalasin isomers. These compounds are structur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the differentiation between 17,18-epoxy (often colloquially referred to as "18-epoxy" in specific congener series like aspochalasins) and 19,20-epoxy cytochalasin isomers. These compounds are structural isomers distinguished by the position of the epoxide ring on the characteristic macrocyclic ansa chain.
Executive Summary
Cytochalasins are fungal metabolites defined by a perhydroisoindole core fused to a macrocyclic ring (typically 11- to 14-membered).[1] The biological potency of these compounds—specifically their ability to cap actin filaments and inhibit polymerization—is strictly governed by the macrocycle's functionalization.
Researchers often encounter isomers where the epoxide functionality is located at either the C17–C18 or C19–C20 position. Differentiating these isomers is critical because 19,20-epoxy cytochalasins (e.g., derivatives of Cytochalasin C and D) often retain significant cytotoxicity and actin-disrupting capabilities, whereas modifications at the C17–C18 locus (common in aspochalasins) can drastically alter or abolish this activity.
Structural & Mechanistic Differentiation
Chemical Logic
The primary difference lies in the regiochemistry of oxidation on the macrocycle.
19,20-Epoxy Isomers: Derived from parent compounds like Cytochalasin C or D, which possess a C19=C20 double bond. Epoxidation here is a common metabolic transformation.
17,18-Epoxy Isomers: Found in specific subgroups like Aspochalasins (e.g., Aspochalasin G derivatives) or as rare metabolites of Cytochalasin H/J. These precursors often contain a C17=C18 double bond.
NMR Spectroscopic Diagnosis
Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. Mass spectrometry (MS) alone is insufficient as both isomers share the exact mass (
).
Comparative NMR Shifts (CDCl₃)
Feature
19,20-Epoxy Cytochalasin
17,18-Epoxy Cytochalasin
H-19
3.70 – 3.80 ppm (d, Hz)
1.5 – 2.5 ppm (Alkyl/Alkene)
H-20
4.10 – 4.20 ppm (s or d)
1.5 – 2.5 ppm (Alkyl/Alkene)
H-17
2.5 – 3.5 ppm (often CH-OH or Alkyl)
2.80 – 3.20 ppm (Epoxide methine)
H-18
1.8 – 2.2 ppm (Methine/Methyl bearing)
2.80 – 3.20 ppm (Epoxide methine)
C-19
60.0 – 61.0 ppm
125 – 135 ppm (if alkene)
C-20
53.0 – 54.0 ppm
125 – 135 ppm (if alkene)
Analyst Note: In 19,20-epoxy isomers, H-19 and H-20 appear as distinct upfield signals (relative to alkene protons) with characteristic small coupling constants (
Hz) due to the epoxide ring strain. In 17,18-epoxy isomers, the diagnostic epoxide signals shift to the H-17/H-18 positions.
Biological Activity Profile[2][3]
19,20-Epoxy Variants: Generally retain high potency. For example, 19,20-epoxycytochalasin C and D exhibit IC
values in the low micromolar range (0.9–10 M) against cancer cell lines (e.g., HT-29, MOLT-4) and show antiplasmodial activity.
17,18-Epoxy Variants: Often show reduced actin-binding affinity. In aspochalasins, the 17,18-epoxy moiety (e.g., in Aspochalasin G analogs) is associated with variable cytotoxicity, often lower than the parent unsaturated compounds.
Experimental Protocols
Protocol A: Isolation and Purification
Objective: Separate epoxy isomers from crude fungal extracts (e.g., Xylaria or Diaporthe spp.).
Workflow:
Extraction: Ferment fungal strain on rice medium. Extract with EtOAc.[2]
Partition: Partition crude extract between
-hexane and 90% MeOH/HO to remove lipids.
Fractionation: Subject the polar layer to Sephadex LH-20 chromatography (eluent: MeOH).
Purification (HPLC): Use a C18 Reverse-Phase column.
Mobile Phase: MeCN:H
O (+0.05% TFA) gradient (30% 100% MeCN over 40 min).
Reproducibility of 19,20-Epoxycytochalasin D Effects Across Different Cell Lines
Executive Summary: The Selectivity Paradox 19,20-Epoxycytochalasin D (Epoxy-CD) is a potent, naturally occurring metabolite (isolated from Nemania sp. and Xylaria sp.) that functions as an actin polymerization inhibitor.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Selectivity Paradox
19,20-Epoxycytochalasin D (Epoxy-CD) is a potent, naturally occurring metabolite (isolated from Nemania sp. and Xylaria sp.) that functions as an actin polymerization inhibitor. While structurally related to the widely used Cytochalasin D (CytD) , Epoxy-CD exhibits a distinct selectivity profile that often confounds researchers.
The Core Reproducibility Challenge: Unlike CytD, which shows broad-spectrum activity across most mammalian cells at 0.1–1.0 µM, Epoxy-CD displays extreme cell-line specificity . Its IC50 varies by over two orders of magnitude depending on the cell type (e.g., 0.16 µM in murine leukemia vs. >10 µM in melanoma).
This guide objectively compares Epoxy-CD against standard actin disruptors, dissects the biological variables affecting its reproducibility, and provides a validated protocol to standardize its application in drug development assays.
Comparative Analysis: Epoxy-CD vs. Alternatives
To ensure experimental integrity, researchers must choose the correct reagent for their specific cellular context.
Table 1: Performance Matrix of Actin Disruptors
Feature
19,20-Epoxycytochalasin D
Cytochalasin D (Standard)
Latrunculin A
Jasplakinolide
Primary Mechanism
Barbed-end capping (High Affinity)
Barbed-end capping
G-actin sequestration
F-actin stabilization
Potency (General)
Variable (High in Leukemia/Breast)
Moderate (Consistent)
High
High
Reversibility
Moderate (Epoxide reactivity)
High (Washout <1h)
High
Low (Irreversible)
Cell Line Selectivity
High (Line-dependent IC50)
Low (Broad spectrum)
Low
Low
Solubility
DMSO, Ethanol (Hydrophobic)
DMSO
DMSO
DMSO
Stability
Sensitive to low pH (Epoxide ring)
Stable
Light Sensitive
Stable
Technical Insight: The 19,20-epoxide moiety likely alters the molecule's interaction with the hydrophobic cleft of actin or subjects it to differential metabolism (e.g., via epoxide hydrolases) in specific cell lines, driving the observed selectivity.
Reproducibility Data: Cell Line Specificity
The following data aggregates cytotoxicity profiles (IC50) to demonstrate the "Selectivity Paradox." Reproducibility fails when a "standard" concentration (e.g., 5 µM) is applied blindly across different lines.
Table 2: Quantitative Cytotoxicity Profile (IC50)
Data synthesized from comparative screenings (e.g., BenchChem, MedChemExpress).
Cell Line
Tissue Origin
IC50 (µM)
Sensitivity Level
Recommended Starting Conc.
P-388
Murine Leukemia
0.16
Ultra-Sensitive
0.05 - 0.5 µM
HL-60
Human Promyelocytic Leukemia
1.11
Sensitive
0.5 - 2.0 µM
BT-549
Human Breast Carcinoma
7.84
Moderate
5.0 - 10.0 µM
LLC-PK11
Porcine Kidney Epithelial
8.40
Moderate
5.0 - 15.0 µM
SK-MEL
Human Melanoma
> 10.0
Resistant
Not Recommended
KB
Human Oral Carcinoma
> 10.0
Resistant
Not Recommended
Key Takeaway: P-388 cells are ~50x more sensitive than BT-549 cells. A protocol optimized for breast cancer cells will be lethal and non-specific for leukemia cells, while a leukemia protocol will show no effect on melanoma.
Mechanistic Visualization
Understanding the point of intervention is critical for interpreting phenotypic data.
Figure 1: Mechanism of Action. Epoxy-CD caps the barbed end of F-actin, preventing elongation. The specificity suggests differential uptake or binding affinity modulated by the epoxide group.
Validated Experimental Protocol
To ensure reproducibility, this protocol controls for solvent effects and epoxide stability.
Phase A: Reagent Preparation
Solubilization: Dissolve 1 mg of 19,20-Epoxycytochalasin D (MW: ~523.6 g/mol ) in anhydrous DMSO to create a 10 mM stock .
Critical: Avoid aqueous buffers for the stock; the epoxide ring is susceptible to hydrolysis over time at acidic pH.
Storage: Aliquot into single-use vials (10-20 µL) and store at -20°C . Avoid freeze-thaw cycles.
Phase B: Treatment Workflow (Adherent Cells)
Seeding: Seed cells (e.g., BT-549) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
Dosing: Prepare serial dilutions in complete media immediately before use.
Range: 0.1 µM to 20 µM (ensure final DMSO < 0.5%).
Incubation: Incubate for 24 to 48 hours .
Note: Unlike CytD, which acts within minutes for morphology studies, cytotoxicity assays for Epoxy-CD often require 24h+ to manifest metabolic inhibition.
Readout:
Morphology: Fix with 4% Paraformaldehyde and stain with Phalloidin-FITC to visualize actin collapse.
Viability: Use MTT or Resazurin assay.
Phase C: Troubleshooting "No Effect"
If results are not reproducible:
Check Cell Line Origin: Is it a resistant line (e.g., Melanoma)?
Check Media pH: Acidic media (yellowing) can degrade the compound.
Verify Stock: Measure absorbance or check precipitation.
Decision Logic for Researchers
Use this logic flow to determine if Epoxy-CD is the correct tool for your study.
Figure 2: Reagent Selection Guide. Choose 19,20-Epoxycytochalasin D primarily for sensitive leukemia/lymphoma lines or specific SAR (Structure-Activity Relationship) studies.
References
Shi, L. M., & Zhan, Z. J. (2007).[1] Structural revision of 19,20-epoxycytochalasin D and its cytotoxic activity. Journal of Chemical Research. Retrieved from [Link]
National Institutes of Health (PubChem). (2025). 19,20-Epoxycytochalasin D | C30H37NO7 | CID 129396768.[2] Retrieved from [Link]
Comprehensive Operational and Disposal Guide for 19,20-Epoxycytochalasin D
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent cytoskeletal inhibitors. 19,20-Epoxycytochalasin D is a fungal metabolite isolated from Nemania sp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly potent cytoskeletal inhibitors. 19,20-Epoxycytochalasin D is a fungal metabolite isolated from Nemania sp., widely utilized for its potent in vitro antiplasmodial activity and phytotoxicity[1]. However, the very mechanisms that make it a valuable research tool also render it a severe occupational hazard.
This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute regulatory compliance, laboratory safety, and environmental protection.
Mechanistic Rationale for Cytotoxic Waste Classification
To handle a chemical safely, you must understand how it harms. Cytochalasins exert their biological effects by binding to the barbed, fast-growing ends of actin filaments. This blocks the G-actin–cofilin interaction, inhibiting both actin polymerization and depolymerization[2]. This disruption of "actin treadmilling" induces profound morphogenic changes, halting critical cellular processes such as cytokinesis, endocytosis, and cellular motility[2].
The presence of the 19,20-epoxide group introduces additional electrophilic reactivity, potentially increasing its cytotoxic profile compared to other cytochalasins[3]. Because of its potent ability to disrupt fundamental cellular infrastructure, 19,20-Epoxycytochalasin D must be managed strictly as a hazardous antineoplastic/cytotoxic agent under [4].
Quantitative Toxicity Data
Extensive in vivo toxicity data for the specific 19,20-epoxy derivative is still emerging. Therefore, laboratories must operate under the precautionary principle by utilizing the structurally homologous Cytochalasin D as a baseline proxy for risk assessment.
Compound
Route / Species
LD50 Value
Hazard Classification
Cytochalasin D (Proxy)
Oral (Mouse)
36 mg/kg
Highly Toxic / Cytotoxic
Cytochalasin D (Proxy)
Intraperitoneal (Rat)
900 µg/kg
Highly Toxic
Cytochalasin D (Proxy)*
Subcutaneous (Mouse)
1,850 µg/kg
Highly Toxic
*Note: Due to structural homology, 19,20-Epoxycytochalasin D must be treated with identical or stricter safety thresholds.[5]
Cradle-to-Grave Waste Workflow
The following diagram outlines the mandatory segregation and disposal pathways required by the EPA's Resource Conservation and Recovery Act (RCRA)[6].
Cradle-to-grave disposal workflow for 19,20-Epoxycytochalasin D hazardous waste.
Engineering Controls : Reconstitute the lyophilized powder exclusively within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.
Causality: Cytochalasins are highly prone to aerosolization due to static charge; horizontal laminar flow hoods are strictly contraindicated as they blow aerosols directly into the operator's breathing zone[7].
Personal Protective Equipment (PPE) : Don double nitrile gloves (tested for chemotherapy use), a closed-front disposable gown, and safety goggles[8].
Reconstitution : Dissolve the compound in DMSO or ethanol[9].
Self-Validation Check: Inspect the vial against a light source for complete dissolution. Any remaining particulate matter indicates incomplete solubilization, posing a hidden exposure risk during subsequent pipetting.
Phase 2: Trace Waste Segregation
Definition : Trace waste includes empty vials, pipette tips, and PPE that contain less than 3% by weight of the original compound[10].
Disposal Action : Place all trace waste directly into a yellow, puncture-proof chemotherapy waste container[10].
Decontamination : Wipe down the BSC surface with a validated chemical deactivator (e.g., a mild sodium hypochlorite solution followed by water and 70% ethanol) to remove residual traces.
Phase 3: Bulk and Liquid Waste Management
Definition : Bulk waste includes unused stock solutions, highly concentrated aliquots, or any container holding >3% of the chemical by weight[10].
Liquid Waste : Collect contaminated cell culture media and wash buffers in a leak-proof, shatter-resistant container (e.g., high-density polyethylene) with a tight-fitting lid[10].
Causality: Liquid cytotoxic waste cannot be disposed of down the sanitary sewer due to severe ecotoxicity and regulations[6][11].
Disposal Action : Label the container explicitly as "Hazardous Waste - Cytotoxic (19,20-Epoxycytochalasin D)" and place it in a designated black RCRA hazardous waste bin for high-temperature incineration[10][12].
Phase 4: Emergency Spill Protocol
Containment : Immediately evacuate non-essential personnel. Do not use water to flush the area, as it may spread the contamination into porous surfaces or drains[5].
Absorption : Cover the liquid spill or dampen the solid powder with a compatible solvent (to prevent dusting), then absorb using sand, earth, or vermiculite[11].
Collection : Sweep the absorbed material using a disposable scoop (avoiding vigorous sweeping that generates dust) and place it into a sealable hazardous waste drum[11]. Treat all cleanup materials as bulk hazardous waste[10].
References
Occupational Safety and Health Administration (OSHA) . "Controlling Occupational Exposure to Hazardous Drugs." Source: OSHA.gov. URL: [Link]
Personal protective equipment for handling Epoxycytochalasin D, 19,20-
Advanced Operational Guide: Handling, PPE, and Disposal of 19,20-Epoxycytochalasin D As a Senior Application Scientist, I frequently observe a dangerous disconnect in laboratories: researchers often treat novel fungal me...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Handling, PPE, and Disposal of 19,20-Epoxycytochalasin D
As a Senior Application Scientist, I frequently observe a dangerous disconnect in laboratories: researchers often treat novel fungal metabolites as benign research chemicals simply because comprehensive toxicological profiles are still emerging. While some supplier Safety Data Sheets (SDS) may list 19,20-Epoxycytochalasin D as "not classified" under standard GHS criteria due to a lack of exhaustive in vivo data[1], its mechanistic reality demands the utmost respect and stringent cytotoxic safety protocols.
This guide provides a self-validating, causality-driven approach to handling this potent compound, ensuring that your laboratory operations are both scientifically sound and uncompromisingly safe.
Mechanistic Causality & Risk Profile
To design an effective safety protocol, we must first understand the molecular target. The toxicity of 19,20-Epoxycytochalasin D is not merely a side effect; it is its primary mechanism of action.
Isolated from fungal species such as Nemania sp. and Rosellinia sanctae-cruciana[2],[3], this cytochalasin derivative functions by binding with high affinity to the barbed ends of actin filaments (F-actin). This prevents the addition of G-actin monomers, triggering catastrophic cytoskeletal collapse, loss of cell motility, and apoptosis[4]. Because it exhibits potent cytotoxicity against various solid tumor and leukemia cell lines (such as HT-29, P-388, and MOLT-4)[3],[5], any accidental occupational exposure—particularly when the compound is dissolved in permeabilizing solvents like DMSO—poses a severe hazard.
Figure 1: Mechanistic pathway of 19,20-Epoxycytochalasin D-induced cytotoxicity via actin disruption.
Quantitative Data & Physicochemical Properties
Understanding the physical properties of the compound dictates our engineering controls. The lyophilized powder is highly electrostatic, making aerosolization a primary risk during weighing.
Standard "gloves and glasses" protocols are insufficient for potent actin inhibitors. Every piece of Personal Protective Equipment (PPE) must serve a specific, mechanistically justified purpose.
Hand Protection (Double Nitrile): Double-gloving with chemical-resistant nitrile (minimum 0.12 mm thickness) is mandatory. Causality: 19,20-Epoxycytochalasin D is highly hydrophobic and is typically reconstituted in DMSO. DMSO is a powerful carrier solvent that rapidly degrades latex and facilitates transdermal delivery of dissolved solutes. If a spill occurs on the outer glove, it must be immediately doffed, leaving the inner glove intact to prevent dermal exposure.
Respiratory & Engineering Controls: All manipulations of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Causality: The powder is prone to static fly. If a fume hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of cytotoxic dust.
Body Protection: A disposable, liquid-resistant Tyvek lab coat with knit cuffs. Causality: Traditional woven cotton lab coats absorb DMSO spills, holding the cytotoxic agent directly against the skin. Tyvek provides a necessary liquid barrier.
Operational Workflow: Reconstitution Methodology
A self-validating protocol ensures that a failure at one step is caught or mitigated by the next. The safest way to handle highly potent fungal metabolites is to avoid weighing them entirely.
Figure 2: Sequential operational workflow for the safe handling and reconstitution of lyophilized cytochalasins.
Step-by-Step Reconstitution Protocol:
Workspace Preparation: Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad.
Static Mitigation: Use an anti-static zero-ion gun on the sealed vial before opening. This neutralizes the electrostatic charge, preventing the powder from aerosolizing upon uncapping.
In-Situ Reconstitution (The "No-Weigh" Method): Order pre-weighed aliquots (e.g., 1 mg or 5 mg vials). Inject the required volume of DMSO directly through the septum using a syringe, or carefully pipette the solvent directly into the original vial.
Solubilization: Gently swirl the vial to dissolve the compound. Do not vortex vigorously , as this creates micro-aerosols that can escape when the vial is reopened.
Aliquoting: Transfer the stock solution into amber microcentrifuge tubes (to protect the compound from light degradation) and store at -20°C.
Decontamination and Disposal Plan
Because 19,20-Epoxycytochalasin D is a complex polyketide/amino acid-derived structure[4], it can be chemically degraded using strong oxidizing agents.
Spill Response Protocol:
Solid Spills: Do not sweep or brush. Cover the powder with absorbent paper towels and gently dampen with water to suppress dust generation.
Liquid Spills: Absorb the liquid immediately with chemical spill pads.
Chemical Degradation: Flood the contaminated surface with a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow a contact time of at least 15 minutes to ensure complete oxidative cleavage of the cytochalasin macrocycle.
Rinse: Wipe the area thoroughly with 70% ethanol to remove residual bleach and prevent pitting of stainless steel surfaces.
Hazardous Waste Disposal:
Never dispose of 19,20-Epoxycytochalasin D in standard household or municipal waste, despite generalized SDS exemptions[1]. All contaminated PPE, bench pads, pipette tips, and empty vials must be placed in a rigid, puncture-resistant hazardous waste container labeled "Cytotoxic Waste" for high-temperature incineration[7]. Liquid waste containing DMSO must be collected in compatible high-density polyethylene (HDPE) carboys and handled by certified hazardous waste contractors.
References
MedChemExpress. "19,20-Epoxycytochalasin D | Antiplasmodial Agent". 2
BenchChem. "Essential Safety and Disposal Plan for 19,20-Epoxycytochalasin D". 7
Cayman Chemical. "Safety Data Sheet - 19,20-Epoxycytochalasin D". 1
Qayum, A. et al. (ResearchGate). "Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity". 3
ResearchGate. "Structural Revision of 19,20-Epoxycytochalasin D and Its Cytotoxic Activity". 5
MDPI. "The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships". 4